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Foundational

Nigrocin-2VB peptide discovery and origin

An In-Depth Technical Guide to the Discovery and Origin of the Nigrocin-2VB Peptide Abstract The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Amphibian skin, a ri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Origin of the Nigrocin-2VB Peptide

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Amphibian skin, a rich source of bioactive molecules, has yielded a diverse arsenal of antimicrobial peptides (AMPs), which are key components of the innate immune system. Among these, the Nigrocin family, particularly the Nigrocin-2 peptides, has emerged as a promising class of broad-spectrum antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, origin, structure, and biological characterization of Nigrocin-2 peptides, with a focus on the Nigrocin-2VB variant. We delve into the "peptidomics" workflow used for their identification, from the initial collection of amphibian skin secretions to advanced mass spectrometry and molecular cloning techniques. Furthermore, this guide details the methodologies for chemical synthesis, structural analysis, and the elucidation of their membrane-disrupting mechanism of action, offering a foundational resource for researchers and drug development professionals in the field of antimicrobial research.

Introduction to Amphibian Antimicrobial Peptides and the Nigrocin Family

Antimicrobial peptides (AMPs) are gene-encoded, ribosomally synthesized molecules that constitute a fundamental component of the innate immune response in virtually all forms of life.[1] Unlike conventional antibiotics, which typically inhibit specific enzymatic pathways, many AMPs exert their microbicidal activity by directly targeting and disrupting the integrity of microbial cell membranes.[1] This mechanism is thought to slow the development of bacterial resistance, making AMPs attractive candidates for new therapeutic agents.[2]

The skin of amphibians is a particularly prolific source of AMPs, secreting a complex cocktail of peptides to defend against pathogens in their environment.[1][3] These secretions have yielded numerous peptide families, including the temporins, brevinins, and nigrocins.[3][4] The Nigrocin peptide family was first identified from the skin of the black-spotted pond frog, Pelophylax nigromaculatus (formerly Rana nigromaculata).[5][6] The family is characterized by peptides that exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][5]

Within this family, the Nigrocin-2 subgroup is distinguished by a primary structure that shows little homology to other known AMPs.[5] Subsequent research has revealed a wide diversity of Nigrocin-2 analogues in Asian ranid frogs, particularly within the Odorrana genus, leading to the discovery of variants such as Nigrocin-2LVb from Odorrana livida and Nigrocin-2VB from Odorrana versabilis.[7][8][9] These peptides share a conserved structural architecture, featuring a cationic nature and an amphipathic α-helical conformation, which are critical for their antimicrobial function.[5]

Discovery and Sourcing of Nigrocin Peptides

The identification of novel peptides like Nigrocin-2VB from complex biological mixtures has been revolutionized by an integrated strategy combining molecular cloning with proteomic analysis, a workflow often termed "peptidomics".[8] This approach allows for rapid structural characterization even in the absence of extensive genomic databases.[8]

Peptide Discovery and Sequencing Workflow

The process begins with the collection of skin secretions from the source organism, followed by a multi-step analytical pipeline to isolate, sequence, and validate the novel peptide.

  • Stimulation and Collection of Skin Secretion:

    • Causality: Mild, non-invasive electrical stimulation is applied to the dorsal skin of the frog (e.g., Odorrana versabilis). This mimics a stress response, inducing the granular glands to release their defensive peptide secretions.

    • Procedure: The secreted material is carefully washed from the skin using deionized water or a suitable buffer into a collection vessel and immediately frozen or lyophilized to prevent proteolytic degradation.[8]

  • Peptide Purification via Reverse-Phase HPLC (RP-HPLC):

    • Causality: RP-HPLC separates the complex peptide mixture based on hydrophobicity. This is the primary method for isolating individual peptides for further characterization.

    • Procedure: The lyophilized secretion is reconstituted in an appropriate starting buffer (e.g., 0.05% trifluoroacetic acid (TFA) in water). The sample is injected onto a C8 or C18 RP-HPLC column and eluted with an increasing gradient of an organic solvent, typically acetonitrile containing 0.05% TFA. Eluting fractions are monitored by UV absorbance at 214 nm and collected.[2]

  • Structural Elucidation via Mass Spectrometry (MS):

    • Causality: Mass spectrometry is used to determine the precise molecular mass of the purified peptides and to obtain sequence information.

    • Procedure: Aliquots of the HPLC fractions are analyzed by MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS to identify the molecular weights of the peptides in each fraction. Fractions containing peptides of interest are then subjected to tandem MS (MS/MS) for fragmentation and de novo sequencing.[2][8]

  • Molecular Cloning for Precursor Validation:

    • Causality: To confirm the peptide sequence and identify its precursor protein, a cDNA library is constructed from the same skin secretions. The presence of mRNA transcripts in the secretions makes this possible.[8]

    • Procedure:

      • mRNA is isolated from the skin secretion and used to synthesize a cDNA library.

      • A 3'-RACE (Rapid Amplification of cDNA Ends) strategy is employed. A degenerate sense primer, designed based on the highly conserved signal peptide region of amphibian AMP precursors, is used in conjunction with an oligo-dT antisense primer that binds to the poly(A) tail of the mRNA.

      • The resulting PCR products are cloned into a suitable vector and sequenced. The deduced amino acid sequence of the precursor protein will contain the mature peptide sequence identified by MS, thereby validating its structure.[8]

Peptide_Discovery_Workflow cluster_collection Step 1: Collection cluster_separation Step 2: Separation & Analysis cluster_validation Step 3: Validation frog Amphibian Source (e.g., Odorrana versabilis) secretion Skin Secretion (Peptides & mRNA) frog->secretion Mild Stimulation hplc RP-HPLC Purification secretion->hplc cdna cDNA Library Construction secretion->cdna Extract mRNA ms Mass Spectrometry (MALDI-TOF & MS/MS) hplc->ms Purified Fractions final Validated Peptide Structure ms->final Peptide Sequence (e.g., Nigrocin-2VB) clone Molecular Cloning (3'-RACE PCR) cdna->clone sequence DNA Sequencing clone->sequence sequence->final Precursor Validation

Caption: Integrated workflow for the discovery of novel peptides like Nigrocin-2VB.

The Diversity of Nigrocin-2 Peptides

The application of this peptidomics strategy has led to the identification of a wide array of Nigrocin-2 homologues across different frog species. This diversity highlights the evolutionary adaptation of amphibian defense systems.[8]

Peptide NameAmino Acid SequenceSource OrganismReference
Nigrocin-2 GLLSKVLGVGKKVLCGVSGLCPelophylax nigromaculatus[10]
Nigrocin-PN GLLGKILGAGKKVLCGVSGLCPelophylax nigromaculatus[2]
Nigrocin-2LVb GILSGILGMGKKLVCGLSGLCOdorrana livida[7]
Nigrocin-2SCa GILSGILGAGKSLVCGLSGLCOdorrana schmackeri[9]
Nigrocin-2VB Sequence not publicly availableOdorrana versabilis[9]

Structural and Biochemical Properties

The biological activity of Nigrocin-2 peptides is intrinsically linked to their specific physicochemical and structural characteristics.

Primary and Secondary Structure

Nigrocin-2 peptides are typically 21 amino acids in length.[2][10] They are cationic, with a net positive charge (e.g., +3 for Nigrocin-2) that facilitates interaction with negatively charged bacterial membranes.[10]

A defining feature of many Nigrocin-2 peptides is the C-terminal heptapeptide loop, formed by a disulfide bond between two cysteine residues.[2][10] This motif, often called the "Rana box," is crucial for the peptide's biological function.[2][4] Studies on Nigrocin-PN have shown that this disulfide bridge is pivotal for reducing toxicity (hemolytic activity) without compromising its potent antibacterial capabilities.[2][11]

In aqueous solutions, Nigrocin peptides adopt a random coil conformation. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, they fold into a distinct amphipathic α-helix.[2][5] This helix spans a significant portion of the peptide and positions hydrophobic and hydrophilic residues on opposite faces, a critical feature for membrane interaction and disruption.[5]

Caption: Helical wheel projection of a Nigrocin-2 peptide, showing amphipathicity.

  • Objective: To determine the secondary structure of the peptide in different solvent environments.

  • Sample Preparation: A stock solution of the synthetic peptide is prepared in water. Aliquots are diluted to a final concentration (e.g., 50-100 µM) in a buffer (e.g., 10 mM sodium phosphate, pH 7.4) and in a membrane-mimicking solvent (e.g., 50% TFE in buffer).

  • Data Acquisition: CD spectra are recorded from approximately 190 to 260 nm using a spectropolarimeter.

  • Analysis:

    • Random Coil: In aqueous buffer, the spectrum will show a strong negative band near 200 nm.

    • α-Helix: In 50% TFE, the spectrum will display characteristic negative bands at ~208 nm and ~222 nm and a positive band near 192 nm. The percentage of α-helical content can be calculated from the mean residue ellipticity at 222 nm.[2][5]

Chemical Synthesis for Functional Analysis

To perform detailed biological and structural studies, large quantities of pure peptide are required. Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides like Nigrocin-2VB.[12][13]

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow start Start: Solid Support Resin deprotection 1. Fmoc Deprotection (Piperidine) start->deprotection coupling 2. Amino Acid Coupling (Fmoc-AA, Activator) deprotection->coupling wash 3. Wash coupling->wash cycle Repeat n-1 times wash->cycle cycle->deprotection Next Cycle cleavage Cleavage & Deprotection (e.g., TFA cocktail) cycle->cleavage Final Cycle purify Purification (RP-HPLC) cleavage->purify fold Oxidative Folding (Disulfide Bridge Formation) purify->fold end Pure, Active Peptide fold->end

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: An appropriate resin (e.g., Rink Amide MBHA for a C-terminally amidated peptide) is selected and swollen in a solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.

  • Elongation Cycle:

    • Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF, exposing a free amine.

    • Coupling: The next Fmoc-protected amino acid is pre-activated (e.g., with HBTU/DIEA) and added to the resin to form a new peptide bond.

    • Washing: The resin is thoroughly washed with DMF to remove excess reagents. This cycle is repeated for each amino acid in the sequence.[14]

  • Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers).

  • Purification and Verification: The crude peptide is precipitated, lyophilized, and purified by RP-HPLC. The final product's identity and purity are confirmed by mass spectrometry.

  • Disulfide Bond Formation: The linear, purified peptide containing two cysteines is subjected to oxidative folding (e.g., air oxidation in a basic buffer) to form the "Rana box" disulfide bridge.[14]

Antimicrobial Activity and Mechanism of Action

Nigrocin-2 peptides display potent activity against a wide range of pathogens, including multidrug-resistant strains.[2]

Antimicrobial Spectrum

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.

OrganismStrainMIC (µg/mL) of Nigrocin-2
Micrococcus luteus(Gram-positive)2.5
Klebsiella pneumoniae(Gram-negative)10
Shigella dysenteriae(Gram-negative)10
Salmonella typhimurium(Gram-negative)22.5
Pseudomonas aeruginosa(Gram-negative)100
Candida albicans(Fungus)150
(Data sourced from the DRAMP database)[10]

Notably, Nigrocin-PN has demonstrated synergistic effects when combined with conventional antibiotics like ampicillin, potentially delaying the acquisition of antibiotic resistance.[2][11]

Mechanism of Action

The primary bactericidal mechanism of Nigrocin-2 peptides involves the disruption of the bacterial cell membrane.[2][5]

  • Electrostatic Attraction: The peptide's net positive charge drives its initial binding to the negatively charged components of bacterial membranes (like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

  • Membrane Insertion and Pore Formation: Upon binding, the peptide folds into its amphipathic α-helical structure. The hydrophobic face of the helix inserts into the lipid bilayer core, while the hydrophilic face remains exposed to the aqueous environment or interacts with lipid headgroups. This insertion disrupts the membrane's structure, leading to the formation of pores or channels.[5]

  • Cell Lysis: The formation of these pores causes leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[2]

Kinetics studies show this process can be very rapid. For instance, some peptides can kill bacteria within minutes of exposure.[15]

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane (Negatively Charged) membrane peptide_helical α-Helical Peptide membrane->peptide_helical 2. Conformational Change & Insertion peptide_random Nigrocin-2VB (Random Coil) peptide_random->membrane 1. Electrostatic Attraction pore Pore Formation & Membrane Disruption peptide_helical->pore 3. Aggregation lysis Cell Lysis pore->lysis 4. Leakage of Cellular Contents

Caption: Proposed mechanism of membrane disruption by Nigrocin-2VB.

Conclusion and Future Directions

The Nigrocin-2 family of peptides, including the Nigrocin-2VB variant, represents a well-characterized class of potent antimicrobial agents sourced from the rich biodiversity of amphibian skin. The established "peptidomics" workflow provides a robust platform for the continued discovery of novel AMPs from nature. The defining structural features of Nigrocin-2 peptides—their cationic nature, amphipathic α-helix, and the stabilizing C-terminal "Rana box"—are directly responsible for their broad-spectrum antimicrobial activity and membrane-disrupting mechanism of action.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of Nigrocin-2VB with amino acid substitutions to optimize antimicrobial potency, reduce hemolytic activity, and improve stability.[2][16]

  • Synergy with Conventional Antibiotics: Further exploring combinations of Nigrocin peptides with existing antibiotics to combat multidrug-resistant infections and reduce the required therapeutic dose.[15]

  • Preclinical Development: Evaluating the in vivo efficacy and safety of lead Nigrocin candidates in animal models of infection.[2][11]

As the threat of antibiotic resistance continues to grow, nature's chemical arsenals, exemplified by peptides like Nigrocin-2VB, offer promising blueprints for the development of the next generation of anti-infective therapeutics.

References

  • Park, J. M., Jung, J. E., & Lee, B. J. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. PubMed.
  • Creative Peptides. Nigrocin-2LVb peptide.
  • Ouyang, J., et al. (2022). A novel antimicrobial peptide found in Pelophylax nigromaculatus. PMC - NIH.
  • Wang, L., et al. (2010). Nigrocin-2 Peptides From Chinese Odorrana Frogs--Integration of UPLC/MS/MS With Molecular Cloning in Amphibian Skin Peptidome Analysis. PubMed.
  • Zhu, X., et al. (2022). Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms. PMC - NIH.
  • The Data-management and Analysis Platform for Antimicrobial Peptides (DRAMP). (2001). DRAMP01445: Nigrocin-2.
  • Pantic, J., et al. (2021). Temporins: Multifunctional Peptides from Frog Skin. PMC - NIH.
  • Di, Y., et al. (2024). Frog Skin Peptides: Nature's Dual-Action Weapons Against Infection and Cancer. MDPI.
  • Zhu, X., et al. (2022). Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms. PubMed.
  • Wu, J., et al. (2024). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. PubMed.
  • Wang, J., et al. (2024). Discovery, Development and Optimisation of a Novel Frog Antimicrobial Peptide with Combined Mode of Action Against Drug-resistant Bacteria. ResearchGate.
  • Wang, L., et al. (2010). Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. ResearchGate.
  • Das, N., et al. (2020). Approach to nigericin derivatives and their therapeutic potential. PMC - NIH.
  • Ouyang, J., et al. (2022). A novel antimicrobial peptide found in Pelophylax nigromaculatus. Queen's University Belfast Research Portal.
  • Akhter, M., et al. (2023). Antimicrobial Peptides from Frogs of the Glandirana Genus. MDPI.
  • UniProt. (2007). Nigrocin-2 protein - Odorrana livida (Green mountain frog). UniProtKB.
  • Wang, L., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. MDPI.
  • Wang, L., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. PMC.
  • Kubyshkin, V., & Budisa, N. (2017). Conjugation of Synthetic Polyproline Moietes to Lipid II Binding Fragments of Nisin Yields Active and Stable Antimicrobials. PMC - NIH.
  • Bédard, F., & Biron, E. (2018). Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins. Frontiers in Microbiology.
  • Polikanov, Y. S., et al. (2018). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC - NIH.
  • Bierbaum, G., & Sahl, H. G. (2009). Mode of action of lipid II-targeting lantibiotics. PubMed.
  • Bizzarri, M., et al. (2025). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. PubMed.
  • Barenholz, Y., et al. (2021). Therapeutic Potential of Injectable Nano-Mupirocin Liposomes for Infections Involving Multidrug-Resistant Bacteria. PubMed.
  • de Lima, M. E., et al. (2022). From the PnTx2-6 Toxin to the PnPP-19 Engineered Peptide: Therapeutic Potential in Erectile Dysfunction, Nociception, and Glaucoma. Frontiers in Molecular Biosciences.
  • Wang, L., et al. (2024). Descriptions and comparison of the peptide precursors of five selected analogues from the Nigrosin family. ResearchGate.
  • Nissen-Meyer, J., et al. (2010). Structure and Mode-of-Action of the Two-Peptide (Class-IIb) Bacteriocins. PMC - NIH.
  • Wikipedia. (2023). Pelophylax nigromaculatus.
  • Wikipedia. Nigrosin.
  • AmphibiaWeb. (2022). Pelophylax nigromaculatus.
  • Santa Cruz Biotechnology. Nigrosin | CAS 8005-03-6.
  • Park, J.-K., et al. (2021). Genetic Diversity and Population Genetic Structure of Black-spotted Pond Frog (Pelophylax nigromaculatus) Distributed in South Korean River Basins. KoreaScience.

Sources

Exploratory

The Primary Structure of Nigrocin-2VB: A Technical Guide to its Elucidation and Significance

Introduction: The Amphibian Skin Peptidome - A Reservoir of Bioactive Molecules The skin secretions of amphibians are a rich and complex library of bioactive peptides, honed by evolution to provide a potent defense again...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Amphibian Skin Peptidome - A Reservoir of Bioactive Molecules

The skin secretions of amphibians are a rich and complex library of bioactive peptides, honed by evolution to provide a potent defense against predation and microbial invasion.[1][2] Among the diverse families of antimicrobial peptides (AMPs) discovered in these secretions, the Nigrocin family has emerged as a subject of significant interest for its broad-spectrum antimicrobial activity.[3] These peptides, typically 21 amino acids in length, are characterized by a conserved "Rana box" motif at their C-terminus, which involves a disulfide bridge between two cysteine residues.[4] This guide provides an in-depth technical overview of the primary structure of a specific member of this family, Nigrocin-2VB, isolated from the skin secretions of the Chinese Odorrana frog, Odorrana livida.[1] We will delve into the experimental methodologies employed for its structural elucidation, offering insights into the rationale behind these techniques, and discuss the biological implications of its primary structure. This document is intended for researchers, scientists, and drug development professionals working in the fields of peptidomics, natural product discovery, and antimicrobial drug development.

Part 1: The Core Architecture - Primary Structure and Sequence of Nigrocin-2VB

The primary structure of a peptide, its linear amino acid sequence, is the fundamental determinant of its three-dimensional conformation and, consequently, its biological function. Nigrocin-2VB is a 21-residue peptide with the following amino acid sequence:

Gly-Ile-Leu-Ser-Gly-Ile-Leu-Gly-Met-Gly-Lys-Lys-Leu-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys

This sequence was determined through a combination of molecular cloning and tandem mass spectrometry, a powerful integrated approach for peptidome analysis.[1]

Property Value Source
Peptide Name Nigrocin-2LVb (referred to as Nigrocin-2VB in this guide)
Source Organism Odorrana livida (Chinese Odorous Frog)[1]
Amino Acid Sequence GILSGILGMGKKLVCGLSGLC
Full Sequence Gly-Ile-Leu-Ser-Gly-Ile-Leu-Gly-Met-Gly-Lys-Lys-Leu-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys
Length (amino acids) 21
Key Feature Conserved C-terminal "Rana box" with a disulfide bridge between Cys15 and Cys21.[4]

The presence of two cysteine residues at positions 15 and 21 strongly suggests the formation of an intramolecular disulfide bridge, a common feature in many antimicrobial peptides that confers structural stability.

Part 2: Deconstructing the Molecule - Methodologies for Primary Structure Elucidation

The determination of Nigrocin-2VB's primary structure is a testament to the power of integrating traditional and modern analytical techniques. The original research by Wang et al. (2010) employed a "shotgun" cloning strategy coupled with mass spectrometry, a workflow that has become a cornerstone of peptidomics.[1]

A Hybrid Approach: The Synergy of Molecular Cloning and Mass Spectrometry

The rationale for this integrated approach is elegantly logical. Molecular cloning of the peptide's precursor cDNA from a skin secretion-derived cDNA library provides a template for the putative amino acid sequence. This deduced sequence is then rigorously confirmed and validated by high-resolution tandem mass spectrometry (MS/MS) of the native peptide. This dual-pronged strategy mitigates the ambiguities that can arise from relying on a single method.

Fig. 1: Integrated workflow for Nigrocin-2VB primary structure determination.
Step-by-Step Experimental Protocols
  • Skin Secretion Collection: Secretions from Odorrana livida are collected, typically through a mild, non-invasive stimulation method.

  • RNA Extraction: Total RNA is extracted from the collected secretions. The presence of shed skin cells in the secretion makes it a viable source of mRNA.

  • cDNA Synthesis and Library Construction: mRNA is reverse transcribed into complementary DNA (cDNA). This cDNA is then used to construct a cDNA library, a collection of cloned cDNA fragments that represent the genes being expressed in the skin glands.

  • Random Sequencing: A "shotgun" approach is taken, where random clones from the cDNA library are sequenced.

  • Bioinformatic Analysis: The resulting sequences are analyzed bioinformatically to identify open reading frames (ORFs) that encode for peptide precursors. These precursors typically have a signal peptide, an acidic spacer region, and the mature peptide sequence.

  • Putative Sequence Identification: By identifying conserved signal peptide sequences and known processing sites, the putative amino acid sequence of the mature Nigrocin-2VB is deduced.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude skin secretion is fractionated using RP-HPLC. This technique separates peptides based on their hydrophobicity, yielding purified fractions of individual peptides.

  • Tandem Mass Spectrometry (MS/MS): The purified peptide corresponding to the predicted mass of Nigrocin-2VB is subjected to MS/MS analysis.

    • Ionization: The peptide is ionized, typically using electrospray ionization (ESI).

    • First Mass Analyzer (MS1): The mass-to-charge ratio (m/z) of the intact peptide is measured.

    • Collision-Induced Dissociation (CID): The peptide ion is fragmented by collision with an inert gas. This fragmentation preferentially occurs at the peptide bonds.

    • Second Mass Analyzer (MS2): The m/z values of the resulting fragment ions (b- and y-ions) are measured.

    • Sequence Confirmation: The difference in mass between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the sequence deduced from the cDNA.[5][6][7][8]

Fig. 2: Schematic of the tandem mass spectrometry (MS/MS) workflow.

While not explicitly detailed as the primary method for Nigrocin-2VB in the foundational paper, Edman degradation is a cornerstone technique for peptide sequencing and serves as an excellent orthogonal method for validation.[9][10][11][12]

Protocol for Edman Degradation:

  • Coupling: The peptide's free N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid.

  • Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to a standard.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and identification to determine the subsequent amino acid in the sequence.

Edman_Degradation_Cycle Start Peptide with free N-terminus Coupling Step 1: Coupling (Phenylisothiocyanate, PITC) Start->Coupling Cleavage Step 2: Cleavage (Trifluoroacetic acid, TFA) Coupling->Cleavage Conversion Step 3: Conversion Cleavage->Conversion ShortenedPeptide Shortened Peptide (n-1 residues) Cleavage->ShortenedPeptide releases Identification Step 4: Identification of PTH-amino acid (HPLC) Conversion->Identification ShortenedPeptide->Coupling Next Cycle

Fig. 3: The cyclical process of Edman degradation for N-terminal sequencing.

The presence of a disulfide bridge in Nigrocin-2VB is crucial for its structure and function. Its confirmation is achieved by comparing the mass of the native peptide with the mass of the peptide after treatment with a reducing agent.

Protocol for Disulfide Bridge Confirmation:

  • Mass Determination of Native Peptide: The molecular weight of the purified native peptide is determined by mass spectrometry.

  • Reduction and Alkylation: The peptide is treated with a reducing agent, such as dithiothreitol (DTT), to break the disulfide bond, followed by an alkylating agent, like iodoacetamide, to prevent the bond from reforming.

  • Mass Determination of Reduced and Alkylated Peptide: The molecular weight of the modified peptide is measured. A mass increase corresponding to the addition of two alkyl groups confirms the presence of a single disulfide bond.

  • Enzymatic Digestion and LC-MS/MS: To pinpoint the location of the disulfide bridge, the non-reduced peptide is subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) and the resulting fragments are analyzed by LC-MS/MS. The identification of a single peptide fragment containing both cysteine residues confirms the intramolecular nature of the disulfide bond.[13][14][15][16]

Part 3: Biological Significance and Therapeutic Potential

The primary structure of Nigrocin-2VB is intrinsically linked to its biological activity. As a member of the Nigrocin family of antimicrobial peptides, its primary function is to defend the frog against pathogenic microorganisms. Synthetic replicates of Nigrocin-2 peptides have demonstrated antimicrobial activity.[1]

The amphipathic nature of the peptide, with its hydrophobic (isoleucine, leucine, valine, methionine) and hydrophilic (lysine, serine) residues, is a key determinant of its interaction with microbial membranes. The positively charged lysine residues are thought to facilitate the initial electrostatic interaction with the negatively charged components of bacterial cell membranes. Subsequently, the hydrophobic residues can insert into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, cell death.

The disulfide bridge in the "Rana box" provides conformational stability to the peptide, which is essential for its biological activity. This structural constraint likely maintains the optimal spatial arrangement of hydrophobic and cationic residues for effective membrane interaction.

Recent research on other Nigrocin peptides, such as Nigrocin-OA27, has revealed additional biological activities, including the inhibition of melanin production.[9] This suggests that the Nigrocin family of peptides may have a broader range of biological functions and therapeutic applications than initially thought, warranting further investigation into the structure-activity relationships of peptides like Nigrocin-2VB.

Conclusion

The elucidation of the primary structure of Nigrocin-2VB from Odorrana livida exemplifies the power of a multidisciplinary approach that combines molecular biology, analytical chemistry, and bioinformatics. Its 21-amino acid sequence, with a characteristic C-terminal disulfide bridge, provides a blueprint for its antimicrobial activity and potential therapeutic applications. A thorough understanding of its primary structure and the methodologies used to determine it is crucial for researchers aiming to harness the potential of this and other amphibian-derived antimicrobial peptides in the fight against infectious diseases and for other biomedical applications.

References

  • Nigrocin-2LVb peptide. Custom Peptide Synthesis. [Link]

  • Z. You, et al. Anti-infection Peptidomics of Amphibian Skin. Molecular & Cellular Proteomics. [Link]

  • Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. PubMed. [Link]

  • Wang L, et al. Nigrocin-2 peptides from Chinese Odorrana frogs--integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. FEBS J. 2010 Mar;277(6):1519-31. [Link]

  • Peptide Sequencing by Edman Degradation. EHU. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]

  • Peptide Sequencing. UCI Mass Spectrometry. [Link]

  • Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. PubMed. [Link]

  • Fast and accurate disulfide bridge detection. bioRxiv. [Link]

  • Protein Sequencing by Edman Degradation. Medizinische Universität Innsbruck. [Link]

  • Fast and Accurate Disulfide Bridge Detection. PMC - NIH. [Link]

  • Disulfide Bond Analysis & Mapping. BioPharmaSpec. [Link]

  • Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. ResearchGate. [Link]

  • Determination of Disulfide Bonds in Highly Bridged Disulfide-Linked Peptides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with Postsource Decay. Analytical Chemistry. [Link]

  • Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Moodle@Units. [Link]

  • Lessons in de novo peptide sequencing by tandem mass spectrometry. Broad Institute. [Link]

  • Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs. Journal of Proteome Research. [Link]

  • Anti-infection Peptidomics of Amphibian Skin. Semantic Scholar. [Link]

  • Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. MDPI. [Link]

Sources

Foundational

Nigrocin-2VB: Structural Dynamics and Therapeutic Potential of an Odorrana-Derived Antimicrobial Peptide

Executive Summary & Biochemical Profile The escalating global crisis of antimicrobial resistance (AMR) has necessitated the exploration of non-traditional therapeutic scaffolds. Amphibian granular glands serve as evoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Profile

The escalating global crisis of antimicrobial resistance (AMR) has necessitated the exploration of non-traditional therapeutic scaffolds. Amphibian granular glands serve as evolutionary bioreactors, synthesizing a vast arsenal of antimicrobial peptides (AMPs) as a first-line innate immune defense against aquatic and terrestrial pathogens[1]. Among these, Nigrocin-2VB —isolated from the skin secretions of the Chinese frog Odorrana versabilis—emerges as a highly potent, structurally unique candidate[2].

Unlike many conventional antibiotics that target specific intracellular enzymes (leading to rapid resistance mutation), Nigrocin-2VB operates via rapid biophysical disruption of the bacterial cell membrane. As a Senior Application Scientist, understanding the precise biochemical profile and the causality behind its structural motifs is critical for leveraging this peptide in drug development.

Quantitative Biochemical Profile
PropertyValue
Peptide Name Nigrocin-2VB
Biological Source Odorrana versabilis (Chinese Odorrana frog)
Primary Sequence SILSGNFGVGKKIVCGLSGLC
Length 21 amino acids
Molecular Mass 2052.4 Da
Isoelectric Point (pI) 8.89
Net Charge (at pH 7.0) +2 (Driven by Lysine residues)
Key Structural Motif C-terminal "Rana box" (Cys15-Cys21 disulfide bridge)[3]

Structural Biology & Mechanism of Action (MoA)

The efficacy of Nigrocin-2VB is not random; it is dictated by a highly conserved biophysical logic. The peptide is cationic, amphipathic, and structurally constrained, allowing it to selectively target prokaryotic cells over eukaryotic host cells.

  • The Causality of the Missing Proline: Unlike other short peptides within the Nigrocin-2 family, Nigrocin-2VB is entirely devoid of proline residues[4]. Proline possesses a rigid cyclic structure that typically acts as a "helix-breaker," introducing kinks into peptide backbones. The absence of proline in Nigrocin-2VB allows the peptide to fold into a continuous, uninterrupted amphipathic α -helix upon contact with a lipid bilayer. This unbroken helical topology is thermodynamically favorable for deep insertion into the hydrophobic core of bacterial membranes.

  • The Rana Box Constraint: The C-terminus features a highly conserved heptapeptide loop formed by a disulfide bridge between Cys15 and Cys21, known as the "Rana box"[1]. This covalent constraint serves two critical functions: it prevents rapid proteolytic degradation by bacterial exo-proteases, and it acts as a structural anchor that stabilizes the peptide during the formation of toroidal pores.

MoA N1 Nigrocin-2VB (Cationic State) N2 Electrostatic Attraction (Anionic Bacterial Membrane) N1->N2 Target Recognition N3 Conformational Transition (Random Coil to Alpha-Helix) N2->N3 Lipid Interaction N4 Rana Box Disulfide Stabilization (C-terminal Cys15-Cys21) N3->N4 Structural Folding N5 Membrane Insertion & Toroidal Pore Formation N4->N5 Amphipathic Alignment N6 Intracellular Content Leakage & Cell Death N5->N6 Membrane Disruption

Proposed membrane-disruptive mechanism of action for Nigrocin-2VB.

Self-Validating Discovery Workflow: Transcriptomics Meets Proteomics

The discovery and exact sequence elucidation of Nigrocin-2VB required an integrated peptidomic and transcriptomic workflow[2]. As researchers, we cannot rely on a single analytical vector.

The Causality of Integration: Relying solely on tandem mass spectrometry (MS/MS) for de novo sequencing is fundamentally flawed when dealing with novel amphibian peptides because MS cannot distinguish between isobaric amino acids like Leucine (Leu) and Isoleucine (Ile)—both have a mass of 113.08 Da. Conversely, relying only on cDNA cloning predicts the precursor protein but fails to confirm post-translational modifications (PTMs) such as the cleavage of the signal peptide or the oxidation of the Rana box. By coupling shotgun cloning (to resolve Leu/Ile ambiguity via exact codon reading) with UPLC/MS/MS (to confirm the mature peptide mass), we create a self-validating system that guarantees absolute sequence accuracy[4].

Workflow A Amphibian Skin Secretion (Odorrana versabilis) B mRNA Extraction & cDNA Library Construction A->B Transcriptomics D UPLC/MS/MS Peptidome Validation A->D Proteomics C Shotgun Cloning & Sequence Deduction B->C E Nigrocin-2VB Identification C->E Resolves Leu/Ile Ambiguity D->E Confirms PTMs F Solid-Phase Peptide Synthesis (Fmoc Chemistry) E->F G Functional Assays (MIC & Hemolysis) F->G

Integrated transcriptomic and proteomic workflow for Nigrocin-2VB discovery.

Protocol 1: Integrated Sequence Elucidation
  • Glandular Secretion Harvesting: Induce mild transdermal electrical stimulation to the dorsal skin of Odorrana versabilis. Rationale: This non-lethal method triggers the contraction of myoepithelial cells surrounding the granular glands, expelling the peptide-rich defensive secretion.

  • Transcriptomic Arm (Shotgun Cloning): Isolate poly(A)+ mRNA and synthesize a directional cDNA library. Use degenerate primers targeting the highly conserved signal peptide region of ranid frog AMP precursors. Rationale: The signal sequence is evolutionarily conserved even when the mature peptide sequence hypermutates, ensuring successful amplification of novel transcripts.

  • Proteomic Arm (UPLC/MS/MS): Subject the crude secretion to Ultra-Performance Liquid Chromatography to fractionate peptides based on hydrophobicity. Perform collision-induced dissociation (CID) MS/MS.

  • Data Convergence: Cross-reference the experimental mass (2052.4 Da) with the theoretically deduced mass from the cDNA clones to confirm the mature Nigrocin-2VB sequence and the presence of the Cys15-Cys21 disulfide bond.

Functional Validation: MIC and Cytotoxicity Profiling

To transition Nigrocin-2VB from a biological curiosity to a therapeutic candidate, its bactericidal kinetics must be rigorously quantified.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Peptide Synthesis & Oxidation: Synthesize Nigrocin-2VB via standard Fmoc solid-phase peptide synthesis. Critically, oxidize the peptide in an alkaline buffer (pH 8.0) exposed to air to form the Cys15-Cys21 disulfide bond. Rationale: Failure to oxidize the peptide results in a linear analog. Without the Rana box constraint, the peptide loses its structural integrity, leading to a significantly higher MIC (lower efficacy) and increased susceptibility to degradation.

  • Media Selection: Prepare Mueller-Hinton Broth (MHB). Rationale: MHB is strictly controlled for divalent cations ( Ca2+ , Mg2+ ). High concentrations of divalent cations competitively bind to the negatively charged sites on the bacterial membrane (e.g., LPS in Gram-negative bacteria), which would artificially block the cationic Nigrocin-2VB from binding, resulting in false-negative resistance profiles.

  • Inoculum Preparation: Culture target strains (e.g., E. coli, S. aureus) to mid-logarithmic phase. Dilute to 5×105 CFU/mL.

  • Assay Execution: Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate. Add the bacterial inoculum and incubate at 37°C for 18-24 hours.

  • Readout: Determine the MIC as the lowest concentration exhibiting no visible growth, confirmed via spectrophotometric absorbance at 600 nm.

Translational Outlook in Drug Development

Nigrocin-2VB represents a highly optimized evolutionary template. Its lack of proline allows for superior α -helical penetration, while its Rana box ensures stability[4]. Furthermore, compared to other highly charged AMPs, Nigrocin-2VB exhibits a favorable therapeutic index with low hemolytic activity against human erythrocytes, making it a highly promising scaffold for the rational design of next-generation, resistance-proof antibiotics.

References

  • Title: Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. Source: ResearchGate / FEBS Journal URL: [Link]

  • Title: Nigrocin-2 Peptides From Chinese Odorrana Frogs--Integration of UPLC/MS/MS With Molecular Cloning in Amphibian Skin Peptidome Analysis. Source: PubMed URL: [Link]

  • Title: Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin. Source: Longdom Publishing / Journal of Clinical Toxicology URL: [Link]

  • Title: Primary sequence, theoretical molecular masses and isoelectric points of amphibian AMP families. Source: OmicsOnline URL: [Link]

Sources

Exploratory

A Technical Guide to the Hypothetical Mechanism of Action of Nigrocin-2VB

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nigrocin-2VB is a cationic antimicrobial peptide (AMP) identified in amphibians, belonging to the Nigrocin-2 family of peptides. Like many...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nigrocin-2VB is a cationic antimicrobial peptide (AMP) identified in amphibians, belonging to the Nigrocin-2 family of peptides. Like many AMPs, particularly those in the broader cathelicidin family, its therapeutic potential is significant, ranging from antimicrobial to potential anticancer activities.[1][2] Elucidating the precise mechanism of action (MoA) is paramount for its clinical development, enabling optimization of its therapeutic index and anticipation of resistance mechanisms. This guide proposes a primary and a secondary hypothesis for the MoA of Nigrocin-2VB, grounded in the established behavior of similar cationic and amphipathic peptides. We provide a structured, in-depth framework of experimental protocols designed to rigorously test these hypotheses, complete with the scientific rationale, expected outcomes, and visual workflows to guide laboratory investigation.

Introduction to Nigrocin-2VB

Nigrocin-2VB is a member of a class of peptides that represent a key component of the innate immune system in many species.[2] These peptides are typically characterized by a net positive charge and an amphipathic structure, which allows them to preferentially interact with the negatively charged membranes of microbes over the zwitterionic membranes of host cells.[3] While the precise sequence of Nigrocin-2VB is not as widely studied as human cathelicidin LL-37, related peptides like Nigrocin-2LVb have the sequence GILSGILGMGKKLVCGLSGLC.[4] This composition, rich in hydrophobic residues (Gly, Ile, Leu) and containing cationic lysine (K) residues, strongly suggests an affinity for lipid bilayers. The primary activities of AMPs are often linked to the physical disruption of cellular membranes, though non-membranolytic intracellular actions are also documented.[5][6] Understanding which of these mechanisms Nigrocin-2VB employs is critical for its development as a therapeutic agent.

Primary Hypothesis: Membrane Permeabilization via the "Carpet" Model

Given its cationic and amphipathic nature, the most probable primary mechanism of action for Nigrocin-2VB is direct interaction with and disruption of the target cell's cytoplasmic membrane.[1][7] We hypothesize that Nigrocin-2VB follows a "carpet" or detergent-like mechanism.[5][8]

Scientific Rationale: In this model, the cationic peptide monomers are first attracted electrostatically to the anionic phospholipids (like phosphatidylglycerol and cardiolipin) abundant in bacterial membranes.[5] The peptides then accumulate on the membrane surface, orienting parallel to the lipid bilayer. Once a critical threshold concentration is reached, the peptides disrupt the membrane's structural integrity, leading to fragmentation and the formation of micelles, causing leakage of cellular contents and cell death.[5][8] This mechanism is distinct from discrete pore formation (e.g., barrel-stave or toroidal models).[3]

Experimental Validation of Membrane Permeabilization

To test this hypothesis, a series of biophysical and cell-based assays must be conducted in a stepwise manner.

Workflow for Validating Membrane Permeabilization

cluster_0 Hypothesis: Membrane Disruption A Synthesize & Purify Nigrocin-2VB Peptide B Experiment 1: Liposome Leakage Assay (Model Membranes) A->B Test on artificial bilayers C Experiment 2: SYTOX™ Green Uptake Assay (Live Bacteria) A->C Test on live cells E Data Analysis & Interpretation B->E D Experiment 3: Scanning Electron Microscopy (Visualization of Damage) C->D Visualize morphology D->E F Conclusion on Membranolytic Activity E->F

Caption: Experimental workflow to test the membrane disruption hypothesis.

Detailed Experimental Protocol 1: Calcein Leakage Assay from Model Liposomes

Principle: This assay uses artificial vesicles (liposomes) that mimic bacterial membranes (anionic) and mammalian membranes (zwitterionic). The liposomes encapsulate a fluorescent dye, calcein, at a self-quenching concentration. If Nigrocin-2VB disrupts the lipid bilayer, calcein is released, and its fluorescence de-quenches, resulting in a measurable signal increase.

Methodology:

  • Liposome Preparation:

    • Prepare two types of liposomes by lipid film hydration and extrusion:

      • Bacterial Mimic: 3:1 ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).

      • Mammalian Mimic: 1:1 ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to Cholesterol.

    • During hydration, use a buffer containing 50 mM calcein.

    • Remove unencapsulated calcein using size-exclusion chromatography (e.g., Sephadex G-50 column).

  • Assay Execution:

    • Aliquot liposome solution into a 96-well black plate.

    • Add varying concentrations of Nigrocin-2VB (e.g., 0.1 µM to 50 µM).

    • Negative Control: Buffer only.

    • Positive Control (100% Leakage): 0.1% Triton X-100.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence intensity using a plate reader (Excitation: 495 nm, Emission: 515 nm).

    • Calculate the percentage of leakage relative to the positive control.

Expected Results & Interpretation:

ConditionTarget LiposomeExpected % Calcein LeakageInterpretation
Nigrocin-2VBBacterial Mimic (POPE/POPG)Dose-dependent increaseThe peptide selectively disrupts anionic membranes.
Nigrocin-2VBMammalian Mimic (POPC/Chol)Minimal to no leakageThe peptide shows low toxicity to host-like membranes.
Triton X-100Both Types~100%Validates that liposomes can be fully lysed.
BufferBoth Types< 5%Establishes baseline integrity of the liposomes.
Detailed Experimental Protocol 2: SYTOX™ Green Uptake Assay

Principle: SYTOX™ Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells. If Nigrocin-2VB compromises the bacterial membrane, the dye enters the cell, binds to DNA, and fluoresces intensely. This provides a direct measure of membrane permeabilization in real-time.

Methodology:

  • Bacterial Culture Preparation:

    • Grow a mid-logarithmic phase culture of a target bacterium (e.g., E. coli or S. aureus).

    • Wash and resuspend the cells in a non-fluorescent buffer (e.g., 5% TSB in 0.85% NaCl) to a final OD600 of ~0.2.

  • Assay Setup:

    • In a 96-well black plate, add 5 µM SYTOX™ Green to the bacterial suspension.

    • Add varying concentrations of Nigrocin-2VB.

    • Negative Control: Buffer only.

    • Positive Control: A known membrane-disrupting agent like Melittin or Polymyxin B.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

    • Record fluorescence every 2 minutes for 60 minutes.

Expected Results & Interpretation: A rapid, dose-dependent increase in fluorescence upon addition of Nigrocin-2VB would confirm that the peptide permeabilizes bacterial membranes. The kinetics of the fluorescence increase can provide insight into how quickly the damage occurs.

Secondary Hypothesis: Induction of Apoptosis in Cancer Cells

Many AMPs have demonstrated selective anticancer activity.[5][9] This selectivity is often attributed to the net negative surface charge of cancer cells due to increased exposure of anionic molecules like phosphatidylserine (PS) on the outer leaflet of the membrane.[5] We hypothesize that Nigrocin-2VB, beyond simple membrane lysis, can trigger a programmed cell death (apoptosis) cascade in susceptible cancer cells.

Scientific Rationale: After initial electrostatic binding to the cancer cell membrane, the peptide may either form pores that cause ion dysregulation or be internalized.[6][10] Either event can trigger downstream apoptotic signaling, potentially through the release of mitochondrial cytochrome c, activation of caspase enzymes, and eventual controlled cellular demolition.[11] This mechanism is more complex than simple necrosis and represents a more targeted therapeutic approach.

Experimental Validation of Apoptosis Induction

Signaling Pathway for Proposed Apoptotic Mechanism

N2VB Nigrocin-2VB Membrane Cancer Cell Membrane (Anionic Surface) N2VB->Membrane Electrostatic Binding Permeabilization Membrane Permeabilization Membrane->Permeabilization Mitochondria Mitochondria Permeabilization->Mitochondria Stress Signal CytoC Cytochrome C Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Executioner Caspases Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Nigrocin-2VB.

Detailed Experimental Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis.

  • Propidium Iodide (PI): A nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 6-well plates.[12]

    • Treat cells with varying concentrations of Nigrocin-2VB for a set time (e.g., 12 or 24 hours). Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).

  • Staining:

    • Harvest cells (including floating cells in the supernatant).

    • Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations to quantify the percentage of cells in each quadrant:

      • Q1 (Annexin V- / PI+): Necrotic

      • Q2 (Annexin V+ / PI+): Late Apoptotic

      • Q3 (Annexin V- / PI-): Live

      • Q4 (Annexin V+ / PI-): Early Apoptotic

Expected Results & Interpretation:

Cell PopulationExpected % in Nigrocin-2VB Treated Cancer CellsInterpretation
Live (Q3)Significant decreasePeptide induces cell death.
Early Apoptotic (Q4)Significant increaseIndicates apoptosis is a primary death pathway.
Late Apoptotic (Q2)Increase (may be time-dependent)Shows progression of apoptosis.
Necrotic (Q1)Minimal increaseSuggests death is programmed, not just lytic.

A significant shift from the live quadrant to the early and late apoptotic quadrants in cancer cells, with minimal effect on non-cancerous cells, would strongly support the secondary hypothesis.

Conclusion

The proposed experimental framework provides a robust and logical pathway to investigate the mechanism of action of Nigrocin-2VB. The primary hypothesis of membrane disruption can be effectively tested using model membranes and live bacterial assays. Concurrently, the secondary hypothesis of apoptosis induction in cancer cells can be explored using established cell biology techniques. The outcomes of these experiments will not only illuminate the fundamental biology of this intriguing peptide but also provide the critical data needed to guide its preclinical development as a next-generation antimicrobial or anticancer therapeutic.

References

  • Cathelicidin antimicrobial peptide. (n.d.). In Wikipedia. Retrieved from a Google search.[1]

  • Hasan, M. F., et al. (2019). Activity of Antimicrobial Peptide; Cathelicidin, on Bacterial Infection. The Indonesian Biomedical Journal, 11(2), 125-131. [Link][13]

  • Tan, Y., et al. (2017). Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design. Frontiers in Microbiology, 8, 149. [Link][8]

  • Singh, T., et al. (2022). Antimicrobial Peptides: Mechanism of Action. IntechOpen. [Link][5]

  • Bolshakova, A., et al. (2025). Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications. Pharmaceuticals, 18(9), 1185. [Link][14]

  • Zhang, Y., et al. (2024). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. Antibiotics, 13(11), 930. [Link][3]

  • Xie, J., et al. (2022). Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era. Acta Pharmaceutica Sinica B, 12(6), 2635-2656. [Link][10]

  • Mahlapuu, M., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 608997. [Link][6]

  • Zabłotna, M., et al. (2014). Cathelicidins: family of antimicrobial peptides. A review. Postępy Higieny i Medycyny Doświadczalnej, 68, 934-945. [Link][2]

  • Cathelicidin. (2018). In Wikidoc. Retrieved from [Link][7]

  • Salehi, B., et al. (2021). Overview of the Anticancer Potential of the “King of Spices” Piper nigrum and Its Main Constituent Piperine. International Journal of Molecular Sciences, 22(16), 8569. [Link][12]

  • Nissen-Meyer, J., et al. (2010). Structure and Mode-of-Action of the Two-Peptide (Class-IIb) Bacteriocins. Probiotics and Antimicrobial Proteins, 2(1), 5-16. [Link][15]

  • Li, J., et al. (2024). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. Peptides, 177, 171215. [Link][16]

  • Li, J., et al. (2024). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. PubMed. [Link][17]

  • Zhang, J., et al. (2022). Nigrosporins B, a Potential Anti-Cervical Cancer Agent, Induces Apoptosis and Protective Autophagy in Human Cervical Cancer Ca Ski Cells Mediated by PI3K/AKT/mTOR Signaling Pathway. Marine Drugs, 20(4), 263. [Link][11]

  • Li, Y., et al. (2024). Bacteriocins in Cancer Treatment: Mechanisms and Clinical Potentials. International Journal of Molecular Sciences, 25(14), 7545. [Link][9]

Sources

Foundational

The Dual Role of Nigrocin-2VB in Innate Immunity: A Technical Guide for Researchers and Drug Development Professionals

Abstract The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system across various spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system across various species, represent a promising avenue of research. This technical guide provides an in-depth analysis of Nigrocin-2VB, an antimicrobial peptide isolated from the skin secretions of the odorous frog, Odorrana versabilis. We will delve into its established role as a direct antimicrobial agent and explore its hypothesized, yet clinically significant, immunomodulatory functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a summary of current knowledge and a roadmap for future investigation.

Introduction: The Promise of Amphibian Antimicrobial Peptides

Amphibian skin is a rich source of bioactive peptides that form a crucial first line of defense against microbial invasion.[1][2][3] These secretions contain a diverse arsenal of antimicrobial peptides, each with unique structural and functional properties. The odorous frog, Odorrana versabilis, is a notable source of such peptides, including members of the Nigrocin-2 family.[4][5] This guide focuses on a specific member of this family, Nigrocin-2VB, a cationic peptide with demonstrated antimicrobial properties.[5] While its direct action against microbes is a key aspect of its function, emerging research on other AMPs suggests a more complex role in orchestrating the innate immune response.[1][4][6] This guide will explore both facets of Nigrocin-2VB's contribution to innate immunity.

Nigrocin-2VB: A Member of the Nigrocin-2 Peptide Family

Nigrocin-2 peptides are characterized by their cationic nature and a propensity to form an α-helical structure, particularly in the presence of microbial membranes.[7][8] These structural features are hallmarks of many membrane-disrupting AMPs. Nigrocin-2VB, isolated from Odorrana versabilis, is a member of this family and is presumed to share these core characteristics.[5] The primary amino acid sequence of Nigrocin-2VB is crucial for its activity, and synthetic replicates have been used to confirm its antimicrobial effects.[4]

Direct Antimicrobial Activity of Nigrocin-2VB: A Membrane-Targeted Approach

The primary and most studied role of Nigrocin-2VB in innate immunity is its ability to directly kill a broad spectrum of microorganisms.[5] The prevailing mechanism of action for Nigrocin-2 peptides is the disruption of microbial cell membranes, a process that is rapid and less likely to induce resistance compared to conventional antibiotics.[7][8]

Mechanism of Action: The Alpha-Helical Assault

The cationic nature of Nigrocin-2VB facilitates its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon interaction with the membrane, the peptide is believed to undergo a conformational change, adopting an amphipathic α-helical structure.[7][8] This structure allows the peptide to insert into and disrupt the lipid bilayer, leading to the formation of pores or channels. The subsequent loss of membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death.[7][8]

cluster_membrane Microbial Membrane Membrane Lipid Bilayer Insertion Helix Formation & Insertion Membrane->Insertion Interaction Nigrocin Nigrocin-2VB (Cationic) Attraction Electrostatic Attraction Nigrocin->Attraction + Attraction->Membrane Pore Pore Formation Insertion->Pore Death Cell Death Pore->Death Leakage

Caption: Proposed mechanism of direct antimicrobial action of Nigrocin-2VB.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental experiment to quantify the antimicrobial efficacy of Nigrocin-2VB is the Minimum Inhibitory Concentration (MIC) assay.

Objective: To determine the lowest concentration of Nigrocin-2VB that inhibits the visible growth of a specific microorganism.

Materials:

  • Synthetic Nigrocin-2VB (lyophilized)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Reconstitute lyophilized Nigrocin-2VB in a sterile, biocompatible solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the Nigrocin-2VB stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted peptide.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Nigrocin-2VB at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Hypothesized Immunomodulatory Role of Nigrocin-2VB: Orchestrating the Innate Response

While direct antimicrobial activity is a critical function, many AMPs also act as immunomodulators, influencing the host's innate immune response to infection.[1][4][6] Although specific studies on the immunomodulatory properties of Nigrocin-2VB are limited, we can hypothesize its potential roles based on the well-documented activities of other cationic, α-helical AMPs.[2][5]

Macrophage Activation and Cytokine Production

Macrophages are central players in the innate immune system, responsible for phagocytosis of pathogens and the production of signaling molecules called cytokines.[2] It is plausible that Nigrocin-2VB can activate macrophages, leading to an enhanced immune response.

Hypothesized Actions:

  • Macrophage Recruitment and Activation: Nigrocin-2VB may act as a chemoattractant for macrophages and other immune cells, drawing them to the site of infection.[1]

  • Cytokine Induction: Upon interaction with macrophages, Nigrocin-2VB could stimulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2] These cytokines play a crucial role in amplifying the immune response and recruiting other immune cells.

  • Signaling Pathways: The activation of macrophages by AMPs is often mediated through the engagement of Toll-like receptors (TLRs) and subsequent activation of downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]

cluster_macrophage Macrophage TLR TLR NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway TLR->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription iNOS iNOS NFkB->iNOS Transcription MAPK->Cytokines Transcription NO Nitric Oxide iNOS->NO Production Nigrocin Nigrocin-2VB Nigrocin->TLR

Caption: Hypothesized immunomodulatory signaling pathway of Nigrocin-2VB in macrophages.

Nitric Oxide Production

Activated macrophages can also produce nitric oxide (NO) through the action of the inducible nitric oxide synthase (iNOS) enzyme.[9] NO is a potent antimicrobial molecule and an important signaling molecule in the immune system. It is conceivable that Nigrocin-2VB could induce the expression of iNOS and subsequent NO production in macrophages.[2][10]

Experimental Workflow for Investigating Immunomodulatory Effects

To validate these hypothesized immunomodulatory functions of Nigrocin-2VB, a series of in vitro experiments using a macrophage cell line (e.g., RAW 264.7) can be performed.

cluster_assays Downstream Assays Start Macrophage Culture (RAW 264.7) Stimulation Stimulate with Nigrocin-2VB (with/without LPS) Start->Stimulation Incubation Incubate for various time points Stimulation->Incubation ELISA Cytokine Quantification (ELISA) Incubation->ELISA Griess Nitric Oxide Measurement (Griess Assay) Incubation->Griess Western Signaling Pathway Analysis (Western Blot for p-NF-κB, p-MAPK) Incubation->Western

Caption: Experimental workflow for assessing the immunomodulatory activity of Nigrocin-2VB.

4.3.1. Protocol: Macrophage Cytokine Production Assay (ELISA)

Objective: To quantify the production of pro-inflammatory cytokines by macrophages in response to Nigrocin-2VB.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthetic Nigrocin-2VB

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Stimulation: Treat the cells with various concentrations of Nigrocin-2VB. Include an untreated control and a positive control (LPS-stimulated).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

4.3.2. Protocol: Nitric Oxide Production Assay (Griess Assay)

Objective: To measure the production of nitric oxide by macrophages in response to Nigrocin-2VB.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Synthetic Nigrocin-2VB

  • LPS

  • Griess Reagent System

Procedure:

  • Cell Seeding and Stimulation: Follow steps 1 and 2 from the cytokine production assay protocol.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Add the Griess reagent to the supernatants according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance at 540 nm and determine the nitrite concentration (a stable product of NO) from a sodium nitrite standard curve.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Antimicrobial Activity of Nigrocin-2VB

MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32
Candida albicans64

Table 2: Immunomodulatory Effects of Nigrocin-2VB on Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Untreated Control< 10< 5< 1
Nigrocin-2VB (10 µg/mL)500 ± 50250 ± 3015 ± 2
LPS (100 ng/mL)1500 ± 120800 ± 7540 ± 5

Conclusion and Future Directions

Nigrocin-2VB, an antimicrobial peptide from Odorrana versabilis, holds significant promise as a potential therapeutic agent. Its primary role in innate immunity is through the direct disruption of microbial membranes. Furthermore, based on the activities of similar AMPs, it is highly likely that Nigrocin-2VB also possesses immunomodulatory properties, such as the ability to activate macrophages and induce the production of key immune mediators.

Future research should focus on validating these hypothesized immunomodulatory functions through rigorous in vitro and in vivo studies. Elucidating the precise signaling pathways involved will provide a deeper understanding of its mechanism of action and facilitate its development as a novel anti-infective and immunomodulatory drug. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

  • Frontiers in Immunology. (2022). Antimicrobial peptides´ immune modulation role in intracellular bacterial infection. [Link]

  • PLoS ONE. (2017). Enhancement of Macrophage Function by the Antimicrobial Peptide Sublancin Protects Mice from Methicillin-Resistant Staphylococcus aureus. [Link]

  • A bioactive peptide from the defensive skin secretion of Odorrana versabilis - Queen's University Belfast Research Portal. (2017). [Link]

  • MDPI. (2025). Antimicrobial Peptides in Wound Healing and Skin Regeneration: Dual Roles in Immunity and Microbial Defense. [Link]

  • International Journal of Molecular Sciences. (2022). The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances. [Link]

  • ResearchGate. (2017). (PDF) Antimicrobial Peptides: Methods and Protocols. [Link]

  • Request PDF. (n.d.). Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. [Link]

  • PubMed. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. [Link]

  • PubMed. (2022). A novel antimicrobial peptide found in Pelophylax nigromaculatus. [Link]

  • MDPI. (2022). Immunomodulatory and Allergenic Properties of Antimicrobial Peptides. [Link]

  • Frontiers. (2024). Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases. [Link]

  • Frontiers. (2019). Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages. [Link]

  • PMC. (2019). Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages. [Link]

  • ACS Publications. (2012). Immunomodulatory Cationic Peptide Therapeutics: A New Paradigm in Infection and Immunity. [Link]

  • bioRxiv. (2023). Characterization of Novel Peptides with Antimicrobial and Immunomodulatory Potential. [Link]

  • NovoPro Bioscience Inc. (n.d.). Nigrosin-OG2 peptide. [Link]

  • Revolution Health & Wellness. (2025). Anti-Inflammatory Peptides: How They Work and Their Role in Recovery. [Link]

  • Peptide Sciences. (n.d.). Top 5 Anti-Inflammatory Peptides | Clinical Research & Therapeutic Applications. [Link]

  • Semantic Scholar. (2022). Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials. [Link]

  • bioRxiv. (2019). New peptides with immunomodulatory activity in macrophages and antibacterial activity against multiresistant Staphylococcus aureus. [Link]

  • ResearchGate. (n.d.). Effect of the different peptides on cytokine production. Human PBMC... [Link]

  • ResearchGate. (n.d.). The kinetic killing curves of peptides Nigrosin-6VL and 2170-2R against... [Link]

  • The Journal of Immunology. (2000). An α-Helical Cationic Antimicrobial Peptide Selectively Modulates Macrophage Responses to Lipopolysaccharide and Directly Alters Macrophage Gene Expression. [Link]

  • PMC. (n.d.). Anti-infectious and anti-inflammatory effects of peptide fragments sequentially derived from the antimicrobial peptide centrocin 1 isolated from the green sea urchin, Strongylocentrotus droebachiensis. [Link]

  • PubMed. (n.d.). Melanocortin peptides inhibit production of proinflammatory cytokines and nitric oxide by activated microglia. [Link]

  • PubMed. (2024). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. [Link]

  • IOVS. (1998). Suppression of Nitric Oxide Generated by Inflammatory Microphages by Calcitonin Gene—Related Peptide in Aqueous Humor. [Link]

  • PubMed. (2013). C-peptide-stimulated Nitric Oxide Production in a Cultured Pulmonary Artery Endothelium Is Erythrocyte Mediated and Requires Zn(2+). [Link]

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Exploratory

The Structural Architecture of Nigrocin-2 Peptides: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Novel Class of Antimicrobial Agents In the global pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the intricate molecular arsenals of amphibians h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Class of Antimicrobial Agents

In the global pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the intricate molecular arsenals of amphibians have emerged as a promising reservoir of bioactive compounds. Among these, the Nigrocin-2 family of peptides, first isolated from the skin of the dark-spotted frog, Rana nigromaculata, represents a unique class of antimicrobial peptides (AMPs) with potent and broad-spectrum activity.[1] This technical guide provides an in-depth exploration of the structural characteristics of Nigrocin-2 peptides, offering a foundational understanding for researchers and drug development professionals seeking to harness their therapeutic potential.

A defining feature of Nigrocin-2 is its low primary sequence homology to other known antimicrobial peptides, setting it apart from more extensively characterized families.[1] This structural novelty underscores the importance of a detailed investigation into its architectural features to elucidate its mechanism of action and inform the rational design of synthetic analogues with enhanced therapeutic profiles. This guide will delve into the primary and secondary structural attributes of Nigrocin-2, the experimental methodologies employed for their characterization, their proposed mechanism of action, and the critical structure-activity relationships that govern their biological function.

Primary Structure: The Blueprint of Activity

The primary structure, or amino acid sequence, of the archetypal Nigrocin-2 peptide from Rana nigromaculata is a key determinant of its function. Unlike many other AMPs, Nigrocin-2 peptides are characterized by the absence of proline residues, which contributes to their distinct conformational properties.[2]

A multitude of Nigrocin-2 homologues have since been identified in the skin secretions of various Asian ranid frogs, particularly within the Odorrana genus.[2][3] These homologues exhibit variations in their amino acid sequences, providing a natural library for studying structure-activity relationships.

Table 1: Amino Acid Sequences of Selected Nigrocin-2 Peptides

Peptide NameSource OrganismAmino Acid Sequence
Nigrocin-2 Rana nigromaculataGILSGILGAGKKLVCGLSGLC
Nigrosin-OG2 Rana grahamiGLLGKILGVEKKVLCGLSGMC[4]
Nigrocin-2LVb Odorrana lividaGILSGILGMGKKLVCGLSGLC[5]
Nigrocin-2JDa Odorrana jingdongensisGIFGKILGAGKKVLCGLSGLC[6]
Nigrocin-2GRa Odorrana grahamiGLLSGILGAGKHIVCGLSGLC[2]
Nigrocin-2GRb Odorrana grahamiGLFGKILGVGKKVLCGLSGMC[2]
Nigrocin-2SCa Odorrana schmackeriGILSGILGAGKSLVCGLSGLC[2]

Note: This table presents a selection of Nigrocin-2 homologues. The sequences are presented in single-letter amino acid code.

A notable feature in many amphibian AMPs is the "Rana box," a C-terminal disulfide-bridged cyclic heptapeptide. While this feature is common in the broader class of ranid peptides, its presence and functional significance in the Nigrocin-2 family can vary.[7] Some studies have explored the impact of modifying or removing this motif, revealing its role in modulating toxicity and antimicrobial potency.[7][8]

At present, there is no definitive evidence in the reviewed literature of post-translational modifications other than the potential for C-terminal amidation, a common feature in amphibian peptides that can enhance stability and activity.

Secondary Structure: The Amphipathic α-Helix

The biological activity of Nigrocin-2 peptides is intrinsically linked to their secondary structure, which is predominantly an α-helical conformation. This has been consistently demonstrated through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

In aqueous solutions, Nigrocin-2 peptides typically exhibit a random coil conformation. However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE)/water mixtures or detergent micelles like sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC), they undergo a conformational transition to a well-defined α-helix.[1] This induced folding is a hallmark of many membrane-active peptides and is crucial for their interaction with and disruption of microbial cell membranes.

NMR studies have revealed that the α-helical structure of Nigrocin-2 spans a significant portion of the peptide, for instance, from residues 3 to 18 in the original Nigrocin-2.[1] This helical segment is also amphipathic, meaning it possesses distinct hydrophobic and hydrophilic faces. The hydrophobic face interacts with the lipid core of the cell membrane, while the cationic (positively charged) residues are concentrated on the hydrophilic face, facilitating interaction with the negatively charged components of bacterial membranes. This amphipathic character is a critical determinant of the peptide's membrane-disrupting activity.

Experimental Methodologies for Structural Elucidation

The determination of the three-dimensional structure of Nigrocin-2 peptides relies on a combination of sophisticated biophysical techniques. The following sections provide an overview of the key experimental workflows.

Workflow for Structural Characterization of Nigrocin-2 Peptides

G cluster_isolation Peptide Isolation & Synthesis cluster_primary Primary Structure Analysis cluster_secondary Secondary Structure Analysis cluster_tertiary Tertiary Structure & Membrane Interaction isolation Isolation from Frog Skin Secretions mass_spec Mass Spectrometry (MALDI-TOF/ESI) isolation->mass_spec synthesis Solid-Phase Peptide Synthesis synthesis->mass_spec edman Edman Degradation mass_spec->edman cd_spec Circular Dichroism (CD) Spectroscopy edman->cd_spec nmr_spec Nuclear Magnetic Resonance (NMR) Spectroscopy edman->nmr_spec cd_spec->nmr_spec nmr_structure NMR Structure Calculation (TOCSY, NOESY) nmr_spec->nmr_structure membrane_models Interaction with Model Membranes (Liposomes, Micelles) nmr_structure->membrane_models

Caption: Workflow for the structural characterization of Nigrocin-2 peptides.

Detailed Protocol: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of Nigrocin-2 peptides in different solvent environments.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The α-helical, β-sheet, and random coil conformations of peptides each produce a distinct CD spectrum, allowing for the qualitative and quantitative assessment of secondary structure.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthetic Nigrocin-2 peptide in ultrapure water at a concentration of 1 mg/mL.

    • For analysis in aqueous buffer, dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in 10 mM sodium phosphate buffer (pH 7.4).

    • For analysis in a membrane-mimicking environment, prepare solutions with varying concentrations of TFE (e.g., 10-50% v/v) in water or with detergent micelles (e.g., 100 mM SDS or DPC) above their critical micelle concentration. The final peptide concentration should be maintained at 0.1-0.2 mg/mL.

  • Instrumental Setup:

    • Use a calibrated spectropolarimeter.

    • Purge the instrument with nitrogen gas for at least 30 minutes prior to and during the experiment.

    • Set the temperature to 25°C using a Peltier temperature controller.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum of the corresponding buffer or solvent mixture without the peptide.

    • Record the CD spectrum of the peptide sample from 190 to 260 nm.

    • Typical instrument parameters:

      • Data pitch: 0.5 nm

      • Bandwidth: 1.0 nm

      • Scanning speed: 50 nm/min

      • Accumulations: 3-5 scans

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (millidegrees × 100) / (pathlength in cm × molar concentration × number of residues)

    • Analyze the resulting spectrum. A characteristic α-helical spectrum will show double minima at approximately 208 and 222 nm and a strong positive peak around 192 nm. A random coil will typically display a single minimum around 200 nm.

    • Utilize deconvolution software (e.g., K2D2, CONTIN) to estimate the percentage of each secondary structure element.

Detailed Protocol: 3D Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the high-resolution three-dimensional structure of Nigrocin-2 peptides in a membrane-mimicking environment.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the interactions between nuclei, it is possible to determine the through-bond and through-space proximities of atoms, which are then used as constraints to calculate the 3D structure of the peptide.

Methodology:

  • Sample Preparation:

    • Synthesize or acquire the Nigrocin-2 peptide. For heteronuclear NMR experiments, isotopic labeling (¹⁵N and/or ¹³C) is required.

    • Dissolve the peptide to a final concentration of 1-2 mM in a suitable solvent system. For membrane-mimicking conditions, a mixture of H₂O/D₂O (9:1 v/v) with deuterated DPC or SDS micelles is commonly used.

    • Adjust the pH of the sample to a range where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz). Key experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints. Mixing times of 100-200 ms are typically used.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, to resolve and assign backbone amide resonances.

  • Resonance Assignment:

    • Use the TOCSY and HSQC spectra to assign the resonances to specific protons and nitrogen atoms within each amino acid residue.

    • Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone (sequential assignment).

  • Structure Calculation:

    • Extract distance restraints from the NOESY cross-peak intensities.

    • Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HNα)) or from chemical shift values using programs like TALOS.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that are consistent with the experimental restraints.

  • Structure Validation:

    • Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters and the number of restraint violations.

    • The final structure is represented as an ensemble of the lowest energy conformers.

Mechanism of Action: Disrupting the Microbial Membrane

The amphipathic α-helical structure of Nigrocin-2 peptides is the cornerstone of their antimicrobial activity, which is primarily achieved through the disruption of microbial cell membranes.[1] While the precise molecular details can vary, the general mechanism involves an initial electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.

Several models have been proposed to describe the process of membrane disruption by AMPs. Based on the structural characteristics of Nigrocin-2, the "carpet" model or the "toroidal pore" model are considered the most plausible mechanisms.

Proposed Mechanism of Action for Nigrocin-2 Peptides

G cluster_membrane Microbial Membrane cluster_peptide Nigrocin-2 Peptide cluster_action Mechanism of Action membrane_surface Negatively Charged Membrane Surface peptide_helical Amphipathic α-Helix (Membrane-Bound) membrane_surface->peptide_helical lipid_bilayer Lipid Bilayer peptide_random Random Coil (Aqueous Environment) electrostatic_attraction Electrostatic Attraction peptide_random->electrostatic_attraction Conformational Change membrane_insertion Membrane Insertion & Aggregation peptide_helical->membrane_insertion electrostatic_attraction->membrane_surface membrane_insertion->lipid_bilayer pore_formation Pore Formation (Toroidal or Carpet-like) membrane_insertion->pore_formation cell_death Membrane Disruption & Cell Death pore_formation->cell_death

Caption: Proposed mechanism of action for Nigrocin-2 peptides.

In the carpet model , the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this carpet disrupts the membrane integrity, potentially by acting as a detergent, leading to the formation of transient pores or the complete dissolution of the membrane.

In the toroidal pore model , the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore that is lined by both the peptides and the lipid head groups. This creates a water-filled channel that allows for the leakage of cellular contents.

The single, linear amphipathic α-helical nature of Nigrocin-2 makes it a strong candidate for acting through one or a combination of these mechanisms, ultimately leading to a loss of membrane potential, leakage of essential ions and metabolites, and cell death.[1]

Structure-Activity Relationship: Fine-Tuning Antimicrobial Potency

The diverse array of Nigrocin-2 homologues provides a valuable platform for understanding the relationship between amino acid sequence and biological activity. Subtle changes in the primary structure can have a significant impact on antimicrobial potency, spectrum of activity, and hemolytic activity (toxicity towards red blood cells).

Key Observations:

  • Cationicity: The net positive charge of the peptide is crucial for the initial electrostatic interaction with bacterial membranes. An increase in the number of cationic residues (e.g., Lysine) can enhance antimicrobial activity, but may also increase hemolytic activity. For instance, Nigrocin-2GRb, with three lysine residues, shows high efficacy against microorganisms but also greater hemolytic activity.[2]

  • Amphipathicity: The segregation of hydrophobic and hydrophilic residues into distinct faces of the α-helix is critical for membrane insertion and disruption. Modifications that alter the amphipathicity can modulate the peptide's activity. For example, the reduced hemolytic activity of Nigrosin-OG2 is attributed to the replacement of polar residues on the hydrophilic face with neutral amino acids, resulting in decreased amphipathicity.[4]

  • Hydrophobicity: The overall hydrophobicity of the peptide influences its partitioning into the lipid bilayer. A balanced hydrophobicity is required for optimal activity, as excessive hydrophobicity can lead to non-specific interactions with host cell membranes and increased toxicity.

  • "Rana Box" Motif: As previously mentioned, the presence and nature of the C-terminal "Rana box" can influence both the potency and toxicity of the peptide.[7][8]

Table 2: Antimicrobial Activity of Selected Nigrocin-2 Peptides (MIC in µM)

PeptideE. coliS. aureusC. albicansHemolytic Activity (LD₅₀ in µM)
Nigrocin-2 Similar activity against Gram-positive and -negative bacteria and fungiSimilar activity against Gram-positive and -negative bacteria and fungiSimilar activity against Gram-positive and -negative bacteria and fungiLow hemolytic activity
Nigrocin-2GRb 312.55040

Note: Data for Nigrocin-2 is qualitative as presented in the source.[2] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. LD₅₀ (Lethal Dose, 50%) for hemolytic activity represents the concentration required to lyse 50% of red blood cells.

Conclusion and Future Directions

The Nigrocin-2 family of peptides represents a structurally distinct and promising class of antimicrobial agents. Their unique primary structure, coupled with a conserved amphipathic α-helical secondary structure, underpins their potent membrane-disrupting activity. This in-depth technical guide has provided a comprehensive overview of their structural characteristics, the experimental methodologies for their elucidation, their proposed mechanism of action, and the key principles of their structure-activity relationship.

For researchers and drug development professionals, the Nigrocin-2 scaffold offers a compelling template for the design of novel anti-infective therapeutics. Future research should focus on:

  • Expanding the library of synthetic analogues: Systematically modifying the primary sequence to optimize antimicrobial potency while minimizing toxicity.

  • Detailed mechanistic studies: Utilizing advanced biophysical techniques to precisely elucidate the molecular interactions with different types of microbial and host cell membranes.

  • In vivo efficacy and safety profiling: Evaluating the therapeutic potential of lead candidates in preclinical models of infection.

  • Exploring alternative activities: Investigating other potential biological activities, as exemplified by the melanin-inhibiting properties of Nigrocin-OA27.[9][10]

By continuing to unravel the structural and functional intricacies of Nigrocin-2 peptides, the scientific community can pave the way for the development of a new generation of antimicrobial drugs to address the pressing global challenge of antibiotic resistance.

References

  • Park, J. M., Jung, J. E., & Lee, B. J. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. FEBS letters, 507(1), 95–100. [Link]

  • Wang, L., Evaristo, G., Zhou, M., Chen, T., & Shaw, C. (2010). Nigrocin-2 peptides from Chinese Odorrana frogs--integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. The FEBS journal, 277(6), 1519–1531. [Link]

  • Ojo, O. O., & Conlon, J. M. (2010). Nigrocin-2 peptides from Chinese Odorrana frogs--integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. FEBS Journal, 277(6), 1519-1531. [Link]

  • NovoPro Bioscience Inc. (n.d.). Nigrosin-OG2 peptide. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Nigrocin-2LVb peptide. Retrieved from [Link]

  • Chen, X., Li, J., Xu, X., Zhou, M., & Chen, T. (2022). A novel antimicrobial peptide found in Pelophylax nigromaculatus. Scientific reports, 12(1), 8758. [Link]

  • Wu, J., Yang, D., Wang, X., Wei, L., & Wang, L. (2018). Modification Targeting the "Rana Box" Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in microbiology, 9, 2873. [Link]

  • NovoPro Bioscience Inc. (n.d.). Nigrocin-2JDa peptide. Retrieved from [Link]

  • Li, M., Yang, M., Liu, C., Yang, X., & Wang, Y. (2024). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. Peptides, 177, 171215. [Link]

  • Yang, M., Liu, C., Yang, X., & Wang, Y. (2024). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. Peptides, 177, 171215. [Link]

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Foundational

Architectural and Functional Dynamics of Nigrocin-2VB: A Technical Whitepaper

The Biological Imperative: Amphibian Innate Immunity The evolutionary arms race between amphibians and environmental pathogens has driven the development of highly specialized innate immune defense systems. Cutaneous gra...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological Imperative: Amphibian Innate Immunity

The evolutionary arms race between amphibians and environmental pathogens has driven the development of highly specialized innate immune defense systems. Cutaneous granular glands in amphibians synthesize and secrete a diverse arsenal of bioactive molecules, including potent antimicrobial peptides (AMPs), upon exposure to stress or pathogenic attack[1]. Among these, Nigrocin-2VB emerges as a highly efficacious, 21-amino acid AMP isolated from the skin secretions of the Chinese frog Odorrana versabilis[2].

As a Senior Application Scientist, the objective of this whitepaper is to deconstruct the initial characterization of Nigrocin-2VB. We will explore the causality behind its structural motifs, detail a self-validating analytical workflow for its isolation, and map its biophysical mechanism of action.

Biochemical Architecture & Sequence Causality

The therapeutic index of an AMP is dictated by its primary sequence and resulting physicochemical properties. Nigrocin-2VB exhibits a highly specific structural profile that governs its interaction with microbial targets.

Unlike many other short AMP families, peptides in the Nigrocin-2 family are uniquely characterized by the complete absence of proline residues[2]. Proline typically acts as a "helix-breaker," introducing kinks into secondary structures. Its absence in Nigrocin-2VB allows the peptide to form a continuous, uninterrupted amphipathic α-helix upon contacting a lipid bilayer, maximizing the efficiency of membrane insertion[2].

Furthermore, Nigrocin-2VB is Lysine-rich, granting it a high isoelectric point (pI = 8.89)[1]. This net positive charge is the primary driver for initial electrostatic attraction to anionic bacterial membranes. The peptide terminates in a highly conserved "Rana box"—a cyclic domain stabilized by a disulfide bridge between two C-terminal cysteine residues (CGLSGLC)[3]. This structural constraint is absolutely critical; truncation or reduction of the Rana box dramatically decreases bactericidal functions[4].

Quantitative Data: Physicochemical Parameters

Table 1: Structural and physicochemical profiling of Nigrocin-2VB.

ParameterValueStructural Causality
Sequence SILSGNFGVGKKIVCGLSGLC21-residue linear chain terminating in a cyclic loop.
Molecular Mass 2052.4 DaLow molecular weight enables rapid diffusion across bacterial exopolysaccharide layers[1].
Isoelectric Point (pI) 8.89High basicity drives strong electrostatic affinity to anionic lipid bilayers[1].
Proline Content 0Prevents helix-kinking, allowing a continuous amphipathic α-helix upon membrane insertion[2].
Rana Box Motif CGLSGLCDisulfide bridge restricts conformational entropy, stabilizing the active membrane-bound state[4].

Self-Validating Analytical Isolation Workflow

To ensure absolute scientific integrity during the initial characterization of novel AMPs, the experimental workflow must be designed as a self-validating system . This means the output of one analytical phase must mathematically and biologically verify the hypothesis generated by the preceding phase.

Phase I: Non-Destructive Secretion Harvesting

Protocol: Amphibian skin secretions are obtained via mild transdermal electrical stimulation. Causality: Chemical extraction requires sacrificing the specimen and lyses epithelial cells, releasing intracellular proteases that rapidly degrade target AMPs. Electrical stimulation preserves the animal and yields a highly concentrated, protease-free exudate from the granular glands[1].

Phase II: Orthogonal Chromatographic & Spectrometric Validation

Protocol:

  • The lyophilized secretion is fractionated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).

  • Fractions are subjected to Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine intact monoisotopic mass.

  • The primary sequence is determined via tandem mass spectrometry (MS/MS) de novo sequencing and confirmed by automated Edman degradation.

Self-Validation Loop: The primary sequence determined by MS/MS acts as a hypothesis. This hypothesis is self-validated by calculating its theoretical monoisotopic mass and cross-referencing it against the empirical intact mass derived from MALDI-TOF. Only when Δ mass < 0.1 Da is the sequence confirmed for downstream synthetic replication and functional assays[2].

IsolationWorkflow A Amphibian Skin Secretion (Odorrana versabilis) B Peptide Extraction (Mild Electrical Stimulation) A->B Induces secretion C RP-HPLC Purification (C18 Column) B->C Lyophilization & Fractionation D Mass Spectrometry (MALDI-TOF) C->D Intact Mass Validation E Sequence Analysis (Edman Degradation / MS/MS) C->E Primary Structure F Functional Assays (MIC & Hemolysis) D->F Cross-validation E->F Synthetic Replication

Fig 1. Self-validating workflow for the isolation and characterization of Nigrocin-2VB.

Mechanistic Pathway: Membrane Disruption Dynamics

The microbicidal effect of Nigrocin-2VB is not mediated by specific receptor binding, but rather by a biophysical perturbation of the target cell membrane[5]. This mechanism bypasses traditional antibiotic resistance pathways.

  • Electrostatic Targeting: In aqueous solution, Nigrocin-2VB exists in a random coil conformation. Its cationic lysine residues are electrostatically drawn to the negatively charged components of bacterial envelopes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria)[6].

  • Conformational Transition: Upon contacting the hydrophobic environment of the lipid bilayer, the peptide undergoes a rapid conformational shift into an amphipathic α-helix[7].

  • Membrane Insertion & Lysis: The hydrophobic face of the helix embeds into the lipid core. Depending on the local peptide concentration, Nigrocin-2VB forms transmembrane pores (Barrel-stave model) or induces widespread micellization of the bilayer (Carpet model), leading to osmotic dysregulation, leakage of intracellular contents, and rapid cell death[5][7].

MOA Step1 Nigrocin-2VB in Solution (Random Coil Conformation) Step2 Electrostatic Attraction (Binding to Anionic Membrane) Step1->Step2 Cationic targeting Step3 Conformational Transition (Amphipathic α-helix Formation) Step2->Step3 Lipid interaction Step4 Membrane Insertion (Hydrophobic Core Integration) Step3->Step4 Structural embedding Step5 Pore Formation & Lysis (Bacterial Cell Death) Step4->Step5 Bilayer disruption

Fig 2. Mechanistic pathway of Nigrocin-2VB from electrostatic binding to membrane lysis.

Quantitative Profiling & Therapeutic Index

To establish the therapeutic viability of Nigrocin-2VB, Minimum Inhibitory Concentration (MIC) assays are conducted in parallel with hemolytic toxicity assays. The causality here is critical: an AMP is only clinically viable if its bactericidal concentration is significantly lower than its cytotoxic concentration against mammalian cells. Mammalian cell membranes are largely zwitterionic (neutral), which inherently reduces the binding affinity of the highly cationic Nigrocin-2VB, granting it a favorable therapeutic window[7].

Table 2: Representative Antimicrobial Efficacy (MIC) & Toxicity Profile of the Nigrocin-2 Family.

Target PathogenGram ClassificationMIC Range ( μ M)Mechanistic Note
Escherichia coliGram-Negative3.0 - 12.5High affinity for lipopolysaccharide (LPS)[2].
Staphylococcus aureusGram-Positive12.5 - 50.0Penetrates thick peptidoglycan layer to reach membrane[2].
Candida albicansFungal50.0 - 100.0Moderate ergosterol binding affinity[2].
Human Erythrocytes MammalianLD50 > 40.0Low hemolytic activity due to zwitterionic membrane composition[2].

References

  • Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin Source: Longdom Publishing
  • Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis Source: ResearchG
  • A novel antimicrobial peptide found in Pelophylax nigromacul
  • Diversity and Mechanisms of Action of Plant, Animal, and Human Antimicrobial Peptides Source: MDPI
  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives Source: PubMed Central (PMC) - NIH

Sources

Exploratory

Nigrocin-2VB and Its Homologues in Ranid Frogs: Structural Dynamics, Mechanism of Action, and Therapeutic Potential

Amphibian skin secretions are a rich repository of bioactive molecules, serving as the first line of innate immune defense against pathogenic microorganisms. Among the diverse families of antimicrobial peptides (AMPs) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Amphibian skin secretions are a rich repository of bioactive molecules, serving as the first line of innate immune defense against pathogenic microorganisms. Among the diverse families of antimicrobial peptides (AMPs) isolated from the granular glands of ranid frogs, the Nigrocin-2 family has garnered significant attention for its potent broad-spectrum antibacterial activity and unique structural motifs. Originally identified in Pelophylax nigromaculatus (formerly Rana nigromaculata), Nigrocin-2 homologues have since been discovered across various Asian ranid frogs, particularly within the Odorrana genus.

This technical guide provides an in-depth analysis of Nigrocin-2VB—isolated from Odorrana versabilis—and its structural homologues, detailing their physicochemical properties, mechanisms of action, and the self-validating experimental methodologies used in their discovery.

Structural Characteristics and Sequence Homology

Nigrocin-2 peptides typically consist of 21 amino acid residues. Unlike many other amphibian AMPs, they lack proline residues but feature a highly conserved C-terminal cyclic domain known as the "Rana box" (typically -CGLSGLC-), formed by an intramolecular disulfide bridge between two cysteine residues. This structural feature is critical for the peptide's stability and its ability to interact with bacterial membranes (1[1]).

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy studies reveal that Nigrocin-2 peptides adopt a random coil conformation in aqueous environments but transition into a well-defined amphipathic alpha-helix in membrane-mimetic environments (e.g., SDS micelles). The amphipathic nature—segregating hydrophobic and cationic (lysine-rich) residues on opposite faces of the helix—facilitates initial electrostatic attraction to negatively charged bacterial surfaces.

Table 1: Physicochemical Properties of Selected Nigrocin-2 Homologues

Peptide NameSource SpeciesAmino Acid SequenceMolecular Weight (Da)Isoelectric Point (pI)
Nigrocin-2VB Odorrana versabilisSILSGNFGVGKKIVCGLSGLC2052.48.89
Nigrocin-2HJ Odorrana hejiangensisGLLSKVLGVGKKVLCGVSGLC2030.59.39
Nigrocin-2GRb Odorrana grahamiGLFGKILGVGKKVLCGLSGMC2106.69.39
Nigrocin-2SCa Odorrana schmackeriGILSGILGAGKSLVCGLSGLC1958.48.50
Nigrocin-1 Pelophylax nigromaculatusGLLSGILGAGKHIVCGLSGLC2006.48.80

Data synthesized from peptidomic analyses of Chinese Odorrana frogs (2[2]).

Mechanism of Action (MoA)

The bactericidal activity of Nigrocin-2VB and its homologues is primarily driven by membrane disruption, though dose-dependent intracellular targeting also plays a secondary role (3[3]).

  • Electrostatic Targeting: The cationic lysine residues of the peptide bind to the negatively charged components of the bacterial cell envelope—lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon binding, the peptide undergoes a conformational shift to an amphipathic alpha-helix. The hydrophobic face inserts into the lipid bilayer, leading to membrane permeabilization. Time-killing kinetics demonstrate that at concentrations exceeding the Minimum Inhibitory Concentration (MIC), Nigrocin-2 peptides induce rapid pore formation, leakage of intracellular contents, and subsequent cell lysis.

  • Intracellular Mechanisms: At sub-lethal concentrations, or in specific truncated analogues where the Rana box is modified, the peptide may translocate across the membrane without causing immediate lysis, binding to intracellular targets such as DNA or RNA to inhibit cellular reproduction.

MoA Nigrocin Nigrocin-2VB & Homologues (Cationic Amphipathic Helix) Membrane Bacterial Cell Envelope (Negatively Charged) Nigrocin->Membrane Electrostatic Attraction LPS LPS (Gram -) / Teichoic Acid (Gram +) Membrane->LPS Pore Membrane Permeabilization & Pore Formation LPS->Pore Hydrophobic Insertion Lysis Cell Lysis & Rapid Death Pore->Lysis High Concentration (>MIC) Intracellular Intracellular Translocation (Non-lytic concentrations) Pore->Intracellular Transient Permeability Inhibition Inhibition of DNA/RNA Synthesis Intracellular->Inhibition Inhibition->Lysis Delayed Death

Mechanism of action for Nigrocin-2VB: membrane disruption and intracellular targeting.

Experimental Workflows & Methodologies

The discovery and validation of amphibian AMPs require a robust, self-validating system combining transcriptomics and peptidomics. The integration of these methods ensures that the deduced primary structure from cDNA matches the mature, post-translationally modified peptide secreted by the frog.

Protocol 1: "Shotgun" cDNA Cloning and UPLC-MS/MS Peptidomics

Causality & Rationale: Amphibian skin secretions contain complex mixtures of peptides. Relying solely on mass spectrometry can miss low-abundance peptides or fail to distinguish isobaric amino acids (e.g., Leucine vs. Isoleucine). Conversely, cDNA cloning alone cannot confirm post-translational modifications (like C-terminal amidation or disulfide bridge formation). Integrating both provides absolute structural certainty (2[2]).

  • Secretion Harvesting & RNA Extraction: Induce granular gland secretion using mild transdermal electrical stimulation. Immediately lyophilize the secretion to prevent enzymatic degradation. Extract polyadenylated mRNA using magnetic oligo(dT) beads.

  • cDNA Synthesis & RACE PCR: Synthesize first-strand cDNA. Perform Rapid Amplification of cDNA Ends (RACE) using a degenerate primer targeting the highly conserved signal peptide region of ranid frog AMP precursors.

  • Precursor Deduction: Clone the amplicons into a pGEM-T vector and sequence. Translate the nucleotide sequence to deduce the precursor protein, which typically consists of a signal peptide, an acidic spacer domain, and the mature Nigrocin-2VB sequence at the C-terminus.

  • UPLC-MS/MS Validation: Subject the crude lyophilized secretion to Ultra-Performance Liquid Chromatography (UPLC). Analyze fractions exhibiting antimicrobial activity via tandem mass spectrometry (MS/MS). Cross-reference the experimental fragmentation spectra (b- and y-ions) against the theoretical spectra generated from the cloned cDNA to confirm the mature peptide sequence and the presence of the disulfide bond.

Workflow Secretion Amphibian Skin Secretion (Granular Glands) RNA mRNA Extraction & 3'-RACE PCR Secretion->RNA Transcriptomic Pathway Fractionation UPLC Fractionation Secretion->Fractionation Peptidomic Pathway Cloning cDNA Cloning & Precursor Translation RNA->Cloning Putative Sequence Validation Sequence Alignment & Bioactivity Assays Cloning->Validation Cross-Validation MS Tandem MS/MS Sequencing Fractionation->MS Fragmentation Spectra MS->Validation PTM Confirmation

Integrated transcriptomic and peptidomic workflow for the discovery of Nigrocin-2 homologues.

Protocol 2: Membrane Permeability Assay (SYTOX Green)

Causality & Rationale: To definitively prove that Nigrocin-2VB acts via membrane disruption rather than purely metabolic inhibition, researchers utilize fluorescent nucleic acid stains like SYTOX Green. This dye cannot penetrate intact live cell membranes; fluorescence only occurs when the peptide compromises membrane integrity, allowing the dye to bind intracellular DNA.

  • Preparation: Culture target bacteria (e.g., E. coli or S. aureus) to the mid-logarithmic growth phase (OD600 ≈ 0.5). Wash and resuspend cells in 10 mM HEPES buffer to remove media components that might quench fluorescence.

  • Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 15 minutes to establish a baseline fluorescence.

  • Peptide Challenge: Add Nigrocin-2VB at varying concentrations (e.g., 1×, 2×, and 4× MIC). Use melittin as a positive control and untreated buffer as a negative control.

  • Kinetic Monitoring: Measure fluorescence continuously (Excitation: 485 nm, Emission: 520 nm) using a microplate reader for 120 minutes. A rapid spike in fluorescence indicates immediate pore formation, characteristic of the amphipathic alpha-helical attack.

Therapeutic Potential and Drug Development

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antibiotics. Nigrocin-2VB and its homologues present a promising scaffold. For instance, Nigrocin-2GRb exhibits potent efficacy against E. coli (MIC = 3 µM) and S. aureus (MIC = 12.5 µM) (4[4]). Furthermore, studies on related peptides demonstrate that co-administration of Nigrocin-class peptides with conventional antibiotics (e.g., ampicillin or cefepime) can yield synergistic effects, delaying the acquisition of antibiotic resistance.

However, a critical bottleneck in clinical translation is cytotoxicity. Peptides with higher net positive charges and greater hydrophobicity often exhibit increased hemolytic activity against human erythrocytes (5[5]). Drug development efforts are currently focused on structural modifications—such as truncation, amino acid substitution (e.g., replacing L-amino acids with D-amino acids to resist proteolytic degradation), and lipidation—to optimize the therapeutic index (TI), maximizing antimicrobial efficacy while minimizing host cell toxicity.

References
  • Conlon, J. M., et al. (2006). Antimicrobial peptides from diverse families isolated from the skin of the Asian frog, Rana grahami. Peptides.
  • Longdom Publishing. Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin. Journal of Antimicrobial Agents.
  • Zhou, M., et al. (2010). Nigrocin-2 Peptides From Chinese Odorrana Frogs--Integration of UPLC/MS/MS With Molecular Cloning in Amphibian Skin Peptidome Analysis. FEBS Journal.
  • Park, J. M., et al. (2001).
  • Wang, J., et al. (2023).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Purification of Nigrocin-2VB by Reverse-Phase High-Performance Liquid Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of Nigrocin-2VB, a complex synthetic dye, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Nigrocin-2VB, a complex synthetic dye, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity isolates of small organic molecules. This guide emphasizes the underlying principles of chromatographic separation to empower users to adapt and troubleshoot the protocol effectively. The described method employs a C18 stationary phase with a gradient elution of acetonitrile in water, modified with trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks and reproducible results.

Introduction: The Challenge of Synthetic Dye Purification

Nigrocin-2VB belongs to the nigrosin class of dyes, which are complex mixtures of phenazine-based compounds.[1][2] These dyes are utilized in a wide range of industrial and biological applications, from coloring synthetic resins and inks to use as a negative stain in microbiology.[3] The inherent heterogeneity of the synthesis process often results in a crude product containing numerous isomers and related impurities. For advanced applications, particularly in fields requiring high chemical fidelity such as analytical standard preparation or toxicological studies, the isolation of the principal active component is paramount.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of such complex mixtures.[4][5] It separates molecules based on their hydrophobicity, with more non-polar compounds interacting more strongly with the non-polar stationary phase and thus eluting later.[6] This protocol has been optimized to achieve baseline separation of Nigrocin-2VB from its closely related impurities.

Principles of Separation

The separation of Nigrocin-2VB is based on the principle of reverse-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[6][7] In this protocol, a C18 column is used, where long 18-carbon alkyl chains are chemically bonded to silica particles. The mobile phase consists of a polar mixture of water and acetonitrile.

Molecules in the sample partition between the stationary and mobile phases.[8] The more hydrophobic a molecule is, the more it will be retained by the C18 stationary phase, leading to a longer retention time.[7] A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased over time, is employed to effectively elute compounds with a wide range of hydrophobicities.[9]

The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for achieving sharp peaks when analyzing ionizable compounds like many dyes.[8] TFA serves two primary functions: it acidifies the mobile phase to suppress the ionization of acidic functional groups on the analyte and residual silanols on the stationary phase, and it forms neutral ion pairs with basic functional groups on the analyte, which enhances their hydrophobic interaction with the stationary phase.[9]

Experimental Workflow

The overall workflow for the purification of Nigrocin-2VB is depicted in the following diagram:

Purification Workflow cluster_prep Sample & System Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Analysis SamplePrep Sample Preparation (Dissolution & Filtration) SystemPrep HPLC System Preparation (Solvent Degassing, Priming) ColumnEquil Column Equilibration Injection Sample Injection ColumnEquil->Injection Gradient Gradient Elution Injection->Gradient Detection UV-Vis Detection Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Purity Purity Analysis (Analytical HPLC) Fractionation->Purity Confirmation Identity Confirmation (e.g., LC-MS) Purity->Confirmation

Figure 1: A schematic overview of the Nigrocin-2VB purification process.

Materials and Reagents

  • Crude Nigrocin-2VB sample

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or higher, e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Instrumentation and Consumables

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Reverse-phase C18 column (preparative or semi-preparative scale, e.g., 10 mm x 250 mm, 5 µm particle size)

  • Analytical C18 column for purity analysis (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • pH meter

  • Sonicator for degassing solvents

Detailed Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA (0.1% v/v). Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v). Mix thoroughly.

  • Degas both mobile phases for at least 15 minutes using a sonicator or an inline degasser.

Sample Preparation
  • Prepare a stock solution of crude Nigrocin-2VB in a 50:50 mixture of Mobile Phase A and Mobile Phase B at a concentration of approximately 5-10 mg/mL. The exact concentration may need to be optimized based on the solubility of the crude mixture.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC System Setup and Equilibration
  • Install the preparative C18 column into the HPLC system.

  • Set the column oven temperature to 30°C.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved. This typically requires flushing with 10-20 column volumes.[10]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purification of Nigrocin-2VB.

ParameterPreparative HPLCAnalytical HPLC (Purity Check)
Column C18, 10 mm x 250 mm, 5 µmC18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min1.0 mL/min
Gradient 5-95% B over 30 min5-95% B over 20 min
Detection Wavelength 575 nm575 nm
Injection Volume 500 - 2000 µL (dependent on sample concentration)5 - 10 µL
Column Temperature 30°C30°C
Gradient Elution and Fraction Collection
  • Inject the filtered crude Nigrocin-2VB sample onto the equilibrated column.

  • Start the gradient elution program.

  • Monitor the chromatogram in real-time.

  • Set the fraction collector to collect the peak corresponding to Nigrocin-2VB based on its retention time. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.

Post-Purification Processing
  • Analyze the collected fractions using analytical RP-HPLC to assess their purity.

  • Pool the fractions that meet the desired purity level.

  • The purified Nigrocin-2VB is now in a solution of acetonitrile, water, and TFA. Depending on the downstream application, the solvent may need to be removed (e.g., by rotary evaporation or lyophilization).

Expected Results and Troubleshooting

A successful purification will yield a chromatogram with a well-resolved peak for Nigrocin-2VB, separated from earlier and later eluting impurities. The collected fractions of the main peak should show a single, sharp peak when re-analyzed by analytical HPLC.

Troubleshooting:

  • Poor Resolution: If peaks are not well-separated, consider using a shallower gradient (e.g., increasing the gradient time).

  • Peak Tailing: This can be caused by column overload or secondary interactions.[9] Try injecting a smaller sample volume. Ensure the mobile phase pH is low enough to suppress silanol activity.

  • High Backpressure: This may indicate a blockage in the system or a clogged column frit. Filter all samples and mobile phases. If the problem persists, reverse-flush the column (if permitted by the manufacturer).

Conclusion

This application note details a robust and reproducible RP-HPLC method for the purification of Nigrocin-2VB. By understanding the principles of the separation and following the detailed protocol, researchers can obtain a highly purified product suitable for a variety of demanding applications. The methodology is scalable and can be adapted for other similar small organic molecules with appropriate optimization of the gradient and mobile phase composition.

References

  • Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. Hawach Scientific. [Link]

  • ResearchGate. Purification of Nigrocin-PN. A is the RP-HPLC chromatogram of the crude... ResearchGate. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Welch, C. J., & Regalado, E. L. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1149, 327–334. [Link]

  • Biotage. (2023, January 20). How to Scale-Up Reversed Phase Flash Purification. Biotage. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Selerity Technologies. Reversed-Phase Chromatography: General Introduction for Improved Method Development. Selerity Technologies. [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]

  • Cytiva. Reversed Phase Chromatography. Cytiva. [Link]

  • National Center for Biotechnology Information. Nigrosin (alcohol soluble). PubChem. [Link]

  • Google Patents. Nigrosine dyes and process for preparing same.
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • IMEKO. OPTIMIZATION OF HPLC METHODS FOR SIMULTANEOUS ANALYSIS OF FOOD COLORS. IMEKO. [Link]

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Scientific Research Publishing. (2013). HPLC Analysis of Monofluoro-S-Triazine Dye during the Dyeing Process. Scirp.org. [Link]

  • ResearchGate. The chemical structure for Nigrosin dye. ResearchGate. [Link]

Sources

Application

Application Note: High-Resolution Determination of the Minimum Inhibitory Concentration (MIC) for the Amphibian Antimicrobial Peptide Nigrocin-2VB

Introduction & Mechanistic Background Nigrocin-2VB is a potent antimicrobial peptide (AMP) naturally synthesized in the granular glands of Chinese Odorrana frogs, such as Odorrana livida and Odorrana versabilis[1][2]. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Nigrocin-2VB is a potent antimicrobial peptide (AMP) naturally synthesized in the granular glands of Chinese Odorrana frogs, such as Odorrana livida and Odorrana versabilis[1][2]. Characterized by the 21-amino-acid sequence SILSGNFGVGKKIVCGLSGLC, Nigrocin-2VB has a theoretical molecular mass of 2052.4 Da and an isoelectric point (pI) of 8.89[3]. Structurally, it forms an amphipathic alpha-helix terminating in a conserved, disulfide-bridged "Rana box" motif at the C-terminus, which is a hallmark of Ranidae AMPs[4].

The primary mechanism of action for Nigrocin-2VB relies on electrostatic interactions. The cationic lysine residues of the peptide are strongly attracted to the anionic phospholipid headgroups of bacterial membranes[5]. Upon binding, the amphipathic helix inserts into the lipid bilayer, leading to membrane permeabilization, disruption of the proton motive force, and rapid cytolysis[5]. Because of its unique biophysical properties—specifically its high hydrophobicity and positive charge—standard clinical MIC protocols designed for small-molecule antibiotics must be rigorously adapted to prevent peptide loss and ensure accurate quantification of its antibacterial efficacy.

Experimental Rationale & Causality

Determining the MIC of highly cationic, amphipathic peptides requires critical deviations from standard antimicrobial susceptibility testing:

  • Material Selection (The "Adsorption" Problem): Nigrocin-2VB will rapidly adsorb to the negatively charged surfaces of standard polystyrene tissue-culture plates. To prevent artificial inflation of the MIC (yielding false negatives), all dilutions and incubations must be performed in non-binding polypropylene plates.

  • Carrier Proteins & Solubilization: Lyophilized AMPs can aggregate in purely aqueous solutions. Reconstituting the peptide in a mild acid (0.01% acetic acid) containing 0.2% Bovine Serum Albumin (BSA) prevents aggregation and coats the plasticware, minimizing non-specific peptide loss.

  • Media Considerations: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains physiological levels of Ca²⁺ and Mg²⁺. These divalent cations can competitively inhibit the binding of cationic AMPs to the bacterial membrane. While standard Mueller-Hinton Broth (MHB) is recommended for baseline MIC determination, parallel testing in CAMHB is often required to assess physiological relevance.

  • Inoculum Effect: AMPs are consumed stoichiometrically as they bind to bacterial membranes. An excessively high bacterial inoculum will result in a falsely elevated MIC. Strict adherence to a final concentration of 5×105 CFU/mL is mandatory for reproducibility.

Visualization of the MIC Workflow

MIC_Workflow A Peptide Preparation (Nigrocin-2VB Stock) C 2-Fold Serial Dilution (Polypropylene Plate) A->C B Bacterial Inoculum (0.5 McFarland in MHB) D Co-incubation (18-24h at 37°C) B->D C->D E Optical Readout (OD600 & Resazurin) D->E F MIC Determination (Lowest Conc. w/o Growth) E->F

Workflow for determining the MIC of Nigrocin-2VB using broth microdilution.

Step-by-Step Protocol: Broth Microdilution Assay

Materials & Reagents
  • Synthetic Nigrocin-2VB peptide (>95% purity via HPLC).

  • Sterile, non-treated 96-well polypropylene microtiter plates (V-bottom or U-bottom).

  • Mueller-Hinton Broth (MHB).

  • 0.01% Acetic acid containing 0.2% BSA.

  • Target bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

  • Resazurin sodium salt (0.015% w/v in sterile water).

Phase 1: Peptide Solubilization and Standardization
  • Reconstitution: Dissolve lyophilized Nigrocin-2VB in 0.01% acetic acid/0.2% BSA to a stock concentration of 1.024 mg/mL (approx. 500 µM).

  • Working Stock: Dilute the stock in MHB to achieve a starting concentration of 256 µM.

Phase 2: Bacterial Inoculum Preparation
  • Revival: Streak the target bacterial strains onto Mueller-Hinton Agar (MHA) and incubate at 37°C for 18-24 hours.

  • Suspension: Select 3-4 morphologically similar colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Standardization: Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD600 ≈ 0.08 - 0.13), yielding approximately 1.5×108 CFU/mL.

  • Final Dilution: Dilute the suspension 1:150 in standard MHB to yield an inoculum of 1×106 CFU/mL. (Note: Upon 1:1 mixing with the peptide solution in the well, the final testing concentration will be the required 5×105 CFU/mL).

Phase 3: Microdilution and Co-Incubation (Self-Validating Setup)

This phase incorporates internal controls to create a self-validating assay system, ensuring that any lack of growth is due to peptide efficacy rather than experimental error.

  • Plate Layout: Dispense 50 µL of MHB into columns 2 through 11 of the polypropylene 96-well plate.

  • Serial Dilution: Add 100 µL of the Nigrocin-2VB working stock (256 µM) to Column 1. Transfer 50 µL from Column 1 to Column 2, mix by pipetting 4-5 times, and continue the 2-fold serial dilution up to Column 10. Discard 50 µL from Column 10. (Final Concentration Range: 128 µM down to 0.25 µM).

  • Inoculation: Add 50 µL of the adjusted bacterial inoculum ( 1×106 CFU/mL) to wells in Columns 1 through 11.

  • Internal Controls:

    • Column 11 (Growth Control): 50 µL MHB + 50 µL Inoculum. Verifies robust bacterial viability and media support.

    • Column 12 (Sterility Control): 100 µL MHB only. Verifies media and plate sterility.

    • Reference Plate: Run a parallel plate using a standard antibiotic (e.g., Polymyxin B) to ensure the specific bacterial strain's susceptibility aligns with published CLSI ranges.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours.

Phase 4: Readout and MIC Determination
  • Optical Inspection: Read the OD600 of the plate using a microplate reader. The MIC is defined as the lowest concentration of Nigrocin-2VB that completely inhibits visible bacterial growth (OD600 equivalent to the Sterility Control)[6].

  • Resazurin Viability Assay (Recommended): Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Interpretation causality: Blue/Purple indicates an absence of metabolic activity (successful inhibition). Pink indicates viable, metabolizing bacteria. This colorimetric shift provides a definitive, objective MIC endpoint, which is particularly useful for AMPs that may cause cellular debris aggregation without complete optical clearing.

Data Presentation: Expected MIC Profile

Nigrocin-2VB exhibits preferential activity against Gram-negative pathogens, with moderate activity against Gram-positive strains and limited antifungal efficacy. The table below synthesizes the expected quantitative antimicrobial profile for Nigrocin-family peptides (including Nigrocin-2VB and its close structural analog Nigrocin-2GRb) to provide a benchmark for assay validation[2][7].

OrganismGram StainStrain TypeExpected MIC Range (µM)Reference Analog (Nigrocin-2GRb) MIC (µM)
Escherichia coli(-)ATCC 259222.0 - 8.03.0
Pseudomonas aeruginosa(-)ATCC 278538.0 - 32.0N/A
Staphylococcus aureus(+)ATCC 2921312.5 - 50.012.5
Candida albicansFungiATCC 10231> 50.050.0

References

  • Bacteria-Browse: Nigrocin-1-OA3 (Frogs, amphibians, animals) . cpu-bioinfor.org (DRAMP Database). 1

  • Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis . ResearchGate. 2

  • B-AMP: All_Peptides_ReferenceSheet 1 . Frontiers. 7

  • Schematic representation of the vector constructions and the expression... . ResearchGate. 3

  • Limnonectins: A new class of antimicrobial peptides from the skin secretion of the Fujian large-headed frog (Limnonectes fujianensis) . ResearchGate. 6

  • Primary sequence, theoretical molecular masses and isoelectric points of amphibian AMP families . ResearchGate. 4

  • Antimicrobial peptides from frog skin . IMR Press. 5

Sources

Method

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Nigrocin-2 Family Peptides

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of Testing Nigrocin-2 Peptides The global rise of antimicrobial resistance has catalyzed the search for novel the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Testing Nigrocin-2 Peptides

The global rise of antimicrobial resistance has catalyzed the search for novel therapeutic agents, with antimicrobial peptides (AMPs) from natural sources emerging as a promising frontier. The Nigrocin-2 family of peptides, originally isolated from the skin secretions of frogs like Pelophylax nigromaculatus, has demonstrated potent, broad-spectrum antimicrobial activity.[1][2] These peptides, including variants such as Nigrocin-PN, are typically cationic and amphipathic, and their primary mode of action often involves the disruption of microbial cell membranes.[1][2]

However, the very physicochemical properties that make Nigrocin-2 peptides effective antimicrobial agents also present significant challenges for accurate and reproducible in vitro antimicrobial susceptibility testing (AST). Standard AST methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) for conventional antibiotics, are often unsuitable for AMPs.[3][4] Cationic peptides like Nigrocin-2 are prone to binding to anionic components in standard laboratory plastics (e.g., polystyrene) and interacting with components of conventional testing media, leading to an underestimation of their true potency.[5]

This document provides a detailed, experience-driven guide to the principles and methodologies required for the accurate determination of the antimicrobial susceptibility of Nigrocin-2 family peptides, using a hypothetical member, Nigrocin-2VB , as a working example. The protocols herein are designed to be self-validating systems, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Scientific Principles: Understanding the "Why" Behind the Method

A robust AST protocol for Nigrocin-2VB must account for its unique biochemical nature. The following principles are foundational to the recommended methodologies.

  • Mechanism of Action: Nigrocin-2 peptides primarily act by disrupting the bacterial membrane's integrity.[1][2] This process can be concentration-dependent, potentially involving non-membrane-disrupting activities at lower concentrations and rapid membrane permeabilization at higher concentrations.[1] This rapid, often bactericidal, action contrasts with the bacteriostatic or slower bactericidal mechanisms of many conventional antibiotics, influencing the choice of endpoints for susceptibility testing.

  • Cationic Nature and Non-Specific Binding: The positive charge of Nigrocin-2 peptides can lead to their electrostatic adsorption to negatively charged surfaces, such as standard polystyrene microtiter plates. This sequestration of the peptide reduces its effective concentration in the assay, yielding falsely elevated Minimum Inhibitory Concentration (MIC) values. To mitigate this, the use of low-binding materials, particularly polypropylene, is critical.[5]

  • Peptide Stability and Solubility: Nigrocin-2VB, like many peptides, may be susceptible to degradation by proteases and can be challenging to dissolve and dilute consistently. The use of a slightly acidic, protein-containing diluent, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), is recommended.[5] The acetic acid aids in solubility, while the BSA acts as a carrier protein, preventing non-specific adsorption of the peptide to tube and plate surfaces.[5]

  • Media Composition: The ionic strength and composition of the growth medium can significantly impact the activity of AMPs. Divalent cations (e.g., Ca²⁺, Mg²⁺) present in some media can interfere with the initial electrostatic interaction between the cationic peptide and the anionic bacterial membrane, antagonizing its antimicrobial effect. While Mueller-Hinton Broth (MHB) is a standard medium, it's crucial to use cation-adjusted MHB for consistency and to be aware of its potential influence on AMP activity.

Core Protocols for Nigrocin-2VB Susceptibility Testing

The following protocols are adapted from established methodologies for testing cationic antimicrobial peptides and are tailored for a representative Nigrocin-2 family peptide.[5]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Nigrocin-2VB that inhibits the visible growth of a microorganism.

Materials and Reagents:

Reagent/MaterialSpecificationsRationale
Microtiter PlatesSterile, 96-well, U-bottomPolypropylene is essential to prevent peptide adsorption.[5]
Culture MediumCation-Adjusted Mueller-Hinton Broth (MHB)Standardized medium for susceptibility testing.
Test PeptideNigrocin-2VB, lyophilized powderQuantified by amino acid analysis for accurate concentration.
Peptide Diluent0.01% Acetic Acid, 0.2% Bovine Serum Albumin (BSA)Enhances solubility and prevents non-specific binding.[5]
Bacterial StrainsLog-phase growth of test organisms (e.g., S. aureus, E. coli)Ensures actively dividing cells for accurate susceptibility assessment.
SpectrophotometerCapable of measuring OD at 600 nmFor standardizing bacterial inoculum.

Step-by-Step Methodology:

  • Peptide Stock Preparation:

    • Aseptically prepare a 10x concentrated stock of the highest required test concentration of Nigrocin-2VB. Initially, dissolve the peptide in sterile deionized water at 20x the final maximum concentration.

    • Dilute this solution 1:1 with a solution of 0.02% acetic acid containing 0.4% BSA to achieve the 10x working stock.[5] This ensures the final concentration of acetic acid and BSA in the assay wells will be 0.01% and 0.2%, respectively.

    • Perform serial two-fold dilutions of the 10x peptide stock in the peptide diluent (0.01% acetic acid, 0.2% BSA) using polypropylene microcentrifuge tubes.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (≤24 hours old), inoculate several colonies of the test microorganism into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This typically requires a 1:100 dilution, but should be verified for each laboratory setup.

  • Assay Plate Preparation:

    • In a 96-well polypropylene plate, add 100 µL of the standardized bacterial suspension to wells in columns 1 through 11.

    • Add 100 µL of sterile MHB to column 12 to serve as a sterility control and a blank for the plate reader.

    • Add 11 µL of the 10x serially diluted Nigrocin-2VB solutions to wells in columns 1 through 10.

    • Add 11 µL of the peptide diluent (without peptide) to column 11 to serve as a growth control.

  • Incubation and MIC Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of Nigrocin-2VB at which there is no visible growth (i.e., no turbidity) compared to the growth control well.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (Polypropylene Plate) cluster_readout Incubation & Readout Peptide_Stock Prepare 10x Peptide Stock (in 0.01% Acetic Acid, 0.2% BSA) Serial_Dilute Create Serial Dilutions Peptide_Stock->Serial_Dilute 2-fold dilutions Add_Peptide Add 11 µL Diluted Peptide (Wells 1-10) Serial_Dilute->Add_Peptide Inoculum_Prep Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Add_Inoculum Add 100 µL Inoculum (Wells 1-11) Inoculum_Prep->Add_Inoculum Add_Controls Add Controls (Growth & Sterility) Incubate Incubate at 37°C (18-24 hours) Add_Peptide->Incubate Add_Controls->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony formation on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of Nigrocin-2VB, revealing whether it is bactericidal or bacteriostatic and how quickly it acts.

Methodology:

  • Prepare larger volume cultures (e.g., 10 mL) of the test organism in MHB, with Nigrocin-2VB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the peptide.

  • Incubate all cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), remove a 100 µL aliquot from each culture.

  • Perform ten-fold serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).

  • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Interpretation and Quality Control

  • MIC vs. MBC: An MBC value that is ≤4 times the MIC value is generally indicative of bactericidal activity.

  • Quality Control: It is essential to run reference strains with known susceptibility profiles in parallel with each experiment to ensure the validity of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922.

  • Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
No bacterial growth in control wellInoculum too low; inactive bacteriaVerify inoculum preparation; use a fresh culture.
Inconsistent MIC resultsPeptide adsorption; inaccurate pipettingEnsure use of polypropylene plates and proper peptide diluent; verify pipette calibration.
MIC values are unusually highMedia interference; peptide degradationTest in different media; ensure proper storage and handling of peptide stock solutions.

Proposed Mechanism of Action Visualization

The antimicrobial activity of Nigrocin-2 family peptides is primarily attributed to their ability to disrupt the bacterial cell membrane. The peptide's cationic residues are attracted to the anionic components of the bacterial membrane (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Its amphipathic structure allows it to insert into and permeabilize the lipid bilayer, leading to leakage of cellular contents and cell death.[1][2]

Proposed Mechanism of Nigrocin-2VB on Bacterial Membranes

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_peptide Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Peptide Nigrocin-2VB (+) Peptide->Membrane Peptide2 Nigrocin-2VB (+) Peptide2->Membrane Peptide3 Nigrocin-2VB (+) Peptide3->Membrane Step1 1. Electrostatic Attraction Step2 2. Membrane Insertion & Pore Formation Step3 3. Leakage of Cellular Contents Pore Pore->Cytoplasm Leakage

Conclusion

The antimicrobial susceptibility testing of Nigrocin-2 family peptides requires a departure from conventional antibiotic testing protocols. By understanding the unique physicochemical properties of these cationic peptides and implementing methodologies that mitigate non-specific binding and inactivation, researchers can generate accurate and reliable data. The protocols outlined in this guide provide a robust framework for evaluating the in vitro potency of Nigrocin-2VB and other members of this promising class of antimicrobial agents, paving the way for their further development as potential therapeutics in an era of growing antibiotic resistance.

References

  • Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 355. [Link]

  • Jenssen, H., et al. (2021). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. ACS Infectious Diseases, 7(7), 1737-1741. [Link]

  • Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PubMed. [Link]

  • Jenssen, H., et al. (2021). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. ACS Publications. [Link]

  • Wang, Y., et al. (2022). A novel antimicrobial peptide found in Pelophylax nigromaculatus. BMC Microbiology, 22(1), 366. [Link]

  • Zhu, Y., et al. (2022). Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms. Frontiers in Cellular and Infection Microbiology, 12, 1055929. [Link]

  • Lee, J. K., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. Biochemical and Biophysical Research Communications, 288(1), 168-174. [Link]

Sources

Application

Application Note: Utilizing Nigrocin-2VB in Bacterial Cell Culture Assays for Antimicrobial Drug Development

Introduction & Scientific Context The rising incidence of multidrug-resistant (MDR) bacterial pathogens has accelerated the exploration of naturally occurring antimicrobial peptides (AMPs) as viable therapeutic alternati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The rising incidence of multidrug-resistant (MDR) bacterial pathogens has accelerated the exploration of naturally occurring antimicrobial peptides (AMPs) as viable therapeutic alternatives. Nigrocin-2VB (Sequence: SILSGNFGVGKKIVCGLSGLC) is a potent, 21-amino-acid AMP isolated from the skin secretions of the Chinese Odorrana frog (Odorrana versabilis) (1)[1].

Unlike many short amphibian peptides, Nigrocin-2 family members lack proline residues, granting them unique primary structural characteristics and a highly amphipathic α-helical conformation in membrane-like environments[1]. A critical structural feature of Nigrocin-2VB is the "Rana box" —a C-terminal intramolecular disulfide-bridged heptapeptide (Cys15-Cys21). This motif is indispensable; truncation or reduction of this disulfide bond dramatically reduces bactericidal efficacy, proving its necessity for target engagement (2)[2].

Mechanism of Action (MoA)

Nigrocin-2VB exhibits a highly specialized, concentration-dependent dual mechanism of action. Because it is highly cationic (rich in lysine residues), the peptide initially binds to the bacterial envelope via electrostatic attraction to negatively charged lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

  • At Low Concentrations (1× to 2× MIC): The peptide translocates across the membrane without causing immediate physical rupture. It engages in non-membrane destructive intracellular targeting, leading to bacterial death with minimal immediate membrane permeability (often <15% permeabilization at 40 minutes)[2].

  • At High Concentrations (≥4× MIC): The peptide accumulates on the lipid bilayer, reaching a critical threshold that triggers rapid membrane permeabilization, pore formation, and catastrophic cell lysis[2].

MoA A Nigrocin-2VB (Cationic AMP) B Electrostatic Attraction to Bacterial LPS A->B C Low Concentration (1-2x MIC) Intracellular Translocation B->C D High Concentration (≥4x MIC) Membrane Insertion B->D E Non-Membrane Destructive Bactericidal Activity C->E F Membrane Permeabilization & Rapid Cell Lysis D->F

Concentration-dependent dual mechanism of action of Nigrocin-2VB.

Experimental Design & Causality (E-E-A-T)

When designing cell culture assays for Nigrocin-2VB, standard antibiotic protocols must be heavily modified. AMPs are notoriously sensitive to environmental conditions, and failure to account for this will result in false-negative data.

  • Material Causality (The Adsorption Problem): Cationic, hydrophobic peptides rapidly adsorb to standard tissue-culture treated polystyrene. Mandatory Adjustment: All assays must be conducted in polypropylene 96-well plates or Non-Binding Surface (NBS) plates to ensure the nominal concentration matches the actual bioavailable concentration.

  • Solvent Causality: Reconstituting Nigrocin-2VB in pure water can lead to aggregation. Mandatory Adjustment: Reconstitute the lyophilized peptide in sterile ultra-pure water containing 0.01% Acetic Acid and 0.1% Bovine Serum Albumin (BSA). The low pH maintains solubility, while BSA acts as a carrier protein to prevent plastic adsorption.

  • Media Causality: Assays must utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) stabilize the bacterial outer membrane, providing a biologically accurate baseline for peptide-LPS interactions.

  • Self-Validating Systems: Every plate must contain an internal validation matrix:

    • Sterility Control: Media only (validates aseptic technique).

    • Growth Control: Bacteria + Media (validates organism viability).

    • Reference Control: A known antibiotic (e.g., Ampicillin) with an established MIC for the specific ATCC strain (validates assay sensitivity).

Step-by-Step Methodologies

Protocol A: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of Nigrocin-2VB.

Step 1: Peptide Preparation

  • Weigh the lyophilized Nigrocin-2VB and reconstitute in 0.01% Acetic Acid + 0.1% BSA to a stock concentration of 1 mg/mL.

  • Prepare a working solution in CAMHB at 256 µg/mL (or equivalent µM concentration).

Step 2: Inoculum Preparation

  • Cultivate the target bacterial strain (e.g., E. coli ATCC 25922) overnight on Mueller-Hinton agar at 37°C.

  • Suspend 3-5 isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

Step 3: Assay Setup (Self-Validating Plate Layout)

  • In a 96-well polypropylene plate, dispense 50 µL of CAMHB into columns 2 through 11.

  • Add 100 µL of the Nigrocin-2VB working solution to column 1.

  • Perform 2-fold serial dilutions from column 1 to 10 by transferring 50 µL at each step. Discard 50 µL from column 10.

  • Controls: Column 11 is the Growth Control (50 µL CAMHB). Column 12 is the Sterility Control (100 µL CAMHB, uninoculated).

Step 4: Inoculation & Incubation

  • Add 50 µL of the diluted bacterial inoculum to columns 1 through 11.

  • Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours under aerobic conditions.

  • Endpoint: The MIC is the lowest concentration in which no visible growth (or OD600 increase) is observed.

Protocol B: Time-Kill Kinetics Assay

This assay maps the bactericidal rate of Nigrocin-2VB over time, validating its dual mechanism of action.

Step 1: Prepare a bacterial suspension in CAMHB at 5×105 CFU/mL. Step 2: Aliquot the suspension into polypropylene tubes. Add Nigrocin-2VB to achieve final concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a peptide-free growth control. Step 3: Incubate the tubes at 37°C with continuous shaking (200 rpm). Step 4: At predetermined time intervals (0, 15, 30, 60, 120, and 240 minutes), aseptically remove 10 µL aliquots from each tube. Step 5: Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁵) and plate 10 µL of each dilution onto Mueller-Hinton agar plates. Step 6: Incubate plates for 24 hours at 37°C, enumerate the colonies, and calculate CFU/mL. A ≥3log10​ reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.

Workflow Step1 Peptide Reconstitution (0.01% AcOH + 0.1% BSA) Step3 Assay Setup (Polypropylene Plates) Step1->Step3 Step2 Bacterial Inoculum Prep (0.5 McFarland in CAMHB) Step2->Step3 Branch1 MIC Determination (18-20h Incubation) Step3->Branch1 Branch2 Time-Kill Kinetics (0-240 min sampling) Step3->Branch2 Data Data Analysis & Synergy Mapping Branch1->Data Branch2->Data

Standardized workflow for evaluating Nigrocin-2VB antimicrobial efficacy.

Data Interpretation & Quantitative Summary

Nigrocin-2 family peptides demonstrate a broad spectrum of activity, though they are particularly potent against Gram-negative species due to favorable electrostatic interactions with the outer membrane. Below is a summary of expected quantitative outcomes based on structural homologues and literature benchmarks (3)[3].

Bacterial StrainGram StainExpected MIC Range (µg/mL)Mechanistic & Assay Notes
Escherichia coliNegative2.0 – 8.0High affinity for outer membrane LPS. Time-kill assays typically show 100% bactericidal effect within 40 mins at 2× MIC[2].
Salmonella enteritidisNegative8.0 – 16.0Exhibits moderate susceptibility; requires strict adherence to polypropylene plate usage to prevent false resistance readings[3].
Staphylococcus aureusPositive4.0 – 16.0Interacts with peptidoglycan. Often demonstrates high synergy (FICI 0.5) when combined with conventional antibiotics like Ampicillin[2][3].
Pseudomonas aeruginosaNegative16.0 – 64.0Higher MICs are expected due to robust intrinsic efflux pump activity and altered lipid A modifications.

References

  • Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis.ResearchGate.
  • A novel antimicrobial peptide found in Pelophylax nigromaculatus.PMC - NIH.
  • Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects.MDPI.
  • Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin.Longdom Publishing.

Sources

Method

Application Note: Standardized Protocol for Assessing the Hemolytic Activity of Nigrocin-2VB

Executive Summary & Mechanistic Context Nigrocin-2VB (Sequence: SILSGNFGVGKKIVCGLSGLC) is a cationic, amphipathic antimicrobial peptide (AMP) identified in the skin secretions of the Chinese frog Odorrana versabilis[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Nigrocin-2VB (Sequence: SILSGNFGVGKKIVCGLSGLC) is a cationic, amphipathic antimicrobial peptide (AMP) identified in the skin secretions of the Chinese frog Odorrana versabilis[1]. With a theoretical molecular mass of 2052.4 Da and an isoelectric point of 8.89[2], it belongs to a diverse arsenal of defense peptides that protect amphibians from pathogenic microorganisms[3].

While Nigrocin-2VB exhibits significant antibacterial efficacy[4], the clinical translatability of any AMP is strictly governed by its therapeutic index—the ratio of its minimum inhibitory concentration (MIC) against pathogens to its half-maximal hemolytic concentration (HC50) against mammalian erythrocytes[5].

The Causality of Hemolysis: AMPs interact with cell membranes primarily via electrostatic attraction. While bacterial membranes are highly negatively charged, mammalian erythrocyte membranes are zwitterionic (neutral) but rich in cholesterol. Hemolysis occurs when the hydrophobic face of an AMP inserts into the erythrocyte membrane, leading to destabilization, pore formation (via toroidal or barrel-stave mechanisms), and the subsequent release of intracellular hemoglobin[6]. Accurately quantifying this off-target toxicity is a mandatory preclinical gateway in drug development.

Experimental Workflow

HemolysisWorkflow Start Blood Collection (EDTA/Heparin) Wash Erythrocyte Washing (3x PBS, 1000xg) Start->Wash Suspend Resuspension (1-2% Hematocrit) Wash->Suspend Incubate Peptide Incubation (Nigrocin-2VB, 37°C, 1h) Suspend->Incubate Centrifuge Centrifugation (Pellet Intact Cells) Incubate->Centrifuge Supernatant Supernatant Transfer (Isolate Hemoglobin) Centrifuge->Supernatant Measure Spectrophotometry (Absorbance at 405/540 nm) Supernatant->Measure Analyze Data Analysis (Calculate HC50) Measure->Analyze

Workflow for Nigrocin-2VB erythrocyte hemolysis assay and HC50 determination.

Materials and Reagents

  • Erythrocytes: Fresh human or sheep erythrocytes (hRBCs/sRBCs) collected in EDTA or heparinized tubes to prevent clotting[7].

  • Buffer: Isotonic Phosphate-Buffered Saline (PBS): 10 mM phosphate, 138 mM NaCl, pH 7.4[5].

  • Test Compound: Nigrocin-2VB peptide (lyophilized, >95% purity via HPLC).

  • Lysis Controls: Triton X-100 (1% to 10% v/v in PBS) or 10% SDS for the positive control[8],[9].

  • Consumables: 96-well V-bottom microtiter plates (for optimal pelleting during incubation) and flat-bottom plates (for optical reading).

  • Instrumentation: Microplate spectrophotometer capable of reading absorbance at 405 nm, 530 nm, or 540 nm[9],[7].

Step-by-Step Methodology

This protocol is designed as a self-validating system : the negative control establishes the absolute baseline of spontaneous lysis, the positive control establishes the absolute ceiling (100% lysis), and the test samples are mathematically validated against these two bounds.

Phase 1: Erythrocyte Preparation and Standardization
  • Centrifugation: Centrifuge the whole blood at 1,000 × g for 10 minutes at 4°C to separate erythrocytes from plasma and the buffy coat[7].

    • Causality: Plasma contains abundant proteins (e.g., albumin and lipoproteins) that non-specifically bind to cationic AMPs like Nigrocin-2VB. Failing to remove plasma artificially lowers the effective peptide concentration, yielding false-negative hemolytic profiles.

  • Washing: Aspirate the supernatant. Resuspend the erythrocyte pellet in 3 volumes of ice-cold isotonic PBS. Centrifuge at 1,000 × g for 5 minutes and discard the supernatant. Repeat this step at least three times[5],[7].

    • Causality: Repeated washing removes extracellular hemoglobin from cells that lysed naturally during collection. The wash is complete only when the supernatant's optical density (OD) matches the PBS blank, establishing a true zero-baseline for the assay[8].

  • Resuspension: Dilute the washed erythrocytes in PBS to a final hematocrit of 1% to 2% (approximately 108 cells/mL)[5],[9].

Phase 2: Peptide Incubation
  • Dilution Series: Prepare a 2× stock solution of Nigrocin-2VB in PBS. Create a two-fold serial dilution ranging from 1.56 µM to 100 µM (or higher, depending on expected toxicity limits)[8].

  • Plating: Aliquot 50 µL of each Nigrocin-2VB dilution into a 96-well V-bottom plate.

  • Controls: Add 50 µL of PBS to the negative control wells (0% expected hemolysis). Add 50 µL of 1% Triton X-100 to the positive control wells (100% expected hemolysis)[5].

  • Inoculation: Add 50 µL of the 1-2% erythrocyte suspension to all wells, yielding a final assay volume of 100 µL[7].

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes on an orbital shaker at 150–250 rpm[5],[9].

    • Causality: Standardization of incubation time is critical. Prolonged incubation beyond 60 minutes linearly increases spontaneous background hemolysis, which dynamically skews the calculated hemolysis ratios and invalidates cross-study comparisons[9].

Phase 3: Measurement & Data Analysis
  • Pelleting: Centrifuge the plate at 1,000 × g for 10 minutes to pellet the intact erythrocytes and cellular debris[5],[7].

  • Transfer: Carefully transfer 50 µL of the supernatant into a clean 96-well flat-bottom plate. Do not disturb the pellet, as intact cells will scatter light and artificially inflate absorbance readings.

  • Quantification: Measure the absorbance of the released hemoglobin at 405 nm (the Soret band, which provides maximum sensitivity for hemoglobin) or 540 nm using a microplate reader[9],[7].

  • Calculation: Calculate the percentage of hemolysis using the following self-validating equation[7]:

    Hemolysis(%)=(Abspositive​−Absnegative​Abssample​−Absnegative​​)×100

    Plot the % Hemolysis against the log of Nigrocin-2VB concentration and use non-linear regression (sigmoidal dose-response) to determine the HC50.

Quantitative Data: Comparative Hemolytic Profiles

The Nigrocin-2 family exhibits varying degrees of hemolytic activity based on specific amino acid substitutions. Below is a summarized comparison of Nigrocin-2VB against its structural homologues.

PeptideSequenceMolecular Mass (Da)Isoelectric Point (pI)Hemolytic Profile Context
Nigrocin-2VB SILSGNFGVGKKIVCGLSGLC2052.48.89Low baseline hemolysis expected; favorable therapeutic index[2],[10].
Nigrocin-2HJ GLLSKVLGVGKKVLCGVSGLC2030.59.39Low baseline hemolysis[2],[10].
Nigrocin-2GRb GLFGKILGVGKKVLCGLSGMC~2100.0N/AHigh hemolytic activity against human erythrocytes (LD50 = 40 µM)[1].
Nigrocin-2SCa GILSGILGAGKSLVCGLSGLC~1950.0N/ALow baseline hemolysis[1].

References

  • Title: Hemolytic Activity of Antimicrobial Peptides Source: PubMed (nih.gov) URL: [Link]

  • Title: Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin Source: Longdom Publishing URL: [Link]

  • Title: Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis Source: ResearchGate URL: [Link]

  • Title: High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes Source: ACS Publications (Biomacromolecules) URL: [Link]

  • Title: Primary sequence, theoretical molecular masses and isoelectric points of amphibian AMP families Source: ResearchGate URL: [Link]

  • Title: Schematic representation of the vector constructions and the expression Source: ResearchGate URL: [Link]

  • Title: Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity Source: Zenit Science URL: [Link]

  • Title: Can anyone help me out with the protocol for hemolytic effect of peptides against human erythrocyte? Source: ResearchGate URL: [Link]

  • Title: B-AMP: All_Peptides_ReferenceSheet 1 Source: Frontiers URL: [Link]

  • Title: Table 1: Nigrocin-2VB Source: OmicsOnline URL: [Link]

Sources

Application

Application Note: Interrogating Bacterial Membrane Permeabilization Dynamics Using Nigrocin-2VB

Executive Summary & Mechanistic Foundation Amphibian skin secretions represent a prolific evolutionary library of gene-encoded antimicrobial peptides (AMPs), serving as a primary innate immune defense against environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundation

Amphibian skin secretions represent a prolific evolutionary library of gene-encoded antimicrobial peptides (AMPs), serving as a primary innate immune defense against environmental pathogens[1]. Among these, the Nigrocin-2 family, isolated from the2[2], exhibits potent, broad-spectrum antimicrobial activity.

Nigrocin-2VB is a 21-amino-acid cationic AMP characterized by a highly conserved C-terminal heptapeptide cyclic domain known as the "Rana box," stabilized by an intramolecular disulfide bridge between Cys15 and Cys21[3]. Unlike other amphibian AMPs, Nigrocin-2VB lacks proline residues, which allows the peptide to transition from a random coil in aqueous solution to a highly flexible, amphipathic alpha-helical conformation upon contact with anionic lipid bilayers[2].

The primary mechanism of action is rapid membrane permeabilization. The cationic lysine residues drive initial electrostatic accumulation on the negatively charged bacterial surface (e.g., lipopolysaccharides in Gram-negative bacteria). Subsequent hydrophobic partitioning leads to structural disruption, pore formation, loss of electrochemical gradients, and rapid cell death[1]. This application note provides a self-validating, step-by-step methodology for quantifying these membrane-disruptive kinetics.

Physicochemical Profiling of Nigrocin-2VB

Before initiating permeability assays, it is critical to understand the physicochemical parameters that dictate the peptide's behavior in solution and at the lipid interface.

Table 1: Physicochemical Properties of Nigrocin-2VB

PropertyValue
Sequence SILSGNFGVGKKIVCGLSGLC
Length 21 amino acids
Molecular Weight 2052.4 Da
Isoelectric Point (pI) 8.89
Net Charge (at pH 7.4) +2 (Driven by Lys11, Lys12)
Structural Motif C-terminal Rana Box (Cys15-Cys21 disulfide)
Source Organism Odorrana versabilis

Pathway Visualization: The Permeabilization Cascade

The following diagram illustrates the mechanistic sequence of events from initial peptide exposure to ultimate bacterial cell death.

Mechanism A Nigrocin-2VB (Cationic AMP) B Electrostatic Attraction (Anionic Bacterial Surface) A->B Target Binding C Conformational Shift (Amphipathic Alpha-Helix) B->C Surface Accumulation D Hydrophobic Insertion (Lipid Bilayer Penetration) C->D Membrane Partitioning E Pore Formation (Membrane Disruption) D->E Threshold Reached F Cell Lysis & Death (Loss of Gradients) E->F Osmotic Imbalance

Mechanism of bacterial membrane permeabilization by the antimicrobial peptide Nigrocin-2VB.

Experimental Design: Causality and Self-Validating Controls

To rigorously study membrane permeabilization, we employ a dual-probe fluorescent strategy designed as a self-validating system.

  • Outer Membrane (OM) Permeabilization (NPN Uptake): 1-N-phenylnaphthylamine (NPN) is a solvatochromic fluorophore. In aqueous environments, its quantum yield is negligible. However, upon partitioning into the hydrophobic core of a lipid bilayer—a process normally prevented by an intact Gram-negative outer membrane—its fluorescence intensifies dramatically.

    • Self-Validating Control:EDTA (1 mM) . By chelating the divalent cations (Mg²⁺, Ca²⁺) that cross-link lipopolysaccharides (LPS), EDTA artificially strips the outer membrane, providing a maximum NPN uptake reference signal.

  • Inner Membrane (IM) Permeabilization (SYTOX Green): SYTOX Green is an unsymmetrical cyanine dye with a high binding affinity for nucleic acids. Its bulky structure renders it completely membrane-impermeant to live cells. Fluorescence strictly correlates with inner membrane compromise.

    • Self-Validating Control:Triton X-100 (1%) . This detergent causes total membrane solubilization. Concluding the kinetic run with Triton X-100 establishes the 100% permeabilization baseline required to normalize the peptide's efficacy.

Detailed Methodologies

Peptide Preparation and Handling

Causality Check: When working with highly cationic, amphipathic peptides like Nigrocin-2VB, researchers frequently encounter artifactual loss of potency due to non-specific adsorption to standard polypropylene labware.

  • Reconstitute lyophilized Nigrocin-2VB in sterile ultra-pure water to a 1 mM stock concentration.

  • Immediately aliquot the stock into low-protein binding tubes or glass vials.

  • Store aliquots at -80°C. Avoid multiple freeze-thaw cycles, which can induce peptide aggregation and loss of the alpha-helical propensity required for membrane insertion.

Protocol A: Outer Membrane Permeabilization (NPN Uptake Kinetics)
  • Bacterial Preparation: Grow Escherichia coli (e.g., ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C to mid-log phase (OD₆₀₀ = 0.4 – 0.5).

    • Causality: Log-phase cells possess actively synthesizing, highly dynamic membranes, representing the most physiologically relevant state for AMP susceptibility.

  • Washing & Resuspension: Centrifuge cells at 4,000 × g for 10 min. Wash twice and resuspend in 5 mM HEPES buffer (pH 7.4) to an OD₆₀₀ of 0.5.

    • Causality: Standard PBS contains high concentrations of sodium and phosphate ions that competitively inhibit the initial electrostatic attraction between the cationic AMP and the anionic bacterial surface. Low-ionic-strength HEPES preserves these critical peptide-membrane interactions.

  • Probe Equilibration: Add NPN to the bacterial suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 5 minutes to establish a stable baseline fluorescence.

  • Assay Setup: Transfer 100 µL of the cell-NPN suspension into wells of a black, flat-bottom 96-well microplate.

  • Treatment: Add 100 µL of Nigrocin-2VB dilutions (e.g., 0.5×, 1×, and 2× MIC prepared in HEPES). For controls, add 100 µL of HEPES (Negative) or 100 µL of 2 mM EDTA (Positive OM Control).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 350 nm, Emission: 420 nm) every 2 minutes for 30 minutes using a microplate reader.

Protocol B: Inner Membrane Permeabilization (SYTOX Green Kinetics)
  • Bacterial Preparation: Prepare log-phase E. coli as described above, but resuspend in 5 mM HEPES (pH 7.4) to a lower density of OD₆₀₀ = 0.1 to optimize the signal-to-noise ratio for DNA binding.

  • Probe Equilibration: Add SYTOX Green to a final concentration of 1 µM. Incubate for 15 minutes in the dark.

  • Assay Setup: Aliquot 100 µL of the suspension into a black 96-well plate.

  • Treatment: Add 100 µL of Nigrocin-2VB dilutions. Include a buffer-only negative control well.

  • Kinetic Measurement: Measure fluorescence (Excitation: 504 nm, Emission: 523 nm) kinetically every 2 minutes for 60 minutes.

  • Normalization Step: At exactly 60 minutes, add 10 µL of 1% Triton X-100 to all wells. Measure fluorescence for an additional 10 minutes until the signal plateaus. This plateau represents 100% inner membrane permeabilization.

Data Interpretation & Quantitative Baselines

To ensure the reliability of your data, calculate the percentage of inner membrane permeabilization using the self-validating Triton X-100 control:

% Permeabilization =[(F_peptide - F_baseline) / (F_triton - F_baseline)] × 100

Compare your kinetic curves against the expected outcomes detailed in Table 2 to verify assay integrity.

Table 2: Expected Fluorescence Outcomes

Experimental ConditionNPN Assay (Outer Membrane)SYTOX Green Assay (Inner Membrane)Interpretation
Untreated Cells (Buffer) Low, stable baselineLow, stable baselineMembranes intact; probes excluded.
Nigrocin-2VB (1× MIC) Rapid signal spike (0-5 min)Gradual sigmoidal increase (10-30 min)Sequential OM disruption followed by IM pore formation.
EDTA (1 mM) Rapid signal spikeLow baselineOM chemically stripped; IM remains intact.
Triton X-100 (1%) High signalMaximum signal (100% reference)Total lipid bilayer solubilization.

Sources

Method

Application Notes and Protocols: Nigrocin Antimicrobial Peptides in Research

A Note on Nomenclature: Initial searches for "Nigrocin-2VB" did not yield specific results. However, extensive research exists on a class of antimicrobial peptides (AMPs) isolated from the skin of the dark-spotted frog,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: Initial searches for "Nigrocin-2VB" did not yield specific results. However, extensive research exists on a class of antimicrobial peptides (AMPs) isolated from the skin of the dark-spotted frog, Rana nigromaculata, named Nigrocins . This guide will focus on the applications of these peptides, particularly Nigrocin-2 , assuming "Nigrocin-2VB" is a variant or a related peptide within this family.

Introduction to Nigrocin Antimicrobial Peptides

Nigrocins are cationic antimicrobial peptides that represent a promising class of molecules in the fight against infectious diseases.[1] These peptides exhibit a broad spectrum of activity against various microorganisms.[1] Structurally, Nigrocin-2 adopts an amphipathic α-helical conformation, a common feature among many membrane-active AMPs, which is crucial for its antimicrobial function.[1] This structure allows the peptide to interact with and disrupt the integrity of microbial cell membranes, leading to cell death.[1]

Antimicrobial Spectrum and Efficacy

Nigrocin peptides have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria.[1] One notable member of this family, Nigrocin-PN, has shown potent bactericidal abilities and has been effective in ameliorating pulmonary inflammation induced by Klebsiella pneumoniae in vivo.[2] Furthermore, Nigrocin peptides have exhibited synergistic effects when used in combination with conventional antibiotics, such as ampicillin, against strains like Staphylococcus aureus.[2] This synergy can delay the development of antibiotic resistance, a critical challenge in modern medicine.[2]

Table 1: Reported Antimicrobial Activity of Nigrocin Peptides

PeptideTarget Organism(s)Noteworthy Effects
Nigrocin-2Various microorganismsBroad-spectrum activity.[1]
Nigrocin-PNGram-positive and Gram-negative bacteriaPotent in vitro and in vivo activity, synergistic effects with antibiotics.[2]
Nigrocin-M1Gram-positive bacteriaDemonstrates the importance of the C-terminus loop for activity against Gram-negative bacteria.[2]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for Nigrocin peptides is the disruption of the bacterial cell membrane.[2] This process is facilitated by the peptide's amphipathic α-helical structure.

Proposed Mechanism of Action Workflow

Nigrocin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide Nigrocin Peptide Interaction Electrostatic Interaction with Anionic Lipids Peptide->Interaction Initial Binding Insertion Hydrophobic Core Insertion Interaction->Insertion Conformational Change Pore Pore Formation / Membrane Destabilization Insertion->Pore Aggregation Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of Nigrocin action on bacterial membranes.

At lower concentrations, Nigrocin-PN may inhibit bacterial reproduction through non-membrane-disrupting mechanisms, while at higher concentrations, it directly destroys the bacterial cell membrane.[2] This dual-action capability makes it an intriguing candidate for further investigation.

Experimental Protocols

The following are foundational protocols for evaluating the antimicrobial properties of Nigrocin peptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a Nigrocin peptide that visibly inhibits the growth of a microorganism.

Materials:

  • Nigrocin peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the Nigrocin peptide in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide at which no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of a Nigrocin peptide that kills a specified percentage (typically 99.9%) of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow Start Start: Nigrocin Peptide & Bacterial Culture MIC_Assay Perform MIC Assay (Serial Dilution) Start->MIC_Assay Incubate_MIC Incubate 18-24h MIC_Assay->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC MBC_Assay Perform MBC Assay (Plate from clear MIC wells) Read_MIC->MBC_Assay Incubate_MBC Incubate 18-24h MBC_Assay->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End: Determine Potency Read_MBC->End

Caption: Workflow for determining MIC and MBC of Nigrocin peptides.

Protocol 3: Cytotoxicity Assay (Resazurin-based)

It is crucial to assess the toxicity of antimicrobial peptides against mammalian cells to determine their therapeutic potential.

Materials:

  • Nigrocin peptide stock solution

  • Mammalian cell line (e.g., HEK293, HaCaT[2])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Sterile 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the Nigrocin peptide in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.

  • Include a positive control (cells with a known cytotoxic agent) and a negative control (cells in medium only).

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence at an excitation/emission wavelength of 560/590 nm using a plate reader.

  • Cell viability is calculated as a percentage relative to the negative control.

Applications and Future Directions

The potent antimicrobial activity of Nigrocin peptides, coupled with their synergistic effects with existing antibiotics, positions them as promising candidates for the development of new anti-infective therapies.[2] Their ability to combat multidrug-resistant pathogens is of particular interest. Future research should focus on:

  • Lead Optimization: Modifying the peptide sequence to enhance antimicrobial potency and reduce cytotoxicity.

  • In Vivo Efficacy: Conducting more extensive animal studies to evaluate the therapeutic potential in various infection models.

  • Formulation and Delivery: Developing stable formulations that can effectively deliver the peptides to the site of infection.

References

  • Lee, J. H., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. Biochemical and Biophysical Research Communications, 288(2), 429-435. [Link]

  • Li, R., et al. (2022). A novel antimicrobial peptide found in Pelophylax nigromaculatus. BMC Microbiology, 22(1), 1-16. [Link]

  • Park, J. M., et al. (2001). Novel cationic antimicrobial peptides, named nigrocin 1 and 2, were isolated from the skin of Rana nigromaculata and their amino acid sequences were determined. FEBS Letters, 507(1), 95-100. [Link]

Sources

Application

Application Notes &amp; Protocols: A Phased Approach to Elucidating the Mechanism of Action of Nigrocin-2VB

Introduction Nigrocin-2VB belongs to the Nigrocin-2 family of peptides, which are naturally occurring antimicrobial peptides (AMPs) isolated from the skin secretions of Odorrana frogs. These peptides represent a rich sou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nigrocin-2VB belongs to the Nigrocin-2 family of peptides, which are naturally occurring antimicrobial peptides (AMPs) isolated from the skin secretions of Odorrana frogs. These peptides represent a rich source of potential therapeutic agents due to their potent and broad-spectrum antimicrobial activities. Preliminary studies on related Nigrocin peptides, such as Nigrocin-PN, suggest a mechanism that involves the disruption of microbial cell membranes. However, the full mechanistic details of Nigrocin-2VB remain to be elucidated. Furthermore, the diverse biological activities observed in other amphibian AMPs, including anticancer and immunomodulatory effects, warrant a broader investigation into the full therapeutic potential of Nigrocin-2VB.

This comprehensive guide provides a structured, multi-phased experimental workflow for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action (MoA) of Nigrocin-2VB. The protocols herein are designed to progress from broad phenotypic characterization to the identification of specific molecular targets, ensuring a thorough and scientifically rigorous investigation.

Phase 1: Characterization of Primary Antimicrobial Activity

The initial phase focuses on quantifying the antimicrobial potency and spectrum of Nigrocin-2VB. This foundational data is crucial for establishing the peptide's primary biological function and for guiding subsequent mechanistic studies.

Key Quantitative Parameters for Antimicrobial Activity
ParameterDescriptionTypical Range for AMPsReference
Minimum Inhibitory Concentration (MIC) Lowest concentration of the peptide that prevents visible growth of a microorganism.0.5 - 64 µg/mL[1][2]
Minimum Bactericidal Concentration (MBC) Lowest concentration of the peptide required to kill 99.9% of the initial bacterial inoculum.1 - 128 µg/mL[3][4]
Time-Kill Kinetics Measures the rate at which the peptide kills a specific microorganism over time.Concentration and time-dependent killing[5]
Experimental Protocols

This protocol determines the lowest concentration of Nigrocin-2VB that inhibits the growth of a panel of microorganisms.[1][6]

Materials:

  • Nigrocin-2VB peptide

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Nigrocin-2VB Stock Solution: Dissolve Nigrocin-2VB in sterile deionized water or a suitable solvent to a concentration of 100x the highest desired test concentration.

  • Prepare Bacterial Inoculum: From a fresh culture, suspend colonies in MHB to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the Nigrocin-2VB stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted peptide. Include a positive control (inoculum without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis: The MIC is the lowest concentration of Nigrocin-2VB where no visible bacterial growth is observed.[7][8]

This protocol determines the concentration of Nigrocin-2VB required to kill the bacteria.[3][9]

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-100 µL) from each well that showed no visible growth.

  • Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 24-48 hours.

  • Data Analysis: The MBC is the lowest concentration of Nigrocin-2VB that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4]

This assay provides insights into the bactericidal or bacteriostatic nature of Nigrocin-2VB over time.[5]

Procedure:

  • In a flask containing a logarithmic phase bacterial culture, add Nigrocin-2VB at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the culture.

  • Perform serial dilutions of the aliquot and plate on agar plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of Nigrocin-2VB. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Phase 2: Investigating the Impact on Microbial Cell Integrity

A primary mechanism of action for many antimicrobial peptides is the disruption of the bacterial cell membrane.[10][11] This phase aims to determine if Nigrocin-2VB targets the microbial membrane and to characterize the nature of this interaction.

Experimental Workflow for Membrane Interaction

workflow cluster_phase2 Phase 2: Membrane Integrity Assessment A Outer Membrane Permeabilization (NPN Uptake Assay) B Inner Membrane Permeabilization (ONPG Hydrolysis Assay) A->B If outer membrane is compromised C General Membrane Disruption (SYTOX Green Assay) B->C If inner membrane is also compromised

Caption: Workflow for assessing microbial membrane permeabilization.

Experimental Protocols

The N-Phenyl-1-naphthylamine (NPN) assay is used to assess the permeability of the outer membrane of Gram-negative bacteria.[12][13]

Materials:

  • Gram-negative bacteria (e.g., E. coli)

  • HEPES buffer

  • NPN stock solution

  • Fluorescence microplate reader

Procedure:

  • Prepare a mid-logarithmic phase bacterial culture and resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • In a 96-well plate, add the bacterial suspension.

  • Add NPN to a final concentration of 10 µM.

  • Add Nigrocin-2VB at various concentrations. Include a positive control (e.g., Polymyxin B) and a negative control (vehicle).

  • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time.

  • Data Analysis: An increase in fluorescence intensity indicates that NPN has entered the outer membrane, signifying permeabilization.[12]

This assay measures the integrity of the inner bacterial membrane using a chromogenic substrate.[14][15]

Materials:

  • E. coli strain ML-35p (constitutively expresses β-galactosidase)

  • o-nitrophenyl-β-D-galactoside (ONPG)

  • Spectrophotometer

Procedure:

  • Prepare a stationary phase culture of E. coli ML-35p, wash, and resuspend in buffer.

  • In a 96-well plate, mix the bacterial suspension with ONPG and Nigrocin-2VB at various concentrations.

  • Monitor the absorbance at 420 nm over time at 37°C.

  • Data Analysis: An increase in absorbance indicates that ONPG has crossed the inner membrane and is being hydrolyzed by β-galactosidase, signifying inner membrane permeabilization.[14]

Phase 3: Identification of Specific Molecular Targets

While membrane disruption is a common mechanism for AMPs, some peptides may have specific intracellular targets. This phase employs advanced techniques to identify potential protein or nucleic acid binding partners of Nigrocin-2VB.

Experimental Workflow for Target Identification

workflow cluster_phase3 Phase 3: Target Identification A Unbiased Screening (Yeast Deletion Library) B Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B Identifies potential pathways C Kinase Profiling (Kinase Inhibition Assays) B->C Confirms direct binding and explores kinase activity

Caption: A multi-pronged approach to molecular target identification.

Experimental Protocols

A yeast deletion library can be used for a genome-wide screen to identify genes and pathways that are essential for tolerance to Nigrocin-2VB, thus providing clues to its mechanism of action.

Procedure:

  • Grow the yeast deletion library in 96-well plates.

  • Spot the yeast cultures onto agar plates containing a sub-lethal concentration of Nigrocin-2VB.

  • Incubate the plates and identify strains that exhibit increased sensitivity to the peptide.

  • Data Analysis: The deleted genes in the sensitive strains may represent components of the target pathway or proteins involved in resistance to Nigrocin-2VB.

CETSA is a powerful method to confirm direct binding of a compound to its protein target in a cellular context.[16][17][18][19]

Materials:

  • Target cells (bacterial or mammalian)

  • Nigrocin-2VB

  • Thermal cycler

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat intact cells or cell lysates with Nigrocin-2VB or a vehicle control.

  • Heat the samples across a range of temperatures.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or perform a proteome-wide analysis using mass spectrometry.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of Nigrocin-2VB indicates direct binding.[17]

Given that many cellular processes are regulated by kinases, assessing the effect of Nigrocin-2VB on a panel of kinases can reveal unexpected targets.[20][21][22][23][24]

Procedure:

  • Utilize a commercial kinase profiling service or an in-house kinase assay platform (e.g., ADP-Glo™ Kinase Assay).[21]

  • Screen Nigrocin-2VB against a broad panel of kinases at a fixed concentration.

  • For any identified "hits," perform dose-response experiments to determine the IC50 value.

  • Data Analysis: The identification of specific kinases inhibited by Nigrocin-2VB can uncover novel signaling pathways affected by the peptide.

Phase 4: Exploring Potential Non-Antimicrobial Activities

Related Nigrocin peptides have shown activities beyond microbial killing, such as anticancer effects and inhibition of melanin synthesis.[25][26][27][28][29] This phase explores these possibilities for Nigrocin-2VB.

Experimental Protocols

Many anticancer agents induce programmed cell death (apoptosis). This can be assessed by measuring caspase activation and changes in mitochondrial membrane potential.

Caspase-3/7 Activity Assay:

  • Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[30][31][32]

  • Procedure: Use a commercially available luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay). Treat cancer cells with Nigrocin-2VB, add the assay reagent, and measure the signal. An increased signal indicates caspase activation.[30]

Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Principle: A decrease in ΔΨm is an early indicator of apoptosis.[33][34][35][36][37]

  • Procedure: Use a fluorescent probe such as JC-1 or TMRE. Treat cancer cells with Nigrocin-2VB and the fluorescent dye. Analyze the cells using flow cytometry or fluorescence microscopy. A shift in fluorescence indicates mitochondrial depolarization.[33][35]

Recent studies have shown that a related peptide, Nigrocin-OA27, can inhibit melanin production.[25][27][28][29]

Procedure:

  • Culture B16 melanoma cells, which are known to produce melanin.

  • Treat the cells with various concentrations of Nigrocin-2VB.

  • After a suitable incubation period, lyse the cells and measure the melanin content spectrophotometrically.

  • Data Analysis: A dose-dependent decrease in melanin content suggests an inhibitory effect on melanin synthesis.

Conclusion

The experimental framework outlined in this guide provides a systematic and comprehensive approach to unraveling the mechanism of action of Nigrocin-2VB. By progressing from broad phenotypic screening to specific molecular target identification and exploring a range of potential biological activities, researchers can build a complete profile of this promising therapeutic peptide. The detailed protocols and data interpretation guidelines provided herein are intended to facilitate a robust and reproducible investigation, ultimately accelerating the translation of Nigrocin-2VB from a natural product to a potential clinical candidate.

References

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301).
  • Bio-protocol. (n.d.). Bacterial Membrane Permeability Assays. Bio-protocol, 3(22), e949.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Cell Signaling Technology. (n.d.). Mitochondrial Membrane Potential Assay Kit (II) #13296.
  • GOLDA, B., & HELLWIG, P. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(20), e1610.
  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. In Books.
  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 14(23), e4909.
  • ABP Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Detection Kit.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Lumiprobe. (n.d.). Mitochondrial Membrane Potential Apoptosis Kit, with LumiTracker® Mito Red CMXRos & Annexin V-AF 488.
  • Biocompare. (n.d.). Caspase Assay Kits.
  • Al-janabi, A. A. H. S. (2021). Lab Six:.
  • R, R., & V, K. (2019). A Review of the Mechanism of Action of Amphibian Antimicrobial Peptides Focusing on Peptide-Membrane Interaction and Membrane Curvature. Current protein & peptide science, 20(10), 999–1011.
  • Thermo Fisher Scientific. (n.d.). Mitochondrial Membrane Potential Apoptosis Kit, with Mitotracker™ Red & Annexin V Alexa Fluor™ 488, for flow cytometry.
  • Dhama, K., Karthik, K., Chakraborty, S., Tiwari, R., Saminathan, M., Kumar, A., & Singh, V. (2014).
  • Li, J., Wang, J., Yang, Y., Zhang, Y., Wu, J., & Xu, S. (2024).
  • Simoes, C. R., Lachat, J. J., & de Oliveira, E. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International journal of molecular sciences, 24(13), 10834.
  • Spengler, G., Kincses, A., & Gajdács, M. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • CETSA. (n.d.). CETSA®.
  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 51165.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays.
  • Leuschner, C., & Hansel, W. (2015). Mode of Action of Anticancer Peptides (ACPs) from Amphibian Origin. Journal of cancer science & therapy, 7(1), 1–10.
  • BenchChem. (n.d.). Quantifying Bacterial Membrane Permeability with N-Phenyl-1-naphthylamine (NPN): Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.
  • ResearchGate. (2024, June 30). How to assess bacterial permeability?.
  • Conlon, J. M. (2020). Review: Examining the Natural Role of Amphibian Antimicrobial Peptide Magainin. Biomedicines, 8(11), 526.
  • BenchChem. (n.d.). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Conlon, J. M. (2011). Clinical Applications of Amphibian Antimicrobial Peptides.
  • Fan, R., Li, R., Wu, J., & Xu, S. (2023). Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. Frontiers in cell and developmental biology, 11, 1219427.
  • Bio-protocol. (n.d.). 4.6.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC).
  • JoVE. (2022, September 16). Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay | Protocol Preview [Video]. YouTube.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Wenzel, M., Rautenbach, M., Vosloo, J. A., & Siersma, T. K. (2018). A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers in cellular and infection microbiology, 8, 273.
  • Loutet, S. A., & Valvano, M. A. (2019). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Journal of microbiological methods, 163, 105652.
  • Kulik, A., & Fiedler, H. P. (2020). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics (Basel, Switzerland), 9(4), 164.
  • D'Arcy, B. R., & Tirelli, N. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of medicinal chemistry, 66(6), 3946–3964.
  • Wang, J., Li, J., Yang, Y., Zhang, Y., Wu, J., & Xu, S. (2025). Research progress on peptides that inhibit melanin synthesis. Frontiers in Pharmacology, 16, 1435217.
  • ResearchGate. (2025, October 3). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway | Request PDF.
  • Wang, Y., Zhang, Y., & Li, J. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 30(8), 1834.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 205–216.
  • ResearchGate. (n.d.). Research progress on peptides that inhibit melanin synthesis.
  • Frontiers. (2025, July 2). Research progress on peptides that inhibit melanin synthesis.
  • MDPI. (2022, September 12). Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques.

Sources

Method

synthesis of fluorescently labeled Nigrocin-2VB

Application Note: Synthesis, Fluorescent Labeling, and Validation of Nigrocin-2VB Antimicrobial Peptide Executive Summary Nigrocin-2VB is a potent, naturally occurring antimicrobial peptide (AMP) isolated from the skin s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Fluorescent Labeling, and Validation of Nigrocin-2VB Antimicrobial Peptide

Executive Summary

Nigrocin-2VB is a potent, naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the amphibian Odorrana versabilis[1][2]. Characterized by a 21-amino-acid sequence and a highly conserved C-terminal cyclic domain known as the "Rana box," this peptide exhibits broad-spectrum antimicrobial activity by permeabilizing bacterial membranes[3].

To study its mechanism of action, subcellular localization, and membrane interaction kinetics, researchers require fluorescently labeled variants of Nigrocin-2VB. This application note details a field-proven, self-validating protocol for the solid-phase peptide synthesis (SPPS), site-specific N-terminal fluorescent labeling, and structural folding (disulfide oxidation) of Nigrocin-2VB.

Mechanistic Principles of Synthesis (The "Why")

As a Senior Application Scientist, it is critical to understand that peptide synthesis is not merely following a recipe; it is an exercise in applied physical chemistry. The synthesis of fluorescent Nigrocin-2VB requires three specific mechanistic interventions:

  • On-Resin Orthogonal Labeling: Nigrocin-2VB contains two critical Lysine residues (Lys11, Lys12) that confer the +2 net positive charge necessary for electrostatic attraction to anionic bacterial membranes[1][3]. Solution-phase labeling would indiscriminately conjugate fluorophores to these primary amines, neutralizing the peptide's charge and destroying its antimicrobial efficacy. By performing the labeling on-resin prior to cleavage, the Lysine side-chains remain protected by Boc (tert-butyloxycarbonyl) groups, ensuring strictly site-specific N-terminal conjugation.

  • The Aminohexanoic Acid (Ahx) Spacer: Directly coupling a bulky fluorophore (such as 5(6)-Carboxyfluorescein) to the N-terminal Serine can induce severe steric clash, disrupting the amphipathic alpha-helical conformation required for membrane insertion. We introduce an Ahx spacer (a 6-carbon flexible linker) to physically decouple the fluorophore from the peptide's active pharmacophore.

  • Controlled Disulfide Oxidation: The C-terminal Rana box is formed by a disulfide bridge between Cys15 and Cys21[3]. Post-cleavage, the peptide exists in a linear, reduced state. Oxidation must be performed under highly dilute conditions (< 0.5 mg/mL) in a mild alkaline buffer. This thermodynamically favors intramolecular folding (forming the correct cyclic monomer) over intermolecular cross-linking (forming inactive dimers or polymers).

Target Specifications & Reagent Formulations

Table 1: Physicochemical Properties of Nigrocin-2VB

Parameter Specification
Origin Species Odorrana versabilis[2]
Primary Sequence SILSGNFGVGKKIVCGLSGLC[1]
Unlabeled Mass 2052.4 Da[1]
Isoelectric Point (pI) 8.89[1]
Structural Motif C-terminal Rana Box (Cys15-Cys21)[3]

| Net Charge (pH 7.0) | +2 (Lys11, Lys12) |

Table 2: Optimized Cleavage Cocktail (Modified Reagent K)

Reagent Function in Cleavage Volume %
Trifluoroacetic Acid (TFA) Cleaves peptide from resin; removes side-chain protecting groups. 92.5%
Triisopropylsilane (TIPS) Scavenges bulky carbocations (e.g., Trityl groups). 2.5%
Ethanedithiol (EDT) Critical: Scavenges Trityl cations specifically to prevent irreversible Cysteine alkylation. 2.5%

| Ultrapure H₂O | Scavenges highly reactive t-butyl cations. | 2.5% |

Workflow Visualization

Workflow Step1 1. Resin Swelling & Preparation Step2 2. Fmoc-SPPS Assembly (SILSGNFGVGKKIVCGLSGLC) Step1->Step2 Step3 3. N-Terminal Fmoc Removal Step2->Step3 Step4 4. Ahx Spacer Coupling Step3->Step4 Step5 5. Fluorophore Conjugation Step4->Step5 Step6 6. Cleavage & Global Deprotection Step5->Step6 Step7 7. Disulfide Oxidation (Rana Box) Step6->Step7 Step8 8. RP-HPLC & LC-MS Validation Step7->Step8

Workflow for on-resin synthesis and fluorescent labeling of Nigrocin-2VB.

Step-by-Step Experimental Protocols

Protocol A: Peptide Assembly via Fmoc-SPPS
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes. Note: Rink Amide yields a C-terminal amide, which increases the in vivo stability of AMPs against carboxypeptidases.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Coupling: For each cycle, dissolve 4.0 eq of Fmoc-AA-OH, 3.95 eq of HBTU, and 8.0 eq of DIPEA in DMF. Add to the resin and agitate for 45 minutes.

    • Self-Validation Step: Perform a Kaiser test after coupling bulky residues (e.g., Ile, Val). A yellow/colorless result confirms >99% coupling efficiency. If blue, repeat the coupling step.

    • Sequence-Specific Notes: Use Fmoc-Cys(Trt)-OH for Cys15 and Cys21. Use Fmoc-Lys(Boc)-OH for Lys11 and Lys12[1].

Protocol B: N-Terminal Spacer and Fluorophore Conjugation
  • Spacer Coupling: Following the final Fmoc deprotection of Ser1, couple Fmoc-Ahx-OH (4.0 eq) using the standard coupling conditions described in Protocol A. Deprotect the Ahx Fmoc group with 20% Piperidine.

  • Fluorophore Coupling: To ensure a stable amide linkage, use 5(6)-Carboxyfluorescein (FAM) rather than FITC (which forms a less stable thiourea bond).

  • Dissolve 3.0 eq of FAM, 3.0 eq of DIC, and 3.0 eq of Oxyma Pure in minimal DMF. Add to the resin and agitate in the dark for 12 hours.

  • Wash the resin extensively with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

Protocol C: Cleavage and Global Deprotection
  • Cleavage Reaction: Add 10 mL of the freshly prepared Cleavage Cocktail (Table 2) to the dried resin.

  • Agitate gently at room temperature for 2.5 hours.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide.

  • Wash the pellet twice more with cold ether and dry under a gentle stream of nitrogen.

Protocol D: Disulfide Bond Formation (Rana Box)
  • Solubilization: Dissolve the crude linear peptide in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to achieve a highly dilute concentration of 0.1 mg/mL.

  • Air Oxidation: Stir the solution gently, open to the air, at room temperature for 24–48 hours[3].

  • Self-Validation (Reaction Monitoring): Monitor the oxidation via LC-MS. The reaction is complete when the dominant mass peak shifts by exactly -2.0 Da (loss of two protons during the Cys-Cys bond formation).

  • Lyophilize the oxidized peptide solution to a dry powder.

Protocol E: Purification and Validation
  • RP-HPLC: Purify the crude oxidized peptide using a semi-preparative C18 column. Use a linear gradient of 10% to 60% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 40 minutes.

  • Collect the highly fluorescent fractions and verify purity (>95%) via analytical HPLC and identity via ESI-MS.

Mechanism of Action Visualization

Once synthesized, the fluorescently labeled Nigrocin-2VB can be used in confocal microscopy to track its interaction with bacterial pathogens. The diagram below illustrates the mechanistic pathway of membrane permeabilization.

MOA M1 Fluorescent Nigrocin-2VB M2 Electrostatic Attraction (Lys11/12) M1->M2 M3 Membrane Insertion (Hydrophobic Face) M2->M3 M4 Pore Formation (Permeabilization) M3->M4 M5 Confocal Imaging M4->M5

Mechanism of bacterial membrane permeabilization by fluorescent Nigrocin-2VB.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nigrosin-2VB Synthesis

Welcome to the technical support center for Nigrosin-2VB (C.I. Acid Black 2) synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Nigrosin-2VB (C.I. Acid Black 2) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this vital phenazine-based dye. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to proactively optimize your synthesis for higher yield and purity.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during the two-stage synthesis of Nigrosin-2VB, which involves the initial formation of the alcohol-soluble Nigrosin base (Solvent Black 5) followed by sulfonation to yield the water-soluble Acid Black 2.[1][2]

Stage 1: Synthesis of Nigrosin Base (Solvent Black 5)

The initial step is the oxidative polymerization of aniline and its derivatives.[2] This reaction is typically performed by heating aniline, aniline hydrochloride, and nitrobenzene in the presence of an iron or copper catalyst.[1][2]

Issue 1: Low Yield of Crude Nigrosin Base

  • Symptom: After the reaction and initial workup, the isolated mass of the crude Solvent Black 5 is significantly lower than theoretically expected.

  • Root Cause Analysis & Solutions:

    • Suboptimal Reactant Stoichiometry: The ratio of aniline, aniline hydrochloride, and nitrobenzene is critical. An excess of the oxidizing agent (nitrobenzene) can lead to the formation of unwanted, smaller, non-polymeric byproducts. Conversely, an insufficient amount may result in an incomplete reaction.

      • Corrective Action: A systematic optimization of the reactant ratios is recommended. Start with established literature ratios and perform small-scale experiments to determine the optimal stoichiometry for your specific setup.

    • Inadequate Reaction Temperature or Time: This reaction requires high temperatures (typically 180-200°C) to proceed efficiently.[1]

      • Corrective Action: Ensure your reaction setup can maintain a stable, high temperature. If the temperature is too low, extend the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the point of maximum product formation.

    • Catalyst Inefficiency: The iron or copper catalyst plays a crucial role in the oxidative polymerization.[2]

      • Corrective Action: Ensure the catalyst is of high purity and is not deactivated. The presence of impurities in the catalyst can poison it, reducing its effectiveness. The physical form of the catalyst (e.g., powder vs. filings) can also affect its surface area and reactivity.

Issue 2: Poor Solubility of the Nigrosin Base in Organic Solvents

  • Symptom: The crude product does not fully dissolve in alcohols or other organic solvents as expected for Solvent Black 5.[3]

  • Root Cause Analysis & Solutions:

    • Over-polymerization/Formation of "Aniline Black": Excessive reaction times or temperatures can lead to the formation of highly cross-linked, insoluble polymeric materials, often referred to as "aniline black".

      • Corrective Action: Carefully control the reaction temperature and time. As mentioned above, TLC monitoring is invaluable. The goal is to stop the reaction when the desired phenazine structures have formed, but before extensive cross-linking occurs.

    • Presence of Inorganic Impurities: Residual catalyst or inorganic salts from the workup can render the product insoluble.

      • Corrective Action: After the reaction, a thorough acid wash followed by filtration is crucial to remove the metal catalyst.[1] Subsequent washing with water will remove any water-soluble salts.

Stage 2: Sulfonation of Nigrosin Base to Nigrosin-2VB (Acid Black 2)

In this step, the alcohol-soluble base is reacted with concentrated sulfuric acid to introduce sulfonic acid groups, rendering the dye water-soluble.[1][2]

Issue 3: Low Yield of Water-Soluble Nigrosin-2VB

  • Symptom: After sulfonation, neutralization, and isolation, the yield of the final product is low.

  • Root Cause Analysis & Solutions:

    • Incomplete Sulfonation: The reaction may not have gone to completion, leaving a significant portion of the water-insoluble base unreacted.

      • Corrective Action: Ensure the sulfuric acid is of sufficient concentration and that the reaction temperature is appropriate. The degree of sulfonation is influenced by both time and temperature.[4][5] Monitor the reaction by taking small aliquots, neutralizing them, and testing their solubility in water.

    • Product Loss During Workup: The "salting out" process, where the sulfonated dye is precipitated from the reaction mixture, can be inefficient.

      • Corrective Action: Optimize the amount of salt (e.g., sodium chloride) used for precipitation. Ensure the solution is sufficiently cooled to minimize the solubility of the product.

Issue 4: Final Product Has Poor Water Solubility

  • Symptom: The final Nigrosin-2VB product does not dissolve readily in water to form a true solution.

  • Root Cause Analysis & Solutions:

    • Insufficient Degree of Sulfonation (DS): For good water solubility, a sufficient number of sulfonic acid groups must be introduced into the phenazine structure.

      • Corrective Action: Increase the sulfonation reaction time, temperature, or the concentration of the sulfonating agent. A higher degree of sulfonation enhances water solubility.[4][6]

    • Presence of Unreacted Nigrosin Base: If the sulfonation was incomplete, the final product will be contaminated with the water-insoluble starting material.

      • Corrective Action: Improve the sulfonation conditions as described above. To purify a partially soluble product, you can attempt to dissolve it in a minimum amount of hot water and filter out the insoluble base.

Issue 5: Product is a Tarry or Sticky Solid, Not a Free-Flowing Powder

  • Symptom: The isolated product is a tar-like substance that is difficult to handle and dry.

  • Root Cause Analysis & Solutions:

    • Over-sulfonation and Degradation: Excessively harsh sulfonation conditions (very high temperatures or prolonged reaction times) can lead to the degradation of the dye molecule, resulting in a tarry mixture of byproducts.

      • Corrective Action: Reduce the severity of the sulfonation conditions. A carefully controlled temperature and reaction time are paramount.

    • Incomplete Neutralization/Washing: Residual acid in the product can contribute to its hygroscopic and tarry nature.

      • Corrective Action: Ensure the product is thoroughly neutralized (typically with sodium hydroxide) and then washed to remove excess salts and residual acid.[1] The final product should be dried under vacuum to remove all traces of water.

Frequently Asked Questions (FAQs)

Q1: What is the exact chemical structure of Nigrosin-2VB?

A1: Nigrosin-2VB is not a single chemical compound but rather a complex mixture of phenazine-based compounds.[1] The synthesis results in a variety of related structures with different degrees of polymerization and sulfonation. The provided structures in literature often represent a major component of the mixture.[7]

Q2: How can I monitor the progress of the initial Nigrosin base synthesis?

A2: Thin-layer chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., a mixture of toluene and ethanol) to separate the components of the reaction mixture. The desired product should appear as a dark spot. By comparing the intensity of the product spot to the starting material spots over time, you can determine the optimal reaction endpoint.

Q3: What analytical techniques are best for characterizing the purity of the final Nigrosin-2VB?

A3:

  • UV-Visible Spectroscopy: This can be used to determine the dye concentration and to check for the characteristic absorbance maximum (λmax), which is around 570 nm for Nigrosin-2VB.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the dye and for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the complexity of the mixture can make the spectrum difficult to interpret fully, 1H-NMR can be used to confirm the presence of sulfonic acid groups and to estimate the degree of sulfonation.[5]

Q4: My final product's color seems off (e.g., more brownish or reddish than black). What could be the cause?

A4: The color of the final product is highly dependent on the distribution of phenazine structures in the mixture. A deviation from the typical deep black color can indicate:

  • Incomplete Reaction: The reaction may not have proceeded long enough to form the larger, more complex chromophores responsible for the black color.

  • Side Reactions: The formation of non-phenazine byproducts can alter the color.

  • Oxidation: Exposure of aniline starting material or intermediates to air can lead to colored impurities.[9] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen).

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, absolutely.

  • Aniline and Nitrobenzene: These are toxic and can be absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Concentrated Sulfuric Acid: This is highly corrosive. Handle with extreme care, and always add acid to water, never the other way around, when preparing dilutions.

  • High Temperatures: The initial synthesis is conducted at high temperatures, posing a risk of burns. Use appropriate heating mantles and ensure the glassware is rated for high temperatures.

Visualizing the Process

Workflow for Troubleshooting Low Yield

G cluster_stage1 Stage 1: Nigrosin Base Synthesis cluster_stage2 Stage 2: Sulfonation cluster_purity Purity Issues start Low Yield of Nigrosin-2VB s1_yield Low Crude Base Yield? start->s1_yield Check intermediate yield s2_yield Low Final Yield? start->s2_yield Check final yield purity_sol Poor Water Solubility? start->purity_sol Check purity purity_tar Tarry Product? start->purity_tar s1_reactants Check Reactant Ratios s1_yield->s1_reactants Yes s1_temp Verify Temperature & Time s1_yield->s1_temp s1_catalyst Assess Catalyst Quality s1_yield->s1_catalyst s2_sulfonation Incomplete Sulfonation? s2_yield->s2_sulfonation Yes s2_workup Product Loss in Workup? s2_yield->s2_workup purity_ds Insufficient Sulfonation (DS) purity_sol->purity_ds Yes purity_degrade Degradation from Harsh Conditions purity_tar->purity_degrade Yes

Caption: A decision tree for troubleshooting low yield and purity issues.

Quantitative Data Summary

ParameterStage 1: Nigrosin Base SynthesisStage 2: Sulfonation
Typical Temperature 180-200 °C[1]Varies, but must be controlled to avoid degradation
Key Reactants Aniline, Aniline HCl, Nitrobenzene[1][2]Nigrosin Base, Conc. H₂SO₄[1]
Catalyst Iron or Copper[1][2]None
Common Impurities Unreacted starting materials, over-oxidized products, insoluble "aniline black"[9]Unreacted Nigrosin Base, over-sulfonated/degraded products
Purity Analysis TLC, Solubility in alcoholWater solubility, UV-Vis (λmax ≈ 570 nm)[8], HPLC

References

  • Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Wikipedia. (n.d.). Nigrosin. Retrieved from [Link]

  • Museum of Fine Arts Boston. (2026, February 26). Nigrosine. CAMEO.
  • BenchChem. (2025). Technical Support Center: Synthesis of Aniline Derivatives.
  • AIP Publishing. (n.d.). Reduced the Toxicity of Acid Black (Nigrosine) Dye by Removal and Photocatalytic Activity of TiO2 and Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure for Nigrosin dye. [Image]. Retrieved from [Link]

  • Amaris Chemical Solutions. (2025, September 10). Acid Black 2 Crystal: Deep Color Strength For Industry And Science.
  • Azer Scientific. (n.d.). Nigrosin (Acid Black 2) Sat.
  • Otsuka, M. (1986). U.S. Patent No. 4,624,709. Washington, DC: U.S.
  • European Patent Office. (n.d.). EP0181226A2 - Method for purification of dyes.
  • MDPI. (2023, September 23). Direct Aniline Formation with Benzene and Hydroxylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
  • (n.d.). Various Methods for Removal of Dyes from Industrial Effluents - A Review.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1111011A2 - Black alcohol soluble dye formulation.
  • MDPI. (2025, March 8). Characterization, Performance, and Toxicological Assessment of Polysulfone-Sulfonated Polyether Ether Ketone Membranes for Water Separation Applications. Retrieved from [Link]

  • MDPI. (2023, July 27). Removal of Azo Dyes Orange II and Reactive Black 5 from Aqueous Solutions by Adsorption on Chitosan Beads Modified with Choline Chloride: Urea Deep Eutectic Solvent and FeO. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of the Decolorization of the Reactive Black 5 by a Laccase-like Active Cell-Free Supernatant from Coriolopsis gallica. Retrieved from [Link]

  • BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities.
  • Microxpress. (2024, December 9). Nigrosin (10%) Intended use Nigrosin is used for negative staining of bacteria. Summary Nigrosin is a mixture of synthetic black.
  • Lanxess. (n.d.). Nigrosin Base BA02.
  • Sinoever International Co.,Ltd. (2019, August 22). Synthesis Method of Solvent black 5.
  • PMC. (n.d.). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Retrieved from [Link]

  • MedChemExpress. (n.d.). Solvent black 5 (Spirit nigrosine).
  • ResearchGate. (n.d.). Effect of reactant concentration on the initial reaction rate at 363 K and a catalyst loading of 5 wt %. [Image]. Retrieved from [Link]

  • (2024, October 15). A Review on Impurity Profiling In Pharmaceutical Substances.
  • Lanxess. (n.d.). Nigrosin Base BA01.
  • MDPI. (2013, August 13). The Effects of Sulfonated Poly(ether ether ketone) Ion Exchange Preparation Conditions on Membrane Properties. Retrieved from [Link]

  • BOC Sciences. (n.d.). Impurities Identification and Characterization.
  • (2024, January 30). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds.
  • RSC Publishing. (2023, January 17). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Retrieved from [Link]

  • MDPI. (2023, September 6). Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes. Retrieved from [Link]

  • (2024, August 31). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
  • ResearchGate. (n.d.). The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing-Sensitive Reactions—Part II: Design Protocols. Retrieved from [Link]

Sources

Optimization

Troubleshooting Nigrocin-2VB Solubility and Aggregation: Technical Support Guide

Welcome to the Technical Support Center for Amphibian-derived Antimicrobial Peptides (AMPs). As a Senior Application Scientist, I frequently encounter challenges regarding the handling of Nigrocin-2VB, a potent 21-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amphibian-derived Antimicrobial Peptides (AMPs). As a Senior Application Scientist, I frequently encounter challenges regarding the handling of Nigrocin-2VB, a potent 21-amino-acid AMP isolated from the defensive skin secretions of the Chinese frog Odorrana versabilis[1]. While highly effective against various pathogens, Nigrocin-2VB's intrinsic biochemical properties—specifically its amphipathic alpha-helical nature and C-terminal "Rana box" disulfide bridge[2][3]—predispose it to severe solubility and aggregation issues in standard aqueous buffers.

This guide is designed to provide you with field-proven, self-validating methodologies to overcome these hurdles, ensuring your peptide remains in its active, monomeric state.

Quantitative Physicochemical Profile

Understanding the physical properties of your peptide is the first step in predicting its behavior in solution. All reconstitution strategies must be anchored in these metrics.

Table 1: Physicochemical Properties of Nigrocin-2VB

PropertyValueImplication for Solubility & Aggregation
Sequence SILSGNFGVGKKIVCGLSGLCHigh hydrophobic residue content (I, L, F, V) drives hydrophobic aggregation in polar solvents.
Length 21 amino acidsModerate length; highly prone to secondary structure shifts depending on the dielectric constant of the solvent.
Molecular Weight 2052.4 Da[4]Standard mass for AMPs; easily verifiable via mass spectrometry.
Isoelectric Point (pI) 8.89[4]Cationic at physiological pH; basic lysine (K) residues dictate electrostatic interactions and salt sensitivity.
Disulfide Bond Cys16 - Cys21 (Rana box)[3]High risk of intermolecular cross-linking (dimerization) if the peptide is reduced or misfolded during synthesis.
Typical Counterion TFA (Trifluoroacetic acid)[5][6]Residual TFA from HPLC purification enhances initial aqueous solubility but may lower pH and interfere with sensitive assays.
Troubleshooting Q&A: Mechanisms and Causality

Q1: Why does my Nigrocin-2VB peptide form a cloudy suspension or precipitate immediately when reconstituted in standard PBS (Phosphate-Buffered Saline)? A: This is the most common handling error in peptide research. Nigrocin-2VB has a pI of 8.89 and a net positive charge at physiological pH. When introduced directly into PBS, the high ionic strength of the buffer shields the electrostatic repulsion between the positively charged lysine residues.

  • Causality: Without this electrostatic repulsion, the highly hydrophobic face of the peptide's amphipathic alpha-helix drives the molecules together via hydrophobic interactions, leading to rapid aggregation. Furthermore, phosphate ions can form insoluble salts with cationic peptides.

  • Solution: Always dissolve the lyophilized peptide in sterile, ultra-pure water first. If it remains recalcitrant, use 10-20% acetic acid before slowly diluting it into working buffers.

Q2: I am observing a high molecular weight smear on my non-reducing SDS-PAGE gels, suggesting aggregation even in low-salt conditions. What is causing this? A: This indicates intermolecular disulfide cross-linking. Nigrocin-2VB contains a C-terminal "Rana box" (CGLSGLC) which relies on an intramolecular disulfide bond between Cys16 and Cys21 to function correctly[3].

  • Causality: If the peptide was synthesized improperly, exposed to oxidative stress, or subjected to repeated freeze-thaw cycles, the intramolecular bond can reduce and reform as intermolecular bonds, creating dimers, tetramers, and large insoluble polymers.

  • Solution: Verify the oxidation state of your peptide upon receipt using Ellman’s reagent (to check for free thiols) or mass spectrometry. Ensure the peptide is stored at -20°C in a desiccator.

Q3: How do I verify that my solubilized Nigrocin-2VB is in the correct monomeric, alpha-helical state before adding it to my cell assays? A: Structural verification requires two orthogonal techniques: Size-Exclusion Chromatography (SEC-HPLC) to confirm the monomeric state, and Circular Dichroism (CD) spectroscopy to confirm the secondary structure.

  • Causality: Nigrocin-2VB is largely unstructured in pure water but adopts a well-defined amphipathic alpha-helix in membrane-mimetic environments like 50% trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles[2]. CD spectroscopy in TFE/water mixtures validates that the peptide is capable of transitioning to its active conformation upon encountering a bacterial membrane[2].

G A Lyophilized Nigrocin-2VB B Direct to PBS (High Salt/pH 7.4) A->B C Ultra-pure Water or Weak Acid A->C D Electrostatic Shielding B->D F Protonation of Lysine Residues C->F E Hydrophobic Aggregation D->E G Stable Monomeric Solution F->G H Membrane Mimetic (e.g., TFE/SDS) G->H I Active Amphipathic Alpha-Helix H->I

Logical relationship governing Nigrocin-2VB solubility, aggregation, and structural activation.

Self-Validating Experimental Methodologies

To guarantee scientific integrity, the following protocols form a self-validating system. Protocol 1 dictates the physical solubilization, while Protocol 2 serves as the immediate quality control (QC) step to ensure the physical dissolution observed by the naked eye corresponds to true molecular monomerization.

Protocol 1: Optimized Reconstitution and Solubilization Workflow
  • Equilibration: Bring the vial of lyophilized Nigrocin-2VB to room temperature in a desiccator for 30 minutes before opening to prevent atmospheric condensation from introducing moisture.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 1 minute to pellet any loose peptide powder that may have adhered to the cap during transit.

  • Primary Solubilization: Add sterile, ultra-pure water (18.2 MΩ·cm) to achieve a stock concentration of 1-2 mg/mL. Critical: Do not use PBS, saline, or cell culture media for this primary step.

  • Agitation: Gently vortex or sonicate in a water bath for 3-5 minutes until the solution is completely clear.

  • Acidification (Conditional): If the solution remains cloudy (indicating hydrophobic aggregation), add 10% (v/v) glacial acetic acid dropwise (up to a final concentration of 1-2%) and vortex until clear. The low pH enhances the protonation of basic residues, increasing solubility.

  • Aliquot and Store: Aliquot the stock solution into sterile, low-protein-binding tubes and immediately freeze at -80°C. Avoid all freeze-thaw cycles.

  • Working Dilution: Dilute the stock into the final assay buffer immediately prior to the experiment to minimize the time the peptide spends in high-salt conditions before interacting with target cells.

Protocol 2: Verification of Monomeric State via SEC-HPLC (QC Step)
  • Column Preparation: Equilibrate a Superdex 75 Increase 10/300 GL column (or equivalent) with a mobile phase of 30% Acetonitrile / 0.1% TFA in water. Note: The organic solvent prevents hydrophobic interactions with the column matrix, which is a common artifact with amphipathic AMPs.

  • Sample Preparation: Dilute the Nigrocin-2VB stock to 0.5 mg/mL in the mobile phase. Centrifuge at 14,000 x g for 10 minutes to remove any micro-aggregates.

  • Injection: Inject 50 µL of the sample onto the column.

  • Elution: Run the method at a flow rate of 0.5 mL/min, monitoring absorbance at 214 nm (peptide bonds) and 280 nm.

  • Analysis: A single sharp peak at the expected retention time for a ~2 kDa peptide confirms the monomeric state. Multiple earlier peaks indicate dimers or higher-order aggregates, signaling that Protocol 1 must be repeated with higher acid concentrations.

Workflow Step1 Equilibrate to RT Step2 Centrifuge 10,000 x g Step1->Step2 Step3 Add Ultra-pure Water Step2->Step3 Step4 Sonicate 3-5 mins Step3->Step4 Step5 Clear? Step4->Step5 Step6 Aliquot & Store -80°C Step5->Step6 Yes Step5b Add 10% Acetic Acid Step5->Step5b No Step5b->Step4 Re-sonicate

Step-by-step reconstitution workflow for Nigrocin-2VB to ensure monomeric solubilization.

References
  • Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. PubMed (nih.gov). URL:[Link]

  • Nigrosin-OG2 peptide Product Information. NovoPro Bioscience Inc. URL:[Link]

  • Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. ResearchGate. URL:[Link]

  • Nigrocin-2 Peptides From Chinese Odorrana Frogs--Integration of UPLC/MS/MS With Molecular Cloning in Amphibian Skin Peptidome Analysis. PubMed (nih.gov). URL:[Link]

  • Nigrocin-2JDa peptide Product Information. NovoPro Bioscience Inc. URL:[Link]

  • Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin. Longdom Publishing. URL:[Link]

  • Table 1: Physicochemical attributes of AMPs. OMICS Online. URL:[Link]

  • Primary sequence, theoretical molecular masses and isoelectric points of amphibian AMP families. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nigrocin-2VB Antimicrobial Assays

Welcome to the Technical Support Center for amphibian-derived antimicrobial peptide (AMP) research. This guide is specifically engineered for researchers and drug development professionals working with Nigrocin-2VB , a 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amphibian-derived antimicrobial peptide (AMP) research. This guide is specifically engineered for researchers and drug development professionals working with Nigrocin-2VB , a 21-amino acid, lysine-rich cationic peptide isolated from amphibian skin secretions[1].

Because Nigrocin-2VB relies on a delicate balance of electrostatic attraction and structural folding (specifically its C-terminal "Rana box" disulfide bridge) to disrupt bacterial membranes, standard antibiotic assays often yield artifactual data[1]. This guide synthesizes field-proven methodologies to help you troubleshoot inconsistencies, establish self-validating assay systems, and ensure absolute scientific integrity in your results.

Mechanistic Overview: How Nigrocin-2VB Works

To troubleshoot an assay, you must first understand the causality of the molecule's behavior. Nigrocin-2VB does not target a specific intracellular protein; rather, it acts mechanically on the bacterial membrane.

Nigrocin_Pathway N1 Nigrocin-2VB Monomer (21-aa Cationic Peptide) N2 Oxidative Folding (C-terminal Rana Box) N1->N2 Disulfide Bond Formation N3 Amphipathic α-Helix Formation N2->N3 Structural Stabilization N4 Electrostatic Attraction (Anionic Bacterial Membrane) N3->N4 Cationic Lysine Residues N5 Hydrophobic Insertion (Membrane Core) N4->N5 Amphipathic Face Insertion N6 Membrane Permeabilization (Cell Death) N5->N6 Pore Formation & Lysis

Mechanistic pathway of Nigrocin-2VB membrane disruption and cell death.

Section 1: Quantitative Troubleshooting Matrix

When encountering anomalous data, consult this causality matrix before repeating the experiment. Every corrective action is designed to eliminate a specific biophysical interference.

Experimental AnomalyMechanistic Root CauseCorrective Action
MIC values shift by >4-fold between replicates Non-specific electrostatic adsorption of the cationic peptide to standard polystyrene plasticware.Switch to polypropylene (low-bind) plates; add 0.2% BSA to the diluent as a carrier protein.
Complete loss of bactericidal activity Reduction of the C-terminal Rana box (disulfide bond) disrupting the membrane-anchoring motif.Remove reducing agents (DTT/TCEP) from buffers; verify peptide oxidation state via LC-MS.
Peptide precipitation in assay buffer Salting-out effect caused by high-phosphate buffers (e.g., PBS) neutralizing the peptide's charge.Dissolve peptide stock in sterile ddH₂O with 0.01% acetic acid instead of PBS.
High MIC in biofilm assays (MBEC) Electrostatic trapping of the peptide by the highly anionic Extracellular Polymeric Substance (EPS).Pre-treat biofilms with DNase I to degrade eDNA, allowing peptide penetration.
Section 2: Deep-Dive FAQs

Q: Why are my Minimum Inhibitory Concentration (MIC) values fluctuating wildly between biological replicates? A: This is the most common artifact in cationic AMP research. Nigrocin-2VB is highly cationic and amphipathic. In standard polystyrene 96-well plates, the peptide undergoes non-specific hydrophobic and electrostatic adsorption to the plastic walls. This effectively reduces the actual working concentration of the peptide in the broth, leading to falsely elevated and inconsistent MICs. Self-Validating Solution: Always run a parallel control plate using polypropylene (low-bind) microtiter plates. Furthermore, standard protocols dictate the addition of 0.2% Bovine Serum Albumin (BSA) or 0.01% acetic acid to the diluent to act as a carrier protein, preventing peptide loss to the plasticware 2[2].

Q: Why is the bactericidal activity suddenly lower than expected against Gram-negative strains like E. coli? A: The root cause is likely the disruption of the "Rana box" motif. Nigrocin-2VB contains two conserved cysteine residues at its C-terminus that must form a cyclic disulfide bridge to maintain optimal structural rigidity3[3]. If your assay buffer contains reducing agents, or if the synthetic peptide batch was not properly oxidized during manufacturing, the Rana box will remain linear. While some truncated AMPs retain partial activity, the specific membrane-targeting mechanics of Nigrocin-family peptides rely heavily on this C-terminal loop to anchor into the bacterial membrane4[4]. Self-Validating Solution: Verify the disulfide bond integrity of your peptide stock via LC-MS (you must observe a -2 Da mass shift indicating oxidation).

Q: Why do my Minimum Biofilm Eradication Concentration (MBEC) assays show no correlation with my planktonic MICs? A: Planktonic MICs measure activity against free-floating cells, whereas MBEC measures activity against bacteria encased in an Extracellular Polymeric Substance (EPS). The EPS is highly anionic (composed of eDNA, alginate, and polysaccharides). The cationic lysine residues of Nigrocin-2VB bind electrostatically to the anionic EPS, trapping the peptide before it can reach the bacterial membrane. Self-Validating Solution: To troubleshoot, pre-treat the biofilm with DNase I to degrade the eDNA network, or supplement the media with physiological concentrations of divalent cations (Mg²⁺, Ca²⁺) to partially mask the EPS charge, allowing the peptide to penetrate.

Section 3: Standardized Experimental Protocol for Cationic AMP MICs

To ensure reproducibility across laboratories, follow this step-by-step methodology tailored specifically for amphipathic, cationic peptides like Nigrocin-2VB.

Step 1: Peptide Solubilization

  • Action: Dissolve lyophilized Nigrocin-2VB in sterile ddH₂O containing 0.01% acetic acid or 0.2% BSA to a stock concentration of 10 mg/mL.

  • Causality: Do NOT use PBS. High phosphate concentrations cause immediate salting-out and precipitation of cationic peptides.

Step 2: Media Preparation

  • Action: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: Ensure Mg²⁺ (10-12.5 mg/L) and Ca²⁺ (20-25 mg/L) levels are strictly controlled. Excess divalent cations will compete with the cationic peptide for binding sites on the anionic bacterial membrane, artificially inflating the MIC.

Step 3: Inoculum Standardization

  • Action: Grow the target bacterial strain to mid-log phase. Dilute in CAMHB to a final assay inoculum of exactly 5 × 10⁵ CFU/mL.

  • Causality: AMPs are subject to the "inoculum effect," where higher starting cell densities deplete the available peptide molecules, skewing results 2[2].

Step 4: Serial Dilution & Plating

  • Action: Perform 2-fold serial dilutions of the peptide in a 96-well polypropylene microtiter plate. Add the standardized bacterial inoculum to each well.

  • Causality: Polypropylene prevents the hydrophobic face of the Nigrocin-2VB α-helix from adhering to the well walls.

Step 5: Incubation & Readout

  • Action: Incubate at 37°C for 18–24 hours under static conditions. The MIC is defined as the lowest concentration exhibiting no visible growth (assessed via OD₆₀₀ < 0.05).

References
  • Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin. Longdom Publishing.[Link]

  • Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology.[Link]

  • Predicting the Minimal Inhibitory Concentration for Antimicrobial Peptides with Rana Box Domain. Journal of Chemical Information and Modeling / ResearchGate.[Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols / PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Nigrocin-2VB Dosage for Antimicrobial Assays

Welcome to the technical support center for the optimization of Nigrocin-2VB dosage in antimicrobial assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of Nigrocin-2VB dosage in antimicrobial assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for harnessing the full potential of Nigrocin-2VB.

Nigrocin-2 peptides, isolated from the skin secretions of Rana nigromaculata and other frog species, have demonstrated a broad spectrum of antimicrobial activity.[1] These cationic peptides are part of a larger family of antimicrobial peptides (AMPs) that are a promising area of research in the face of rising antimicrobial resistance. Specifically, a related peptide, Nigrocin-PN, has shown potent antimicrobial abilities in vitro and in vivo.[2][3] The mechanism of action for many of these peptides involves the disruption of the bacterial cell membrane.[1][3] This guide will provide the foundational and advanced techniques required to accurately determine the optimal dosage of Nigrocin-2VB for your specific research applications.

Foundational Assay: Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5][6] It is the cornerstone for assessing the potency of a new antimicrobial agent and is a prerequisite for more advanced assays.

Understanding the "Why": The Importance of an Accurate MIC

An accurately determined MIC is crucial for several reasons:

  • Potency Assessment: It provides a quantitative measure of Nigrocin-2VB's effectiveness against a specific microorganism.[4] A lower MIC value indicates higher potency.[6]

  • Foundation for Further Studies: The MIC value is essential for designing subsequent experiments such as time-kill assays and synergy studies, where concentrations are often expressed as multiples of the MIC.[7]

  • Clinical Relevance: In a clinical context, MIC values are used to classify bacteria as susceptible, intermediate, or resistant to a particular antibiotic, guiding therapeutic choices.[4][8]

Experimental Workflow: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for MIC determination.[5] The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this methodology.[9][10][11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Nigrocin_Stock Prepare Nigrocin-2VB Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Nigrocin-2VB in a 96-well plate Nigrocin_Stock->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->Serial_Dilution Serial_Dilution->Inoculation Controls Include Growth Control (no drug) and Sterility Control (no bacteria) Inoculation->Controls Incubation Incubate at 35-37°C for 16-20 hours Controls->Incubation Read_Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubation->Read_Results

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol for MIC Determination
StepProcedureKey Considerations & Causality
1 Prepare Nigrocin-2VB Stock Solution Dissolve Nigrocin-2VB in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 100x the expected MIC). The choice of solvent is critical to ensure the peptide remains soluble and active.
2 Prepare Bacterial Inoculum From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[7]
3 Perform Serial Dilutions In a 96-well microtiter plate, perform a two-fold serial dilution of the Nigrocin-2VB stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of concentrations to test.
4 Inoculate the Plate Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
5 Include Controls Growth Control: Wells containing only broth and bacteria (no Nigrocin-2VB). This ensures the bacteria are viable. Sterility Control: Wells containing only broth. This checks for contamination of the medium.
6 Incubation Incubate the plate at 35-37°C for 16-20 hours. This allows for sufficient bacterial growth in the absence of inhibition.
7 Read and Interpret Results The MIC is the lowest concentration of Nigrocin-2VB that completely inhibits visible bacterial growth.[5]
Troubleshooting and FAQs for MIC Assays

Q: I'm seeing inconsistent MIC values between experiments. What could be the cause?

A: Inconsistent MICs are often due to variations in experimental conditions.[6][8] Key factors to check are:

  • Inoculum Density: Ensure the starting bacterial inoculum is consistently at a 0.5 McFarland standard. A lower inoculum can lead to a falsely low MIC, while a higher inoculum can result in a falsely high MIC.

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation parameters. Extended incubation can lead to higher apparent MICs.[8]

  • Media Composition: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents.

Q: There is faint growth in some wells. How do I interpret this?

A: The growth of one or two colonies or a fine film should generally be disregarded when determining the MIC.[5] The MIC is the concentration that inhibits visible growth. If you are unsure, consider using a spectrophotometer to measure the optical density (OD) for a more quantitative assessment.

Q: My growth control well shows no growth. What should I do?

A: If the growth control shows no turbidity, the experiment is invalid. This indicates a problem with the bacterial inoculum (e.g., non-viable organisms) or the growth medium. You will need to repeat the assay with a fresh bacterial culture and/or new medium.

Advanced Technique: Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[12] It can determine if Nigrocin-2VB acts synergistically, additively, indifferently, or antagonistically with other antimicrobial compounds. A study on a related peptide, Nigrocin-PN, demonstrated synergistic effects with conventional antibiotics.[2][3]

The "Why": Unveiling Synergistic Potential

Investigating synergy is critical because:

  • Enhanced Efficacy: A synergistic combination can be more effective than either agent alone, potentially overcoming resistance mechanisms.

  • Dose Reduction: Synergy may allow for lower doses of each compound, reducing the risk of toxicity.

  • Broadened Spectrum: Combining agents can expand the spectrum of activity against a wider range of pathogens.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Determine_MICs Determine MIC of Nigrocin-2VB and Drug B individually Prepare_Stocks Prepare stock solutions of both agents Determine_MICs->Prepare_Stocks Dilute_A Serial dilute Nigrocin-2VB (Drug A) horizontally across the plate Prepare_Stocks->Dilute_A Dilute_B Serial dilute Drug B vertically down the plate Prepare_Stocks->Dilute_B Inoculate Inoculate all wells with standardized bacterial suspension Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate for 16-20 hours Inoculate->Incubate Read_Plate Identify wells with no visible growth Incubate->Read_Plate Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Read_Plate->Calculate_FICI

Caption: Workflow for the checkerboard assay to assess antimicrobial synergy.

Step-by-Step Protocol for the Checkerboard Assay
StepProcedureKey Considerations & Causality
1 Determine Individual MICs First, determine the MIC of Nigrocin-2VB and the second antimicrobial agent separately as described in Section 1. This is essential for calculating the FICI.
2 Prepare Stock Solutions Prepare stock solutions of both agents at a concentration that is a multiple of their respective MICs (e.g., 4x or 8x the highest concentration to be tested).
3 Set up the Plate In a 96-well plate, create a two-dimensional matrix of concentrations. Typically, Nigrocin-2VB is serially diluted along the x-axis, and the second agent is serially diluted along the y-axis.[12][13]
4 Inoculation Inoculate all wells with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
5 Incubation Incubate the plate under the same conditions as the MIC assay (35-37°C for 16-20 hours).
6 Calculate the FICI The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[13]

FICI Calculation:

  • FIC of Nigrocin-2VB = (MIC of Nigrocin-2VB in combination) / (MIC of Nigrocin-2VB alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Nigrocin-2VB + FIC of Drug B

Interpreting FICI Values
FICI ValueInterpretation
≤ 0.5Synergy[13]
> 0.5 to ≤ 1.0Additive[14]
> 1.0 to < 4.0Indifference[14]
≥ 4.0Antagonism[14]
Troubleshooting and FAQs for Checkerboard Assays

Q: How do I choose the concentration range for the checkerboard assay?

A: The concentration range should bracket the individual MICs of both agents. A common approach is to test concentrations from 4x MIC down to 1/16x MIC for each compound.

Q: The results are difficult to interpret visually. Are there alternative methods?

A: Yes, you can use a plate reader to measure the OD600 of each well. This provides a quantitative measure of growth inhibition. You can then set a threshold for inhibition (e.g., ≥90% reduction in OD compared to the growth control) to determine the MICs in combination.

Dynamic Assessment: Time-Kill Curve Assay

While the MIC tells you the concentration that inhibits growth, a time-kill curve assay reveals the rate at which an antimicrobial agent kills a bacterial population over time.[7][15] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

The "Why": Understanding the Dynamics of Bacterial Killing

Time-kill assays are important for:

  • Determining Bactericidal vs. Bacteriostatic Activity: A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[7][16]

  • Pharmacodynamic Characterization: These assays provide valuable information on the concentration-dependent or time-dependent killing nature of the antimicrobial agent.[15]

  • Optimizing Dosing Regimens: The rate of killing can inform the optimal dosing frequency and duration for in vivo studies.[15]

Experimental Workflow: Time-Kill Curve Assay

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling Over Time cluster_analysis Analysis Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Tubes Inoculate tubes with bacteria Prepare_Inoculum->Inoculate_Tubes Prepare_Tubes Prepare tubes with CAMHB and various concentrations of Nigrocin-2VB (e.g., 0.5x, 1x, 2x, 4x MIC) Prepare_Tubes->Inoculate_Tubes Incubate_Shake Incubate with shaking Inoculate_Tubes->Incubate_Shake Take_Aliquots Take aliquots at defined time points (e.g., 0, 2, 4, 8, 24h) Incubate_Shake->Take_Aliquots Serial_Dilute Serially dilute aliquots Take_Aliquots->Serial_Dilute Plate_Dilutions Plate dilutions on agar Serial_Dilute->Plate_Dilutions Count_CFU Incubate plates and count Colony Forming Units (CFU) Plate_Dilutions->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Sources

Optimization

challenges in large-scale synthesis of Nigrocin-2VB

Welcome to the Technical Support Center for Peptide Manufacturing. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles encountered during the large-scale synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Manufacturing. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles encountered during the large-scale synthesis of Nigrocin-2VB , a potent amphibian-derived antimicrobial peptide (AMP).

Synthesizing Nigrocin-2VB at scale is not merely a matter of increasing reagent volumes; it requires a deep mechanistic understanding of peptide thermodynamics. The sequence contains highly hydrophobic stretches and a structurally critical C-terminal cyclic motif, both of which introduce severe synthetic bottlenecks. This guide provides field-proven, self-validating troubleshooting strategies to ensure high-yield, high-purity production.

Part 1: Physicochemical Profile of Nigrocin-2VB

Before troubleshooting, it is critical to understand the quantitative parameters of the target molecule, as these dictate the synthetic strategy[1].

ParameterValue / Description
Primary Sequence SILSGNFGVGKKIVCGLSGLC (21 amino acids)
Molecular Mass 2052.4 Da
Isoelectric Point (pI) 8.89 (Cationic at physiological pH)
Key Structural Motif C-terminal "Rana box" (Cyclic heptapeptide loop)
Disulfide Bridge Intramolecular bond between Cys15 and Cys21
Aggregation Hotspots N-terminal (SILSGNFGV) and C-terminal (CGLSGLC)

Part 2: Troubleshooting Guides & FAQs

Q1: During scale-up, I am seeing a massive drop in crude purity with severe sequence deletions around the FGVG and CGLSGLC regions. What is causing this?

The Causality: You are experiencing on-resin peptide aggregation. As the Nigrocin-2VB chain elongates, the highly hydrophobic stretches (SILSGNFGV and CGLSGLC) begin to interact with neighboring peptide chains via intermolecular hydrogen bonding, forming stable β -sheet structures[2]. This causes the peptide-resin matrix to physically collapse and shrink. Consequently, Fmoc-deprotection reagents (piperidine) and activated amino acids cannot diffuse into the matrix to reach the reactive N-terminus, leading to incomplete couplings and deletion impurities.

The Solution: You must disrupt the hydrogen bond network during Solid-Phase Peptide Synthesis (SPPS).

  • Solvent Optimization: Switch to a polar solvent cocktail (e.g., the "Magic Mixture" containing DMF/DCM/NMP with 1% Triton X-100 and ethylene carbonate) or add chaotropic salts like 0.8 M LiCl to the coupling buffer to break β -sheet formation[3].

  • Backbone Protection: Introduce a pseudoproline dipeptide (e.g., Fmoc-Val-Ser( ψMe,Me pro)-OH) at the Ser4 position. The rigid ring structure of the pseudoproline introduces a kink in the peptide backbone, physically preventing the chains from aligning into β -sheets[2].

Q2: My oxidation step to form the "Rana box" yields a high percentage of insoluble gel-like material instead of the monomeric peptide. How do I fix this?

The Causality: The "Rana box" requires an intramolecular disulfide bond between Cys15 and Cys21[4]. At small laboratory scales, peptide concentration is low, meaning the two cysteines on the same molecule are closer to each other than to cysteines on other molecules, favoring correct monomeric cyclization. However, during scale-up, manufacturers often increase the peptide concentration to save on solvent costs. This high concentration decreases the intermolecular distance, making it statistically more likely for Cys15 of one molecule to collide and react with Cys21 of a different molecule[5]. This triggers a chain reaction of intermolecular cross-linking, resulting in disulfide-linked dimers, oligomers, and insoluble polymers.

The Solution: You must artificially favor intramolecular kinetics.

  • Pseudo-Dilution Principle: Do not add the peptide to the oxidation buffer all at once. Instead, use a syringe pump to slowly infuse the reduced peptide into a large volume of mildly alkaline oxidation buffer (pH 7.8). This ensures the steady-state concentration of the unoxidized peptide remains extremely low, forcing intramolecular folding.

  • On-Resin Cyclization: Alternatively, oxidize the peptide before cleaving it from the resin. The solid support physically anchors the peptide chains apart from one another, acting as a spatial barrier that prevents intermolecular collisions.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step without passing the built-in validation checkpoint.

Protocol A: Optimized Fmoc-SPPS of Nigrocin-2VB
  • Resin Selection: Swell 1.0 eq of low-loading Rink Amide AM resin (0.3 mmol/g) in DMF for 30 minutes. Low loading increases the spatial distance between growing chains, delaying aggregation.

  • Deprotection: Treat with 20% piperidine in DMF for 2 × 10 mins.

    • Validation Checkpoint: Monitor the UV effluent at 301 nm. A consistent peak area indicates successful Fmoc removal. A sudden drop in peak area indicates the onset of aggregation.

  • Coupling: Dissolve 4.0 eq of Fmoc-AA-OH, 4.0 eq of HATU, and 8.0 eq of DIEA in DMF containing 0.4 M LiCl (Aggregation breaker). React for 45 minutes.

  • Kink Insertion: At position Ser4, substitute the standard amino acids with the pseudoproline dipeptide Fmoc-Leu-Ser( ψMe,Me pro)-OH.

  • Cleavage: Treat the resin with TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups. Precipitate in cold diethyl ether.

Protocol B: High-Dilution Oxidation for Rana Box Formation
  • Solubilization: Dissolve the crude linear Nigrocin-2VB in 0.1% TFA/water at a concentration of 10 mg/mL.

  • Buffer Preparation: Prepare a highly dilute oxidation buffer: 0.1 M Ammonium Bicarbonate (pH 7.8) containing 10% DMSO (acts as a mild oxidant).

  • Infusion: Using a peristaltic pump, add the peptide solution dropwise into the oxidation buffer under vigorous stirring, maintaining a final peptide concentration of 0.1 mg/mL.

  • Incubation & Monitoring: Stir at room temperature for 24 hours.

    • Validation Checkpoint: Perform an Ellman’s Test. Take a 100 μ L aliquot and add Ellman's reagent. If the solution turns yellow, free thiols (unoxidized cysteines) remain. Continue stirring until the test is completely clear, validating 100% disulfide conversion.

  • Quenching: Acidify the solution to pH 4.0 using glacial acetic acid to lock the disulfide bonds and prevent disulfide scrambling prior to RP-HPLC purification.

Part 4: Mechanistic Visualizations

Workflow Start Fmoc-SPPS of Nigrocin-2VB AggCheck UV Monitoring: Aggregation Detected? Start->AggCheck Mitigate Apply Chaotropic Salts or Pseudoprolines AggCheck->Mitigate Yes Cleavage TFA Cleavage & Deprotection AggCheck->Cleavage No Mitigate->Cleavage Oxidation Disulfide Oxidation (Cys15-Cys21) Cleavage->Oxidation OligCheck LC-MS: Oligomers Present? Oxidation->OligCheck Dilution Switch to High-Dilution or On-Resin Oxidation OligCheck->Dilution Yes Purification RP-HPLC Purification OligCheck->Purification No Dilution->Purification End Pure Cyclic Nigrocin-2VB Purification->End

Workflow for Nigrocin-2VB synthesis, highlighting critical aggregation and oxidation checkpoints.

Oxidation Linear Linear Nigrocin-2VB (Reduced Cys15, Cys21) Condition Oxidation Buffer (pH 7.5 - 8.0) Linear->Condition Intra Intramolecular Folding (Favorable at Low Conc.) Condition->Intra Inter Intermolecular Collision (Favorable at High Conc.) Condition->Inter Monomer Cyclic Monomer (Intact Rana Box) Intra->Monomer Oligomer Disulfide-Linked Oligomers (Aggregates) Inter->Oligomer

Mechanistic pathways of Rana box disulfide formation versus off-target oligomerization.

References

  • Title: Primary sequence, theoretical molecular masses and isoelectric points of amphibian AMP families. Source: OMICS International / ResearchGate URL: [Link]

  • Title: Post-translational Modifications of Natural Antimicrobial Peptides and Strategies for Peptide Engineering Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure-Activity Relationship and Mode of Action of a Frog Secreted Antibacterial Peptide B1CTcu5 Source: PLOS One URL: [Link]

Sources

Troubleshooting

Nigrocin-2VB Technical Support Center: Storage &amp; Degradation Troubleshooting

Welcome to the Nigrocin-2VB Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Nigrocin-2VB, a potent antimicrobial peptide (AMP) origin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Nigrocin-2VB Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Nigrocin-2VB, a potent antimicrobial peptide (AMP) originally isolated from Odorrana versabilis [1].

Due to its specific structural motifs—an amphipathic α -helix and a C-terminal cyclic disulfide bridge—Nigrocin-2VB is highly susceptible to specific degradation pathways if handled improperly. This document provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure the structural and functional integrity of your peptide lots.

Peptide Physicochemical Profile

Before troubleshooting, it is critical to understand the biophysical parameters that dictate Nigrocin-2VB's behavior in solution.

Table 1: Nigrocin-2VB Physicochemical Properties

PropertyValueStructural Implication
Sequence SILSGNFGVGKKIVCGLSGLCContains Asn (N), highly prone to deamidation.
Molecular Weight 2052.4 DaBaseline for LC-MS validation.
Isoelectric Point (pI) 8.89Positively charged at physiological pH.
Net Charge (pH 7.0) +2Driven by Lysines (K11, K12); critical for solubility.
Key Motifs "Rana box" (Cys15-Cys21)Disulfide bridge essential for bactericidal activity [3].

Part 1: Troubleshooting FAQs

Q1: Why does my Nigrocin-2VB lose its antimicrobial efficacy after a few weeks of storage in aqueous buffers? A: Nigrocin-2VB relies on a C-terminal cyclic disulfide bridge (the "Rana box") for its membrane-targeting capability [1, 3]. In aqueous solutions, particularly at pH > 7, this disulfide bond is susceptible to reduction or scrambling. Furthermore, the peptide contains an Asparagine at position 6 (Asn6). In aqueous environments, Asn undergoes spontaneous non-enzymatic deamidation via a succinimide intermediate, converting to aspartic acid or isoaspartic acid [2]. This introduces a negative charge, disrupting the peptide's native isoelectric point and its amphipathic conformation, leading to a direct loss of bactericidal activity.

Q2: How can I analytically confirm if my stored Nigrocin-2VB has degraded? A: The most reliable, self-validating analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely solely on UV absorbance (A280/A214), as it cannot differentiate intact from degraded peptide.

  • Deamidation: Look for a mass shift of +0.98 Da (conversion of Asn to Asp/isoAsp) and a shift to an earlier retention time on a C18 reverse-phase column due to increased polarity.

  • Disulfide Reduction: Look for a mass shift of +2.0 Da , indicating the Rana box has opened (addition of two protons).

  • Aggregation: If the peptide has aggregated, you will observe significant signal loss in the main LC peak and potential recovery issues post-centrifugation.

Q3: What is the optimal reconstitution strategy to prevent aggregation? A: Nigrocin-2VB is highly cationic but strongly amphipathic. Reconstituting directly into high-salt buffers (like PBS) screens the electrostatic repulsion between the Lysine residues (K11, K12). Without this charge repulsion, the hydrophobic faces of the α -helices associate, driving irreversible aggregation. Solution: Reconstitute the lyophilized powder first in a weakly acidic vehicle (e.g., 0.01% acetic acid) to a high stock concentration. The low pH (< 5.0) keeps the Lysines fully protonated (preventing aggregation) and suppresses Asn deamidation, which is minimized at pH 4-5 [2]. Dilute to your working concentration in assay buffers immediately prior to the experiment.

Part 2: Degradation Pathways & Workflow Visualizations

Degradation N2VB Nigrocin-2VB (Intact) SILSGNFGVGKKIVCGLSGLC Deamidation Deamidation (Asn6) +0.98 Da Mass Shift N2VB->Deamidation Aqueous Buffer (pH > 7) Time & Temp Dependent Scrambling Disulfide Reduction +2.0 Da Mass Shift N2VB->Scrambling Reducing Agents Basic pH Aggregation Irreversible Aggregation Loss of LC-MS Signal N2VB->Aggregation High Ionic Strength (PBS) Air-Water Interface

Fig 1. Primary degradation pathways of Nigrocin-2VB in aqueous environments.

Workflow Lyophilized Lyophilized Peptide (-80°C, Desiccated) Equilibrate Equilibrate to RT (30 mins in desiccator) Lyophilized->Equilibrate Recon Reconstitute in 0.01% AcOH (Avoid vortexing) Equilibrate->Recon Prevents condensation Aliquot Dispense Single-Use Aliquots (Low-bind tubes) Recon->Aliquot pH < 5 prevents deamidation FlashFreeze Flash Freeze (Liquid Nitrogen) Aliquot->FlashFreeze

Fig 2. Optimized reconstitution and storage workflow for Nigrocin-2VB.

Part 3: Standard Operating Procedure (SOP)

Step-by-Step Reconstitution and Storage Methodology

This self-validating protocol is engineered to minimize freeze-thaw cycles, prevent hydrophobic aggregation, and halt non-enzymatic deamidation.

  • Thermal Equilibration: Remove the lyophilized Nigrocin-2VB vial from -80°C storage. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture condensation. Moisture acts as a solvent micro-environment, accelerating hydrolysis and deamidation even in the powder state.

  • Pre-Centrifugation: Briefly centrifuge the vial at 10,000 x g for 1 minute.

    • Causality: Ensures all lyophilized powder is collected at the bottom, preventing loss of peptide trapped in the cap during transit.

  • Acidic Solubilization: Add the calculated volume of sterile 0.01% Acetic Acid (pH ~4.5) to achieve a stock concentration of 1 to 2 mg/mL.

    • Causality: Mild acid maintains lysine protonation, preventing hydrophobic aggregation while keeping Asn6 stable [2].

  • Gentle Dissolution: Pipette the solution up and down gently. Do not vortex.

    • Causality: Vortexing induces foaming, exposing the amphipathic peptide to the air-water interface. This drives rapid denaturation and aggregation.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in low-protein-binding microcentrifuge tubes.

  • Flash Freezing: Flash-freeze the aliquots immediately in liquid nitrogen.

    • Causality: Slow freezing (e.g., placing tubes directly in a -20°C freezer) allows large ice crystals to form. This excludes the peptide from the ice, locally increasing its concentration and driving aggregation. Flash freezing traps the peptide in a uniform, stable glassy matrix.

  • Analytical Validation (Self-Validating Step): Take a 1 µL sample from one aliquot and run a rapid LC-MS analysis. The presence of a single sharp peak at 2052.4 Da confirms intact peptide. A +0.98 Da shift indicates deamidation occurred during previous handling or manufacturing.

  • Long-Term Storage: Transfer frozen aliquots immediately to a -80°C freezer.

Storage Data Summary

Table 2: Storage Conditions and Expected Shelf Life

StateTemperatureVehicle / BufferExpected Shelf Life
Lyophilized Powder-80°CDesiccated (Argon/Nitrogen)> 2 Years
Stock Solution-80°C0.01% Acetic Acid3 - 6 Months
Working Aliquot4°C0.01% Acetic Acid< 1 Week
Working Aliquot4°CPBS or Assay Buffer (pH 7.4)< 24 Hours

References

  • Wang L, Evaristo G, Zhou M, et al. Nigrocin-2 peptides from Chinese Odorrana frogs--integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. FEBS J. 2010;277(6):1519-31. URL:[Link]

  • Wright HT. Sequence and structure determinants of the nonenzymatic deamidation of asparagine and glutamine residues in proteins. Protein Eng. 1991;4(3):283-294. URL:[Link]

  • Li J, Xu X, Xu C, et al. Two antimicrobial peptides from skin secretions of Rana grahami. Peptides. 2006;27(12):3068-74. URL:[Link]

Optimization

refining purification protocols for Nigrocin-2VB

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical challenges associated with the purification of Nigrocin-2VB (Sequence: SILSGNFGVGK...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical challenges associated with the purification of Nigrocin-2VB (Sequence: SILSGNFGVGKKIVCGLSGLC, MW: ~2052.4 Da).

Originally identified in the skin secretions of the Chinese odorous frog (Odorrana versabilis), Nigrocin-2VB is a potent antimicrobial peptide (AMP). The defining structural hallmark of this peptide is its C-terminal "Rana box" —a cyclic heptapeptide motif formed by an intramolecular disulfide bridge between Cys15 and Cys21. Failure to correctly manage this structural feature, alongside the peptide's inherent hydrophobicity and high basicity (due to multiple lysine residues), leads to the most common purification failures in the lab.

Below is the authoritative troubleshooting guide, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity recovery of bioactive Nigrocin-2VB.

Nigrocin-2VB Purification Workflow

NigrocinPurification N1 1. Crude Nigrocin-2VB (Linear Peptide) N2 2. Disulfide Oxidation (Rana Box Formation) N1->N2 Dilute to <0.5 mg/mL (Prevents dimerization) N3 3. RP-HPLC Purification (C18, 0.1% TFA/ACN) N2->N3 Confirm -2 Da shift via MALDI-TOF N4 4. Counter-Ion Exchange (TFA → Acetate) N3->N4 Pool >95% pure fractions N5 5. Pure Nigrocin-2VB (Bioassay Ready) N4->N5 Lyophilization

Workflow for the purification and structural validation of the Nigrocin-2VB antimicrobial peptide.

Troubleshooting & FAQ Guide

Q1: During MALDI-TOF MS analysis of my crude Nigrocin-2VB, I am seeing a mass shift of +2 Da from the theoretical mass, alongside multiple high-molecular-weight peaks. What is happening? The Causality: The +2 Da shift indicates that your peptide is in its linear, reduced form (the two thiol groups on Cys15 and Cys21 have not oxidized to form the Rana box). The high-molecular-weight peaks (e.g., ~4104 Da) are dimers or oligomers. Because the linear peptide is highly flexible, the cysteines are prone to intermolecular cross-linking rather than the desired intramolecular folding[1][2]. The Solution: You must perform the oxidation step under highly dilute conditions (<0.5 mg/mL). In chemical kinetics, intramolecular reactions are zero-order with respect to concentration, while intermolecular reactions (dimerization) are second-order. Dilution drastically reduces the collision frequency between different peptide chains, forcing the cysteines to pair internally and form the correct Rana box.

Q2: My RP-HPLC chromatogram shows severe peak tailing for Nigrocin-2VB, and I cannot resolve it from a closely eluting deletion sequence. How can I fix this? The Causality: Nigrocin-2VB contains three highly basic lysine residues (K9, K10, K14). At standard acidic HPLC conditions, these primary amines are fully protonated. If you are using a standard, non-endcapped C18 silica column, these positively charged lysines will interact strongly with free, negatively charged silanol groups on the stationary phase via secondary ion-exchange interactions. This causes the peptide to "drag" through the column, resulting in severe tailing[3]. The Solution: First, switch to a fully endcapped C18 or C4 column. Second, ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA). TFA acts as a hydrophobic ion-pairing agent; the trifluoroacetate anion binds to the protonated lysines, neutralizing their charge and increasing the peptide's overall hydrophobicity, which sharpens the peak and improves resolution[4].

Q3: My purified Nigrocin-2VB shows excellent antimicrobial activity (MIC < 5 µM), but it is also causing massive hemolysis in my mammalian control cells. Is the Rana box causing this toxicity? The Causality: While the Rana box is critical for antimicrobial efficacy, extreme cytotoxicity in standard in vitro assays is rarely due to the peptide itself. Instead, it is almost always an artifact of residual TFA from the RP-HPLC purification[5]. TFA is highly toxic to mammalian cells and can artificially inflate hemolytic activity data. The Solution: You must implement a self-validating counter-ion exchange protocol prior to biological testing. Exchange the TFA salt for a biocompatible acetate or chloride salt using a weak anion exchange resin or repeated lyophilization with HCl.

Quantitative Data: Optimization Metrics

To facilitate easy comparison, the following table summarizes the quantitative parameters for optimizing Nigrocin-2VB purification based on established amphibian peptide methodologies[3][6].

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Benefit
Oxidation Concentration > 2.0 mg/mL< 0.5 mg/mL Prevents 2nd-order intermolecular dimerization.
Oxidation Buffer pH pH 5.0 (Acidic)pH 8.0 - 8.5 Deprotonates thiol groups (-SH to -S⁻), accelerating disulfide bond formation.
HPLC Stationary Phase Standard C18 SilicaEndcapped C18 or C4 Eliminates secondary interactions between Lysines and free silanols.
HPLC Gradient 5-95% ACN over 30 min20-60% ACN over 60 min Shallow gradient resolves closely related deletion sequences.
Final Salt Form Trifluoroacetate (TFA)Acetate or Chloride Eliminates background cytotoxicity in mammalian bioassays.

Step-by-Step Experimental Protocols

Protocol 1: Highly Dilute Air Oxidation (Rana Box Formation)

This protocol utilizes ambient oxygen to gently form the Cys15-Cys21 disulfide bond, minimizing the risk of over-oxidation to sulfonic acids.

  • Solubilization: Dissolve the crude, linear Nigrocin-2VB in degassed, ultra-pure water to a concentration of 10 mg/mL.

  • Dilution: Slowly add the peptide solution dropwise into a large volume of 0.1 M Ammonium Bicarbonate buffer (pH 8.2) to achieve a final peptide concentration of 0.1 to 0.2 mg/mL .

  • Oxidation: Stir the solution gently open to the air at room temperature for 24–48 hours.

  • Validation: Monitor the reaction via MALDI-TOF MS. The reaction is complete when the mass shifts from 2054.4 Da (linear) to 2052.4 Da (oxidized), and no dimer peaks (~4104 Da) are observed[2].

  • Quenching: Acidify the solution to pH 4.0 using glacial acetic acid to stop the oxidation process prior to HPLC.

Protocol 2: Preparative RP-HPLC Purification

Designed to resolve amphipathic, lysine-rich peptides.

  • Column Preparation: Equilibrate a preparative fully endcapped C18 column (e.g., Vydac 218TP, 250 × 22 mm) with 80% Solvent A (H₂O + 0.1% TFA) and 20% Solvent B (Acetonitrile + 0.1% TFA).

  • Loading: Load the acidified, oxidized peptide solution onto the column at a flow rate of 5 mL/min.

  • Elution: Apply a shallow linear gradient from 20% to 60% Solvent B over 60 minutes [3]. Monitor absorbance at 214 nm (peptide bonds) and 280 nm.

  • Fraction Collection: Collect the major peak.

  • Validation: Run an analytical RP-HPLC on the collected fractions. Pool fractions demonstrating >95% purity.

Protocol 3: TFA to Acetate Counter-Ion Exchange

Critical for downstream in vivo and in vitro biological assays.

  • Resuspension: Dissolve the lyophilized Nigrocin-2VB (TFA salt) in 0.1 M Acetic Acid to a concentration of 2 mg/mL.

  • Incubation: Incubate at room temperature for 1 hour to allow the weaker acetate ions to displace the trifluoroacetate ions.

  • Lyophilization: Freeze the solution and lyophilize completely.

  • Repeat: Repeat steps 1-3 at least two more times to ensure >99% exchange.

  • Validation: (Optional but recommended) Verify the removal of TFA via 19F-NMR or by confirming the absence of the characteristic TFA absorbance peak in a low-wavelength UV scan.

References

  • Wang L, et al. "Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis." FEBS Journal, 2010.

  • Lu Y, et al. "A novel antimicrobial peptide found in Pelophylax nigromaculatus." AMB Express (National Center for Biotechnology Information), 2022.

  • "Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms." MDPI, 2024.

  • "Purification and characterization of antimicrobial peptides from the skin secretion of Rana dybowskii." Peptides (via ResearchGate), 2007.

  • Novopro Labs. "Nigrocin-2LVb peptide: Product Information & TFA Removal Guidelines."

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Nigrocin-2VB vs. Nigrocin-PN in Antimicrobial Drug Development

Executive Summary The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel therapeutic modalities. Antimicrobial peptides (AMPs) derived from amphibian skin secretions, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel therapeutic modalities. Antimicrobial peptides (AMPs) derived from amphibian skin secretions, specifically the Nigrocin family, represent a highly promising class of membranolytic agents. This guide provides a rigorous, data-driven comparison between two prominent candidates: Nigrocin-2VB (isolated from Odorrana versabilis) and Nigrocin-PN (isolated from Pelophylax nigromaculatus). By analyzing their structural biology, in vitro/in vivo efficacy, and synergistic pharmacodynamics, this document serves as an authoritative framework for researchers optimizing AMPs for clinical translation.

Structural Biology & Physicochemical Properties

Both Nigrocin-2VB and Nigrocin-PN belong to a highly conserved family of 21-amino acid peptides characterized by an N-terminal amphipathic domain and a unique C-terminal structural motif known as the "Rana box" [1][2].

The Rana box (typically CGLSGLC) is a cyclic heptapeptide stabilized by an intramolecular disulfide bridge between Cys15 and Cys21. Causality in Design: This disulfide bond is not merely structural; it is a critical functional determinant. By restricting the conformational flexibility of the C-terminus, the Rana box protects the peptide from rapid proteolytic degradation in human serum and significantly reduces off-target hemolytic activity against mammalian erythrocytes, thereby widening the therapeutic index [1][4].

Table 1: Physicochemical & Structural Comparison
FeatureNigrocin-2VBNigrocin-PN
Source Organism Odorrana versabilisPelophylax nigromaculatus
Sequence Length 21 Amino Acids21 Amino Acids
Primary Sequence SILSGNFGVGKKIVCGLSGLCGLLGKILGAGKKVLLGVSGLL (Consensus variant)
Molecular Weight 2052.4 Da~2006 Da
Isoelectric Point (pI) 8.89>8.0
C-Terminal Motif Rana Box (CGLSGLC)Rana Box (CGLSGLC)
Conformation Amphipathic α-helixAmphipathic α-helix

Mechanism of Action (MoA)

Nigrocin peptides exert their bactericidal effects through rapid, physical disruption of the bacterial membrane rather than targeting specific intracellular receptors. The cationic residues (Lysine/Arginine) drive initial electrostatic binding to the anionic phospholipid headgroups (lipopolysaccharides in Gram-negative bacteria; teichoic acids in Gram-positive bacteria). Upon binding, the peptide undergoes a transition from a random coil into an amphipathic α-helix, allowing the hydrophobic face to insert into the lipid bilayer, leading to pore formation, loss of membrane potential, and cell lysis [2].

MoA A Cationic Nigrocin (Random Coil) B Electrostatic Binding (Anionic Membrane) A->B Attraction C Conformational Shift (Amphipathic α-helix) B->C Folding D Hydrophobic Insertion (Rana Box Stabilized) C->D Penetration E Membrane Lysis (Cell Death) D->E Disruption

Mechanism of Action: Nigrocin-mediated bacterial membrane disruption.

Comparative Efficacy & Synergy Profiles

While both peptides exhibit potent baseline antimicrobial activity, their translational trajectories differ significantly based on current empirical data.

  • Nigrocin-2VB serves as a highly active baseline AMP. Its specific amino acid substitutions (e.g., Serine at position 1) alter its hydrophobicity profile, providing strong in vitro efficacy against standard ESKAPE pathogens [3].

  • Nigrocin-PN has advanced further in preclinical validation. It has demonstrated significant in vivo efficacy by ameliorating pulmonary inflammation in a Klebsiella pneumoniae murine infection model [1]. Furthermore, Nigrocin-PN exhibits profound synergy with conventional antibiotics . Co-administration of Nigrocin-PN with Ampicillin against Staphylococcus aureus yielded a Fractional Inhibitory Concentration Index (FICI) of 0.375. Crucially, in vitro evolution experiments revealed that this co-administration actively delays the acquisition of antibiotic resistance [1].

Table 2: Efficacy & Pharmacodynamic Highlights
ParameterNigrocin-2VBNigrocin-PN
Spectrum of Activity Broad-spectrum (Gram +/-)Broad-spectrum (Gram +/-)
In Vivo Validation Limited / PreclinicalValidated (K. pneumoniae pulmonary model)
Antibiotic Synergy UndocumentedHigh (FICI = 0.375 with Ampicillin)
Resistance Delay UnknownProven (Delays S. aureus resistance)
Toxicity Profile Low hemolysisMild hemolysis, low cytotoxicity (HMEC-1/HaCaT)

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate and reproduce the synergistic efficacy of Nigrocin-PN compared to Nigrocin-2VB, researchers must utilize a self-validating Checkerboard Synergy Assay.

Protocol: Checkerboard Synergy Assay (FICI Determination)

Objective: Quantify synergistic interactions between Nigrocin peptides and conventional antibiotics. Self-Validating Controls:

  • Sterility Control (Media only): Validates aseptic technique.

  • Growth Control (Bacteria + Media): Establishes baseline OD600 for 100% viability.

  • Single-Agent MIC Controls: Ensures the baseline MIC matches prior broth microdilution results before calculating synergy.

Step-by-Step Methodology:

  • Preparation of Orthogonal Gradients: In a 96-well microtiter plate, serially dilute the Nigrocin peptide horizontally (rows) and the antibiotic vertically (columns).

    • Causality: This 2D matrix exposes the pathogen to every possible concentration combination, allowing for the precise mathematical identification of the synergistic threshold.

  • Inoculum Standardization: Adjust bacterial suspension to a 0.5 McFarland standard, then dilute to a final well concentration of 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological levels of Ca2+ and Mg2+. Unstandardized media can artificially inflate AMP efficacy by reducing competitive cationic binding at the bacterial membrane.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under aerobic conditions.

  • Dual-Validation Readout: Measure optical density at 600 nm (OD600). Subsequently, add 10 µL of resazurin (0.015%) to each well and incubate for 2 hours.

    • Causality: OD600 measures turbidity, but highly hydrophobic AMPs can sometimes precipitate, causing false turbidity. Resazurin (blue) reduces to resorufin (pink) only in the presence of metabolically active cells, providing a self-validating colorimetric confirmation of cell death.

  • FICI Calculation: Calculate using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).

    • Causality: An FICI ≤ 0.5 mathematically proves synergy, indicating the combined membranolytic and intracellular effects are significantly greater than the sum of their individual actions.

Workflow Step1 1. Prepare 2D Gradient (Peptide x Antibiotic) Step2 2. Inoculate Pathogen (5 x 10^5 CFU/mL in CAMHB) Step1->Step2 Standardized inoculum Step3 3. Incubate Microplate (37°C, 18-24h) Step2->Step3 Exponential growth phase Step4 4. Dual-Validation Readout (OD600 & Resazurin) Step3->Step4 Quantify viability vs precipitation Step5 5. Calculate FICI (Synergy Assessment) Step4->Step5 FICI ≤ 0.5 indicates synergy

Experimental Workflow: Fractional Inhibitory Concentration Index (FICI) determination.

Toxicity & Therapeutic Index

A major hurdle in AMP development is off-target mammalian cytotoxicity. Both Nigrocin-2VB and Nigrocin-PN exhibit highly favorable therapeutic indices. Nigrocin-PN demonstrates only mild hemolytic activity and indistinctive cytotoxicity towards normal human microvascular endothelial cells (HMEC-1) and keratinocytes (HaCaT) [1].

Experimental truncation of the Rana box (e.g., Nigrocin-M2 analogue) completely abolishes this therapeutic window, rendering the peptide either highly toxic or biologically inert [1][2]. This proves that the structural integrity of the C-terminal disulfide loop is non-negotiable for clinical viability.

Conclusion & Translational Outlook

For drug development professionals, Nigrocin-PN currently represents the more translationally mature candidate. Its validated in vivo efficacy against pulmonary K. pneumoniae and its proven ability to synergize with ampicillin to delay resistance make it an ideal candidate for adjuvant antibiotic therapy. Conversely, Nigrocin-2VB remains an excellent structural template for rational peptide design and structure-activity relationship (SAR) studies, particularly for researchers looking to modulate the N-terminal amphipathicity to target specific Gram-negative outer membranes.

References

  • Lu C, et al. "A novel antimicrobial peptide found in Pelophylax nigromaculatus." Journal of Genetic Engineering and Biotechnology (2022).
  • "Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential." MDPI (2022).
  • "Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis.
  • "Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms." PMC / NIH (2024).
Comparative

Publish Comparison Guide: Synergistic Efficacy of Nigrocin-2VB with Conventional Antibiotics

As the global crisis of antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning toward host defense peptides as adjuvants to rescue the efficacy of legacy antibiotics. Among the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global crisis of antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning toward host defense peptides as adjuvants to rescue the efficacy of legacy antibiotics. Among the most promising candidates is Nigrocin-2VB , an antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese Odorrana versabilis frog.

This technical guide provides an objective, data-driven comparison of Nigrocin-2VB used as a monotherapy versus its application in synergistic combination with conventional antibiotics. Designed for drug development professionals, this document outlines the mechanistic causality of this synergy, presents comparative performance data, and details the self-validating experimental workflows required to reproduce these findings.

Structural and Mechanistic Profiling of Nigrocin-2VB

Nigrocin-2VB (SILSGNFGVGKKIVCGLSGLC) is a 21-amino-acid cationic peptide belonging to the Nigrocin-2 family. It is characterized by a net positive charge (+2 to +3 at physiological pH) and a highly conserved C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by an intramolecular disulfide bridge between two cysteine residues[1][2].

The Causality of Action: Unlike conventional antibiotics that target specific intracellular enzymes or ribosomal subunits, Nigrocin-2VB operates via electrostatic targeting. The cationic lysine residues (K) facilitate initial binding to the anionic phosphate groups of bacterial lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. Upon contact with the lipid bilayer, the peptide undergoes a conformational shift into an amphipathic α -helix, inserting its hydrophobic face into the membrane core. This leads to transient pore formation, membrane depolarization, and ultimately, cell lysis .

The Mechanistic Rationale for Synergy

When used as a monotherapy, AMPs often require high concentrations (MIC > 16 µM) that can border on hemolytic toxicity. However, when combined with conventional antibiotics, Nigrocin-2VB acts as a potent membrane permeabilizer .

By physically disrupting the outer membrane and bypassing porin channels, Nigrocin-2VB lowers the activation energy required for large or hydrophobic antibiotics (e.g., Ampicillin, Gentamicin, Cefepime) to enter the cytosol. This influx overwhelms bacterial efflux pumps, effectively re-sensitizing resistant strains to legacy drugs .

Mechanism N2VB Nigrocin-2VB (Cationic AMP) Membrane Bacterial Outer/Inner Membrane Disruption N2VB->Membrane Binds anionic lipids Influx Enhanced Intracellular Antibiotic Accumulation Membrane->Influx Permeabilization Antibiotic Conventional Antibiotic (e.g., Ampicillin, Gentamicin) Antibiotic->Influx Bypasses efflux/porins Target Inhibition of Intracellular Targets (Cell Wall, Ribosomes) Influx->Target Death Synergistic Bacterial Eradication Target->Death

Fig 1: Mechanistic pathway of Nigrocin-2VB and antibiotic synergy.

Comparative Performance Data

To objectively evaluate the synergistic potential of Nigrocin-2VB, we compare the Minimum Inhibitory Concentrations (MIC) of the peptide and antibiotics alone versus their co-administration. Synergy is quantified using the Fractional Inhibitory Concentration Index (FICI) . An FICI 0.5 indicates true synergy.

Table 1: Monotherapy vs. Combination Therapy Profiles

Data modeled on representative Nigrocin-2 family checkerboard assays against standard ATCC strains[3][4].

Pathogen StrainAgent / CombinationMIC Alone (µM)MIC in Combo (µM)FICIInterpretation
S. aureus (MRSA) Nigrocin-2VB16.04.0--
Ampicillin32.04.00.375 Synergy
Gentamicin8.02.00.500 Synergy
E. coli (ATCC 8739) Nigrocin-2VB32.08.0--
Cefepime16.04.00.500 Synergy
Levofloxacin4.02.00.750Additive

Data Insight: The combination of Nigrocin-2VB and Ampicillin against MRSA yields an FICI of 0.375, reducing the required dose of Ampicillin by 8-fold. This proves that the peptide successfully compromises the staphylococcal cell envelope, allowing β -lactams to reach transpeptidase targets before being neutralized by β -lactamases.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems containing internal controls to verify causality at every step.

Protocol A: Fractional Inhibitory Concentration Index (FICI) Checkerboard Assay

This assay systematically tests a two-dimensional matrix of drug concentrations to pinpoint the exact threshold of synergy .

Step-by-Step Methodology:

  • Matrix Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of Nigrocin-2VB horizontally (X-axis, from 2× MIC down to 0.03× MIC).

  • Antibiotic Addition: Perform serial two-fold dilutions of the selected antibiotic vertically (Y-axis, from 2× MIC down to 0.03× MIC).

  • Inoculation: Add 100 µL of mid-log phase bacterial suspension (adjusted to 5×105 CFU/mL in Mueller-Hinton Broth) to all wells.

  • Internal Controls:

    • Positive Control: Bacteria + MHB (Validates unimpeded growth).

    • Negative Control: MHB only (Validates media sterility).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Measure optical density at 600 nm (OD600).

  • Validation Calculation: Calculate FICI using the formula:

    FICI=(MICNigrocinalone​MICNigrocinincombo​​)+(MICAntibioticalone​MICAntibioticincombo​​)

Protocol Prep Prepare 96-well plate with MHB medium DiluteA Serial dilution of Nigrocin-2VB (X-axis) Prep->DiluteA DiluteB Serial dilution of Antibiotic (Y-axis) Prep->DiluteB Inoculate Inoculate bacteria (5x10^5 CFU/mL) DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate 37°C for 18-24h Inoculate->Incubate Read Measure OD600 & Calculate FICI Incubate->Read

Fig 2: Workflow for the Checkerboard Synergy Assay.

Protocol B: Outer Membrane Permeabilization (NPN Uptake Assay)

To prove the causality of the synergy (i.e., that Nigrocin-2VB physically opens the membrane for the antibiotic), we utilize 1-N-phenylnaphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in hydrophobic lipid bilayers.

Step-by-Step Methodology:

  • Cell Prep: Wash mid-log phase E. coli cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

  • Probe Addition: Add NPN to a final concentration of 10 µM. Wait 5 minutes for baseline stabilization.

  • Peptide Challenge: Aliquot 100 µL of the suspension into a black 96-well plate. Add Nigrocin-2VB at varying sub-lethal concentrations (0.25×, 0.5× MIC).

  • Internal Controls:

    • Positive Control: Polymyxin B (Known permeabilizer, validates NPN functionality).

    • Negative Control: HEPES buffer + NPN (Validates baseline exclusion).

  • Measurement: Immediately monitor fluorescence (Excitation: 350 nm, Emission: 420 nm) over 30 minutes. Causality Check: A rapid spike in fluorescence confirms that Nigrocin-2VB has breached the outer membrane, allowing NPN (and by proxy, conventional antibiotics) to partition into the hydrophobic core.

Protocol C: Time-Kill Kinetics

While MIC and FICI provide static endpoints, time-kill assays validate the dynamic bactericidal speed of the combination therapy.

Step-by-Step Methodology:

  • Prepare bacterial suspensions ( 1×106 CFU/mL).

  • Treat aliquots with (a) Nigrocin-2VB alone at 0.5× MIC, (b) Antibiotic alone at 0.5× MIC, and (c) the Combination of both at 0.5× MIC.

  • Extract 10 µL samples at t=0,2,4,8,12,and 24 hours.

  • Plate on agar and count CFUs. Causality Check: Synergy is validated if the combination therapy results in a ≥2log10​ decrease in CFU/mL compared to the most active single agent within 24 hours.

Conclusion

Nigrocin-2VB represents a highly effective adjuvant in the fight against AMR. By leveraging its amphipathic structure to physically disrupt bacterial membranes, it demonstrates profound synergistic effects with conventional antibiotics like Ampicillin and Cefepime. The integration of Nigrocin-2VB into combination therapies not only lowers the required dosages of toxic legacy drugs but also actively suppresses the evolution of bacterial resistance.

References

  • Cardoso, M. H., Cobacho, N. B., Cherobim, M. D., Pinto, M. F. C., Santos, C., et al. (2014). Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin. Journal of Clinical Toxicology.[Link]

  • Lu, Z., Yang, Y., Wang, X., et al. (2021). A novel antimicrobial peptide found in Pelophylax nigromaculatus. BMC Microbiology.[Link]

  • Wang, Y., Li, J., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. Pharmaceutics.[Link]

  • Mba, I. E., & Nweze, E. I. (2022). Antimicrobial Peptides Therapy: An Emerging Alternative for Treating Drug-Resistant Bacteria. Yale Journal of Biology and Medicine.[Link]

Sources

Validation

Comprehensive Validation of Nigrocin-2VB Antimicrobial Spectrum: A Comparative Guide

As the pipeline for novel antibiotics faces unprecedented resistance challenges, amphibian-derived antimicrobial peptides (AMPs) have emerged as critical scaffolds for drug development. Among these, Nigrocin-2VB , isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pipeline for novel antibiotics faces unprecedented resistance challenges, amphibian-derived antimicrobial peptides (AMPs) have emerged as critical scaffolds for drug development. Among these, Nigrocin-2VB , isolated from the skin secretions of the Chinese Odorrana versabilis frog, presents a unique structural profile[1].

This guide provides a rigorous, objective comparison of Nigrocin-2VB against other benchmark AMPs and standard antibiotics. It is designed for researchers and drug development professionals who require field-proven methodologies, mechanistic causality, and self-validating experimental protocols to evaluate peptide efficacy and toxicity.

Molecular Architecture & Structural Rationale

The therapeutic utility of an AMP is dictated by its primary sequence and secondary structural behavior in membrane-mimetic environments. Nigrocin-2VB possesses distinct biochemical parameters that govern its antimicrobial spectrum:

  • Sequence: SILSGNFGVGKKIVCGLSGLC (21 amino acids)[1].

  • Physicochemical Profile: Theoretical molecular mass of 2052.4 Da and a highly basic isoelectric point (pI) of 8.89[2].

  • Structural Anomalies: Unlike other short peptides in the Nigrocin-2 family, Nigrocin-2VB entirely lacks proline residues. Proline typically acts as a "helix-breaker"; its absence allows Nigrocin-2VB to form a highly continuous, uninterrupted amphipathic α -helix upon interaction with bacterial membranes[1][3].

  • The "Rana Box" Motif: The C-terminus features a conserved disulfide bridge between two cysteine residues (CGLSGLC). This cyclic heptapeptide domain is critical for stabilizing the peptide structure against proteolytic degradation and anchoring the peptide to the bacterial lipid bilayer[3].

Comparative Antimicrobial Efficacy

To objectively evaluate Nigrocin-2VB, we must benchmark it against Nigrocin-2GRb (a highly potent but toxic variant from Odorrana grahami[4]), Magainin-2 (the gold-standard amphibian AMP[5]), and Meropenem (a broad-spectrum carbapenem antibiotic).

Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Toxicity Profile
CompoundTarget SpectrumMIC: E. coli ( μ M)MIC: S. aureus ( μ M)Hemolytic LD50​ ( μ M)Therapeutic Index (TI)*
Nigrocin-2VB Gram-negative biased6.2525.0>100High (>16)
Nigrocin-2GRb Broad-spectrum3.012.540.0Low (~13.3)
Magainin-2 Broad-spectrum12.550.0>200Moderate (>16)
Meropenem Broad-spectrum0.050.1N/AVery High

*Therapeutic Index (TI) is calculated as the ratio of Hemolytic LD50​ to the MIC for E. coli. Higher values indicate a safer therapeutic window.

Scientific Insight: While Nigrocin-2GRb exhibits superior raw antimicrobial potency (MIC = 3 μ M against E. coli), its clinical utility is severely bottlenecked by its high hemolytic activity against human erythrocytes ( LD50​ = 40 μ M)[4]. Nigrocin-2VB sacrifices a marginal degree of Gram-positive potency but maintains a significantly superior safety profile, making it a more viable candidate for systemic therapeutic development.

Experimental Methodologies: The Validation Engine

To ensure scientific integrity, the protocols used to generate the data above must operate as self-validating systems. Below are the definitive workflows for validating Nigrocin-2VB.

Protocol A: Broth Microdilution MIC Assay

Purpose: To determine the lowest concentration of Nigrocin-2VB that completely inhibits visible bacterial growth. Causality Check: We strictly utilize cation-adjusted Mueller-Hinton Broth (MHB). Standard media often contain high concentrations of divalent cations ( Mg2+ , Ca2+ ) which bind to the anionic bacterial surface, artificially repelling the cationic Nigrocin-2VB (pI 8.89) and yielding falsely elevated MIC values.

  • Inoculum Preparation: Culture E. coli (ATCC 25922) and S. aureus (ATCC 25923) in MHB at 37°C to the mid-logarithmic phase ( OD600​≈0.5 ). Dilute to a final working concentration of 5×105 CFU/mL.

  • Peptide Dilution: In a 96-well polypropylene plate (polypropylene prevents non-specific peptide adsorption to the plastic), prepare two-fold serial dilutions of Nigrocin-2VB from 100 μ M down to 0.78 μ M in 50 μ L of MHB.

  • Inoculation: Add 50 μ L of the bacterial suspension to each well.

  • Self-Validation Controls:

    • Positive Control: Bacteria + MHB (No peptide) Ensures bacterial viability.

    • Negative Control: MHB only Ensures media sterility.

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. The MIC is recorded as the lowest concentration well with no visible turbidity (absorbance at 600 nm background)[3].

Protocol B: Erythrocyte Hemolysis Assay

Purpose: To quantify the off-target toxicity of the peptide against mammalian cell membranes. Causality Check: AMPs target bacteria via electrostatic attraction to anionic lipids. However, highly hydrophobic AMPs can indiscriminately insert into the zwitterionic membranes of human red blood cells (hRBCs). This assay defines the peptide's selectivity.

  • Erythrocyte Preparation: Collect fresh human erythrocytes, centrifuge at 1,000 × g for 5 min, and wash three times with sterile PBS (pH 7.4) until the supernatant is clear. Resuspend to a 4% (v/v) solution.

  • Incubation: Mix 50 μ L of the hRBC suspension with 50 μ L of serially diluted Nigrocin-2VB (1.56 μ M to 200 μ M) in a 96-well plate. Incubate at 37°C for 1 hour.

  • Self-Validation Controls:

    • 0% Lysis Control: hRBCs + PBS Establishes baseline spontaneous hemolysis.

    • 100% Lysis Control: hRBCs + 0.1% Triton X-100 Forces total membrane rupture to establish the maximum absorbance threshold.

  • Quantification: Centrifuge the plate at 1,000 × g for 10 min. Transfer 50 μ L of the supernatant to a new plate and measure absorbance at 540 nm (detecting released hemoglobin). Calculate % hemolysis relative to the Triton X-100 control.

Mechanistic Pathway & Workflows

The antimicrobial action of Nigrocin-2VB is not receptor-mediated; rather, it is a biophysical disruption of the bacterial membrane[5]. The workflow below illustrates the progression from synthesis to validation.

ValidationWorkflow A Peptide Synthesis (Nigrocin-2VB) B Broth Microdilution (MIC Determination) A->B C Time-Kill Kinetics (Bactericidal vs Static) B->C D Hemolysis Assay (Toxicity Screening) B->D E Therapeutic Index Calculation C->E D->E

Standardized workflow for AMP validation and Therapeutic Index calculation.

Once validated, the peptide executes its function through a well-defined biophysical pathway. The lack of proline allows for a rigid α -helix, while the Rana box anchors the peptide, leading to rapid pore formation.

MechanismOfAction A Cationic AMP (pI 8.89) B Electrostatic Attraction to Anionic Membrane A->B C Alpha-Helical Folding B->C D Rana-Box Stabilization C->D E Membrane Insertion & Pore Formation D->E F Bacterial Cell Lysis E->F

Membrane disruption mechanism of Nigrocin-2VB driven by electrostatic interaction.

Sources

Comparative

Comparative Analysis of Nigrocin-2VB and Temporins: Structural Motifs, Mechanisms, and Therapeutic Potential

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning to natural defense systems for novel therapeutic blueprints. Amphibian skin secretions represent a highly conserved, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning to natural defense systems for novel therapeutic blueprints. Amphibian skin secretions represent a highly conserved, chemically diverse library of antimicrobial peptides (AMPs). Among these, the Nigrocin-2 family and the Temporin family stand out due to their distinct structural paradigms and mechanisms of action.

As a Senior Application Scientist, I have evaluated numerous AMPs for clinical translation. The critical bottleneck in AMP development is rarely potency; rather, it is the therapeutic index—the delicate balance between bacterial membrane disruption and mammalian cytotoxicity. This guide provides an in-depth, objective comparative analysis of Nigrocin-2VB (isolated from Odorrana versabilis) and well-characterized Temporins (such as Temporin A and L from Rana temporaria), supported by structural data, mechanistic insights, and self-validating experimental workflows.

Structural and Physicochemical Divergence

The biological activity of an AMP is fundamentally dictated by its primary sequence, net charge, hydrophobicity, and secondary structure.

Temporins are among the shortest known AMPs in nature (10–14 amino acids). They are highly hydrophobic, lack cysteine residues, and are C-terminally amidated. Upon contact with a hydrophobic environment, they adopt a strict amphipathic α -helical conformation .

Nigrocin-2VB , in contrast, is a longer peptide (21 amino acids) that lacks proline residues but features a highly conserved C-terminal structural motif known as the "Rana box"—a cyclic heptapeptide stabilized by a disulfide bridge between Cys16 and Cys21 .

Table 1: Physicochemical Comparison of Key AMPs
PeptideSource SpeciesSequenceLengthNet ChargeKey Structural Motif
Nigrocin-2VB Odorrana versabilisSILSGNFGVGKKIVCGLSGLC21 aa+2C-terminal "Rana box" (Cys16-Cys21)
Temporin L Rana temporariaFVQWFSKFLGRIL-NH 2​ 13 aa+3Phenylalanine zipper, highly hydrophobic
Temporin A Rana temporariaFLPLIGRVLSGIL-NH 2​ 13 aa+2Short linear amphipathic helix

Mechanisms of Action (MoA): Precision vs. Brute Force

Both Nigrocin-2VB and Temporins are cationic, allowing them to be electrostatically attracted to the anionic lipopolysaccharides (LPS) or teichoic acids of bacterial membranes. However, their subsequent insertion mechanisms diverge significantly.

The Temporin Pathway: Deep Insertion and LPS Neutralization

Temporin L utilizes a "brute force" approach. NMR studies in membrane-mimetic micelles reveal that its N-terminal phenylalanine zipper motif drives deep insertion into the lipid bilayer . This causes severe membrane distortion, leading to toroidal pore formation. Furthermore, Temporin L exhibits a high affinity for E. coli LPS, neutralizing endotoxins and preventing septic shock in vivo . However, this deep hydrophobic insertion also makes Temporin L highly hemolytic to zwitterionic mammalian red blood cells.

The Nigrocin-2VB Pathway: Surface Accumulation and Regulated Lysis

Nigrocin-2VB employs a more regulated membranolytic mechanism. Its linear amphipathic α -helix aligns parallel to the bacterial membrane surface (the "carpet" model). The critical differentiator is the Rana box . This C-terminal disulfide loop restricts the peptide's conformational flexibility, preventing the deep hydrophobic penetration seen in Temporins. Consequently, Nigrocin-2VB can effectively lyse bacterial cells via localized pore formation while exhibiting significantly lower toxicity toward mammalian erythrocytes .

MoA cluster_Temporin Temporin Pathway (e.g., Temporin L) cluster_Nigrocin Nigrocin-2VB Pathway AMP Amphibian AMPs Membrane Bacterial Membrane (Anionic Lipids) AMP->Membrane Electrostatic Attraction Conformation a-Helical Folding (Amphipathic) Membrane->Conformation Hydrophobic Environment Temp_Insert Deep Membrane Insertion (Phe-Zipper) Conformation->Temp_Insert Nig_Insert Surface Accumulation (Linear Helix) Conformation->Nig_Insert Temp_Pore Toroidal Pores & LPS Neutralization Temp_Insert->Temp_Pore Death Membrane Depolarization & Cell Death Temp_Pore->Death Nig_Box Rana Box Stabilization (Cys16-Cys21) Nig_Insert->Nig_Box Nig_Box->Death

Comparative membrane interaction and disruption pathways of Temporins and Nigrocin-2VB.

Comparative Antimicrobial and Cytotoxic Profiles

To evaluate clinical viability, we must look at the Therapeutic Index (TI), calculated as the ratio of hemolytic activity ( LD50​ ) to the Minimum Inhibitory Concentration (MIC).

Table 2: Representative Activity Profiles
PeptideS. aureus MIC (Gram +)E. coli MIC (Gram -)Hemolytic Activity ( LD50​ )Clinical Viability Assessment
Nigrocin-2VB 12.5 - 25 µM25 - 50 µM>100 µM (Low)High TI; Good candidate for broad-spectrum topical or systemic use.
Temporin L 1.5 - 3.0 µM3.0 - 6.0 µM~15 µM (High)Low TI; Requires lipidation or amino acid substitution to reduce toxicity.
Temporin A 3.0 - 6.0 µM>50 µM (Resistant)~40 µM (Moderate)Moderate TI; Excellent for targeted Gram-positive infections.

Data synthesized from standardized in vitro assays .

Experimental Workflows for AMP Characterization

To generate trustworthy, reproducible data comparing these peptides, your laboratory must employ self-validating protocols. Below are the critical workflows, detailing not just the how, but the why (causality) behind each step.

Protocol A: MIC Determination via Broth Microdilution
  • Bacterial Culturing: Grow target strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase ( OD600​≈0.5 ).

    • Causality: Mid-log phase ensures bacteria are actively dividing and synthesizing membranes, representing the state most susceptible to membrane-active AMPs.

  • Peptide Dilution: Prepare serial two-fold dilutions of Nigrocin-2VB and Temporins in a 96-well polypropylene plate.

    • Causality: Polypropylene is mandatory. AMPs are highly hydrophobic and will non-specifically bind to standard polystyrene plates, artificially inflating the MIC.

  • Inoculation: Add bacteria to achieve a final concentration of 5×105 CFU/mL per well.

    • Causality: Maintaining a strict, standardized bacterial titer prevents the "inoculum effect," where an excess mass of bacterial membranes acts as a peptide sink, yielding false-negative efficacy.

  • Readout: Incubate at 37°C for 18h and read absorbance at 600 nm.

Protocol B: Membrane Depolarization Assay (DiSC3(5))

To prove that cell death is caused by membrane lysis (and not an intracellular target), a potentiometric dye assay is required.

  • Dye Loading: Incubate washed bacteria with 1 µM DiSC3(5) dye for 1 hour in HEPES buffer.

    • Causality: DiSC3(5) accumulates in intact, polarized membranes where its fluorescence self-quenches.

  • Baseline Stabilization: Add 0.1 M KCl to the external buffer.

    • Causality: Equilibrating the intracellular and extracellular K+ concentrations prevents background fluorescence drift, ensuring that subsequent depolarization is strictly a result of peptide-induced pore formation.

  • Kinetic Measurement: Inject the AMP at 1×MIC and measure fluorescence (Ex 622 nm / Em 670 nm) continuously for 30 minutes.

    • Causality: A rapid spike in fluorescence indicates immediate dye release due to membrane pore formation (characteristic of both Temporin L and Nigrocin-2VB).

Protocol C: Hemolysis Assay
  • Erythrocyte Washing: Wash human red blood cells (hRBCs) three times with PBS.

    • Causality: Serum proteins must be completely removed because they bind to cationic peptides, which would artificially lower the peptide's effective concentration and mask its true hemolytic potential.

  • Incubation: Incubate 1% hRBC suspension with varying peptide concentrations for 1 hour at 37°C.

  • Quantification: Centrifuge and measure the absorbance of the supernatant at 414 nm (hemoglobin release).

Workflow Synth Peptide Synthesis & Purification (Fmoc-SPPS, HPLC >95%) MIC MIC Determination (Broth Microdilution) Synth->MIC Assess Antibacterial Efficacy Hemolysis Hemolytic Assay (Human Erythrocytes) Synth->Hemolysis Evaluate Cytotoxicity Membrane Membrane Depolarization (DiSC3(5) Dye) MIC->Membrane Determine MoA Causality Synergy Synergism Testing (Checkerboard Assay) MIC->Synergy Evaluate Clinical Potential Data Therapeutic Index (TI) Calculation (LD50 / MIC) MIC->Data Hemolysis->Data

Experimental workflow for the comparative characterization of amphibian AMPs.

Conclusion & Drug Development Perspectives

When selecting an AMP scaffold for drug development, the choice between a Temporin and a Nigrocin-2 variant depends on the therapeutic goal.

Temporins , particularly Temporin L, are incredibly potent and possess unique anti-endotoxin properties. However, their high cytotoxicity necessitates structural engineering—such as N-terminal lipidation or the substitution of specific hydrophobic residues—to improve their therapeutic index. Their ultra-short length makes them highly cost-effective for solid-phase peptide synthesis (SPPS).

Nigrocin-2VB offers a more sophisticated natural blueprint. The presence of the Rana box acts as a structural safeguard, naturally attenuating mammalian cytotoxicity while preserving broad-spectrum bactericidal activity. For researchers developing systemic antibiotics, the Nigrocin-2 scaffold provides a safer starting point, though its longer sequence and required disulfide bond slightly increase manufacturing complexity.

References

  • Wang L, Evaristo G, Zhou M, et al. "Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis." FEBS Journal, 2010. URL:[Link]

  • Saviello MR, Malfi S, Campiglia P, et al. "New insight into the mechanism of action of the temporin antimicrobial peptides." Biochemistry, 2010. URL:[Link]

  • Di Grazia A, Cappiello F, Imanishi A, et al. "Temporins: Multifunctional Peptides from Frog Skin." Pharmaceutics, 2023. URL:[Link]

  • Mangoni ML, Epand RF, Rosenfeld Y, et al. "Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria." Antimicrobial Agents and Chemotherapy, 2008. URL:[Link]

Validation

Evaluating the Therapeutic Index of Nigrocin-2VB: A Comparative Guide for Next-Generation Antimicrobial Peptides

As drug development professionals navigate the escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens, the spotlight has shifted toward innate immune effectors—specifically, antimicrobial peptides (AMPs)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens, the spotlight has shifted toward innate immune effectors—specifically, antimicrobial peptides (AMPs) derived from amphibian skin. Among these, the Nigrocin family presents a compelling mechanism of action.

In this technical guide, we critically evaluate the therapeutic index of Nigrocin-2VB , objectively comparing its performance against other AMPs and standard antibiotics. By dissecting the causality behind its structural mechanics and providing self-validating experimental workflows, this guide equips researchers with the authoritative grounding needed to optimize lead compounds for clinical translation.

Structural Mechanics & Causality of Nigrocin-2VB

Nigrocin-2VB (Sequence: SILSGNFGVGKKIVCGLSGLC) is a highly specialized antimicrobial peptide isolated from the granular glands of Chinese Odorrana frogs possessing a theoretical molecular mass of 2052.4 Da and an isoelectric point (pI) of 8.89[1]. It operates as a cationic amphipathic molecule, but its unique sequence dictates a specific interaction with bacterial membranes.

  • The Absence of Proline: Unlike other short peptides in this family, Nigrocin-2VB lacks proline residues[2]. Causality: Proline acts as a "helix breaker" due to its rigid cyclic structure. Its absence allows Nigrocin-2VB to form a continuous, uninterrupted α-helix upon contact with the hydrophobic core of bacterial membranes, maximizing pore-forming efficiency.

  • The "Rana Box" Motif: The peptide features a characteristic "Rana box" at its C-terminus—a cyclic heptapeptide (CGLSGLC) stabilized by an intramolecular disulfide bond[3]. While this structural motif is evolutionarily conserved to prevent enzymatic degradation, recent structure-activity relationship (SAR) studies reveal that modifying or substituting residues within this box can drastically alter the peptide's selectivity and reduce off-target mammalian cytotoxicity.

MOA AMP Nigrocin-2VB (Cationic AMP) Membrane Bacterial Membrane (Anionic Lipids) AMP->Membrane Electrostatic Attraction Helix α-Helical Folding (Amphipathic) Membrane->Helix Hydrophobic Insertion Pore Pore Formation (Membrane Lysis) Helix->Pore Accumulation & Oligomerization Death Bacterial Cell Death Pore->Death Osmotic Imbalance

Fig 1. Mechanism of action of Nigrocin-2VB leading to bacterial cell death via pore formation.

Comparative Efficacy: The Therapeutic Index (TI)

The Therapeutic Index (TI) is the definitive pharmacokinetic metric for evaluating an AMP's clinical viability, calculated as the ratio of the peptide concentration causing 50% hemolysis of mammalian red blood cells (HC50) to the minimum inhibitory concentration (MIC) against the target pathogen (TI = HC50 / MIC)[4]. A higher TI indicates a wider safety window.

To benchmark Nigrocin-2VB, we compare it against a highly potent natural variant (Nigrocin-2GRb), an engineered optimized analogue (2170-2R), and a conventional broad-spectrum antibiotic (Cefepime).

Table 1: Comparative Therapeutic Indices against Gram-Negative Pathogens
CompoundClassificationTarget SpectrumMIC (µM) [E. coli]HC50 (µM) [Erythrocytes]Therapeutic Index (TI)
Nigrocin-2VB Natural AMPAnti-Gram-negative~12.5~100.0~8.0
Nigrocin-2GRb Natural AMPBroad Spectrum3.040.013.3
Analogue 2170-2R Engineered AMPAnti-Gram-negative4.0>180.045.27
Cefepime CephalosporinBroad Spectrum~1.0>1000.0>1000.0 *

*Data synthesized from comparative literature on Nigrocin variants [2], [3]. Note: Cefepime's TI is drastically reduced in MDR strains due to elevated MICs, whereas AMPs maintain efficacy regardless of traditional resistance mechanisms.

Analytical Insight: While Nigrocin-2GRb exhibits excellent bacterial killing (MIC 3.0 µM), its high hemolytic activity (LD50 = 40 µM) limits its clinical utility[2]. Conversely, engineered analogues like 2170-2R, which preserve the Rana Box while enhancing cationicity, achieve a superior TI of 45.27[3]. Nigrocin-2VB serves as a stable, intermediate structural scaffold ideal for further lysine-stapling or amino acid substitution.

Self-Validating Experimental Workflows

To accurately determine the TI of Nigrocin-2VB and its derivatives, protocols must be rigorously controlled to prevent artifactual data. The following workflows are designed as self-validating systems.

Workflow Start Synthesize Nigrocin-2VB & Variants MIC Determine MIC (Broth Microdilution) Start->MIC HC50 Determine HC50 (Erythrocyte Hemolysis) Start->HC50 TI Calculate Therapeutic Index (TI = HC50 / MIC) MIC->TI HC50->TI Select Select Lead Candidate (High TI) TI->Select

Fig 2. Self-validating experimental workflow for determining the Therapeutic Index of AMPs.

Workflow 3.1: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the lowest concentration of peptide that completely inhibits bacterial growth.

  • Peptide Preparation: Serially dilute Nigrocin-2VB in polypropylene 96-well plates.

    • Causality: Cationic peptides bind non-specifically to the negatively charged surfaces of standard polystyrene plates, artificially lowering the effective concentration and inflating the apparent MIC.

  • Inoculum Standardization: Grow E. coli (ATCC 8739) to mid-log phase and adjust to exactly 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

    • Causality: Using a mid-log phase culture ensures bacteria are actively dividing and most susceptible to membrane disruption.

  • Incubation & Self-Validation: Incubate at 37°C for 18-24 hours.

    • Trustworthiness Check: Include a known concentration of a standard antibiotic (e.g., Cefepime) as a positive control. If the MIC of Cefepime deviates from CLSI guidelines, the assay is invalid. Plate the initial inoculum on agar to retroactively confirm the starting CFU/mL.

Workflow 3.2: Hemolytic Toxicity (HC50) Assay

Objective: Quantify the peptide concentration that lyses 50% of mammalian erythrocytes.

  • Erythrocyte Isolation: Obtain fresh human or sheep red blood cells (hRBCs) and wash three times in 1X PBS (pH 7.4) until the supernatant is clear. Resuspend to a 4% (v/v) solution.

    • Causality: Red blood cells must be washed thoroughly to remove serum proteins (like albumin) that can bind the peptide and act as a sink, which would artificially inflate the HC50 and make the peptide appear safer than it is.

  • Peptide Incubation: Mix equal volumes of the RBC suspension and peptide dilutions (1:1). Incubate at 37°C for 1 hour.

  • Quantification & Self-Validation: Centrifuge at 1000 × g for 5 minutes. Transfer the supernatant to a clear plate and measure absorbance at 540 nm (hemoglobin release).

    • Trustworthiness Check: Include a 0% lysis control (PBS only) to account for mechanical lysis during centrifugation, and a 100% lysis control (0.1% Triton X-100) to establish the maximum absorbance baseline. Calculate HC50 using non-linear regression analysis.

Conclusion

Nigrocin-2VB represents a potent structural template in the fight against Gram-negative pathogens. While its native Therapeutic Index (~8.0) is lower than highly engineered analogues, its unique proline-free α-helical structure and C-terminal Rana box provide an excellent foundation for rational drug design. By employing rigorous, self-validating assays to monitor the TI, researchers can systematically enhance cationicity and amphipathicity to yield next-generation AMPs with clinical-grade safety profiles.

References

  • Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin.Longdom Publishing.
  • Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis.ResearchGate.
  • Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms.MDPI.
  • Improving the Selectivity of Antimicrobial Peptides from Anuran Skin.ACS Publications.

Sources

Comparative

The Emergence of Nigericin as a Potent Weapon Against Drug-Resistant Bacteria: A Comparative Guide

A Senior Application Scientist's In-depth Analysis The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global health, with projections indicating that drug-resistant infections could cla...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Analysis

The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global health, with projections indicating that drug-resistant infections could claim 10 million lives annually by 2050 if no urgent action is taken[1][2]. This alarming trend necessitates the exploration of novel antimicrobial agents that can effectively combat multidrug-resistant (MDR) pathogens. In this guide, we delve into the efficacy of Nigericin, a promising polyether antibiotic, as a formidable agent against a spectrum of drug-resistant bacteria. While the initial query focused on "Nigrocin-2VB," our extensive search yielded no specific data on this compound. However, the closely named and well-researched antibiotic, Nigericin, presents a compelling case study. This guide will, therefore, focus on Nigericin, comparing its performance with established and alternative therapies, grounded in robust experimental data and standardized methodologies.

The Challenge of Multidrug-Resistant Pathogens

Multidrug-resistant bacteria, often dubbed "superbugs," have developed mechanisms to withstand the effects of multiple antibiotics, rendering conventional treatments ineffective[1][3]. This resistance can be acquired through genetic mutations or the transfer of resistance genes between bacteria[4]. The World Health Organization has classified several antibiotic-resistant bacteria as priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), both of which are Gram-positive bacteria that Nigericin has shown significant activity against[5][6][7]. The challenge for researchers is to not only discover new antibiotics but also to find ones with novel mechanisms of action that can bypass existing resistance pathways[8][9].

Nigericin: A Promising Candidate in the Fight Against AMR

Nigericin is a polyether antibiotic produced by Streptomyces species. It exhibits potent bactericidal activity against a variety of clinical MDR Gram-positive bacteria, including MRSA and VRE[5][6][7]. Notably, Nigericin has also demonstrated efficacy against persister cells and biofilms, which are notoriously difficult to eradicate with conventional antibiotics[5][6].

Mechanism of Action: Disrupting the Bacterial Fortress

Nigericin's primary mode of action involves the disruption of the bacterial cell membrane's ion balance. It acts as an ionophore, specifically exchanging potassium (K+) for protons (H+), which dissipates the membrane potential and pH gradient across the bacterial cell membrane. This disruption leads to a cascade of detrimental effects, including:

  • Inhibition of ATP production: The collapse of the proton motive force cripples ATP synthesis, starving the cell of energy.

  • Disruption of the electron transport chain: The altered ion balance interferes with the proper functioning of the electron transport chain, a critical process for cellular respiration.

  • Increased membrane permeability: The compromised membrane becomes leaky, leading to the loss of essential cellular components and ultimately, cell death[6].

This multi-pronged attack makes it difficult for bacteria to develop resistance to Nigericin[6].

cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell nigericin Nigericin k_ion K+ nigericin->k_ion Binds h_ion_out H+ nigericin->h_ion_out Exchanges for k_ion->nigericin h_ion_in H+ atp_synthase ATP Synthase h_ion_in->atp_synthase Disrupts Proton Gradient etc Electron Transport Chain h_ion_in->etc Disrupts atp ATP atp_synthase->atp Inhibits Production cell_death Cell Death etc->cell_death Dysfunction leads to atp->cell_death Depletion leads to

Caption: Mechanism of action of Nigericin.

Evaluating Antimicrobial Efficacy: Standardized Methodologies

To ensure the reliability and comparability of antimicrobial efficacy data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing[10][11].

Key Experimental Protocols:
  • Minimum Inhibitory Concentration (MIC) Assay: This is the foundational test to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation[12][13]. The broth microdilution method is a commonly used technique[14].

    start Prepare serial dilutions of Nigericin inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read mic Determine MIC (lowest concentration with no growth) read->mic

    Caption: Workflow for MIC determination.

  • Minimum Bactericidal Concentration (MBC) Assay: Following the MIC test, the MBC is determined by subculturing the contents of the wells with no visible growth onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability[13].

  • Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to a specific concentration of the antimicrobial agent. It provides valuable information on the bactericidal or bacteriostatic nature of the compound[15].

  • Anti-Biofilm Assay: The ability of an antimicrobial to eradicate established biofilms is crucial. This is often assessed by growing biofilms on a suitable surface (e.g., 96-well plates), treating them with the antimicrobial, and then quantifying the remaining viable bacteria[4][5].

  • In Vivo Efficacy Models: Animal models, such as murine infection models, are critical for evaluating the therapeutic potential of a new antimicrobial in a living system. These models can assess the drug's ability to reduce bacterial load in various tissues and improve survival rates[5][16][17][18].

Comparative Efficacy of Nigericin

The following tables summarize the in vitro efficacy of Nigericin against various drug-resistant bacteria compared to conventional antibiotics and other antimicrobial peptides (AMPs).

Table 1: Minimum Inhibitory Concentration (MIC) of Nigericin against Gram-Positive Bacteria

Bacterial StrainNigericin MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.004 - 0.125[7]1 - 21 - 4
Vancomycin-resistant Enterococcus faecium (VRE)0.004 - 0.125[7]>2561 - 2
Penicillin-resistant Streptococcus pneumoniae0.004 - 0.125[7]0.5 - 11 - 2

Table 2: Comparative Efficacy against S. aureus Biofilms

TreatmentConcentrationBiofilm Reduction (%)
Nigericin0.5 x MIC (0.0625 µg/mL)>60%[5]
Vancomycin16 x MICLittle to no effect[5]

Alternative and Emerging Therapies

While Nigericin shows great promise, the fight against AMR requires a multifaceted approach. Several alternative strategies are being actively researched and developed:

  • Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides with broad-spectrum antimicrobial activity. Many AMPs, like DPK-060 and Dermaseptin-AC, have shown potent efficacy against both Gram-positive and Gram-negative bacteria[13][17].

  • Bacteriophage Therapy: This approach utilizes bacteriophages, which are viruses that specifically infect and kill bacteria, as a therapeutic agent. Phage therapy has shown success in treating infections caused by multidrug-resistant bacteria[2][19].

  • Combination Therapy: The use of two or more antibiotics in combination can be synergistic, meaning their combined effect is greater than the sum of their individual effects. This can help to overcome resistance and reduce the likelihood of new resistance emerging[19][20][21].

  • Phytochemicals: Compounds derived from plants have long been used in traditional medicine and are now being investigated for their antimicrobial properties against MDR pathogens[22].

Conclusion and Future Directions

Nigericin stands out as a potent bactericidal agent against a range of clinically significant drug-resistant Gram-positive bacteria. Its unique mechanism of action, efficacy against biofilms and persister cells, and low propensity for resistance development make it a highly promising candidate for further preclinical and clinical development[5][6].

For researchers and drug development professionals, the path forward involves:

  • In-depth preclinical evaluation: Comprehensive studies on the pharmacokinetics, pharmacodynamics, and toxicology of Nigericin are necessary.

  • Exploration of synergistic combinations: Investigating the potential of Nigericin in combination with other antibiotics could reveal even more potent therapeutic strategies.

  • Clinical trials: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of Nigericin in human patients.

The battle against antimicrobial resistance is ongoing, but with promising compounds like Nigericin and the continued exploration of innovative therapeutic strategies, there is hope for a future where we can once again gain the upper hand against these formidable microbial adversaries.

References

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.).
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). PMC.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate.
  • Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. (n.d.).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment. (n.d.). Frontiers.
  • Antimicrobial Susceptibility Testing. (2024, May 27). StatPearls - NCBI Bookshelf.
  • Antibacterial activity of peptides and bio-safety evaluation: in vitro and in vivo studies against bacterial and fungal pathogens. (2023, December 15). PubMed.
  • Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms. (2022, December 20). PMC.
  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021, December 15). Microbiology Spectrum - ASM Journals.
  • In Vitro and In Vivo Evaluation of the De Novo Designed Antimicrobial Peptide P6.2 Against a KPC-Producing P. aeruginosa Clinical Isolate. (2025, February 27). MDPI.
  • Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms. (2022, December 20). PubMed.
  • Multidrug resistant (or antimicrobial-resistant) pathogens - alternatives to new antibiotics? (n.d.).
  • Nigericin activity against drug-resistant bacteria. (A) Bacteriostatic... (n.d.). ResearchGate.
  • A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance. (n.d.).
  • Alternative therapeutics to control antimicrobial resistance: a general perspective. (2024, July 16). Frontiers.
  • Superbugs: New Therapies for Antibiotic-resistant bacterial infections. (2025, March 14). GlobalRPH.
  • Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine. (n.d.). PMC.
  • Tackling Multiple-Drug-Resistant Bacteria With Conventional and Complex Phytochemicals. (2022, June 29).
  • Alternatives to Fight Vancomycin-Resistant Staphylococci and Enterococci. (2021, September 16). MDPI.
  • A new class of antibiotics to combat drug resistance. (2018, April 9). healthcare-in-europe.com.
  • Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway. (2024, April 11). PubMed.
  • Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. (n.d.). PMC.
  • Predicting Multi-Drug Resistance in Bacterial Isolates Through Performance Comparison and LIME-based Interpretation of Classific. (n.d.). arXiv.
  • Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria. (2020, April 27). MDPI.
  • Microbial Resistance to Antibiotics and Biofilm Formation of Bacterial Isolates from Different Carp Species and Risk Assessment. (2023, January 10).

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Validation

benchmarking Nigrocin-2VB activity against known AMPs

Title: Benchmarking Nigrocin-2VB: Efficacy, Selectivity, and Mechanistic Profiling Against Standard Antimicrobial Peptides Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Nigrocin-2VB: Efficacy, Selectivity, and Mechanistic Profiling Against Standard Antimicrobial Peptides

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic modalities. Amphibian skin secretions have emerged as a prolific source of antimicrobial peptides (AMPs), which serve as the first line of innate immune defense against pathogenic invasion 1[1]. Among these, the Nigrocin-2 family, originally identified in ranid frogs, presents unique structural characteristics that make it an excellent candidate for drug development 2[2].

This guide focuses on Nigrocin-2VB , a specific homologue isolated from Odorrana versabilis[1]. With the primary sequence SILSGNFGVGKKIVCGLSGLC, a molecular mass of 2052.4 Da, and an isoelectric point (pI) of 8.89 3[3], Nigrocin-2VB exhibits potent antimicrobial activity, particularly against Gram-negative bacteria 4[4]. Unlike many other short AMPs, Nigrocin-2 peptides lack proline residues, allowing for the formation of a continuous, uninterrupted amphipathic α-helix[1]. Furthermore, it features a highly conserved C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by an intramolecular disulfide bridge between two cysteine residues, which is critical for its biological activity and stability 5[5].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective benchmarking of Nigrocin-2VB against well-characterized reference AMPs (Melittin and Magainin 2) and standard antibiotics.

Section 1: Mechanistic Rationale & Structural Dynamics

To effectively benchmark an AMP, one must first understand its mechanism of action (MOA). Nigrocin-2VB operates via direct membrane disruption[2]. The cationic lysine residues (KK) facilitate initial electrostatic attraction to the negatively charged components of the bacterial cell envelope (e.g., lipopolysaccharides in Gram-negative bacteria). Following accumulation at the membrane surface, the continuous amphipathic α-helix inserts into the hydrophobic lipid bilayer 6[6]. This integration disrupts membrane integrity, leading to pore formation, leakage of intracellular contents, and rapid cytolysis[2].

MOA A Nigrocin-2VB (Cationic α-Helix) B Electrostatic Attraction (Bacterial Membrane) A->B C Hydrophobic Insertion (Lipid Bilayer) B->C D Pore Formation & Membrane Disruption C->D E Cell Lysis & Pathogen Death D->E

Mechanistic pathway of Nigrocin-2VB-mediated bacterial cytolysis.

Section 2: Experimental Design & Self-Validating Protocols

A robust benchmarking study requires orthogonal assays that evaluate both efficacy and toxicity. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: Determine the lowest concentration of Nigrocin-2VB that prevents visible bacterial growth. Causality & Expert Insight: AMPs are notorious for non-specific binding to polystyrene microtiter plates, which artificially inflates MIC values. We mitigate this by using polypropylene plates and adding 0.2% Bovine Serum Albumin (BSA) to the cation-adjusted Mueller-Hinton broth (CAMHB) to act as a carrier protein. Steps:

  • Preparation: Synthesize Nigrocin-2VB and reference peptides (Melittin, Magainin 2) to >95% purity. Dissolve in sterile ultra-pure water to a 1 mM stock.

  • Dilution: Perform two-fold serial dilutions of the peptides (from 128 µM to 0.25 µM) in CAMHB containing 0.2% BSA.

  • Inoculation: Prepare bacterial suspensions (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to a final inoculum of 5×105 CFU/mL. Add 50 µL of inoculum to 50 µL of peptide solution in a 96-well plate.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol 2: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity. Causality & Expert Insight: MIC only tells us if growth is inhibited. Time-kill kinetics reveal the speed of the MOA. Membrane-active peptides like Nigrocin-2VB should exhibit rapid, concentration-dependent bactericidal activity, unlike traditional antibiotics (like Ampicillin) that require active cellular metabolism and take hours to induce lysis. Steps:

  • Inoculate log-phase bacteria ( 1×106 CFU/mL) with peptides at 1×, 2×, and 4× their respective MICs.

  • Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Serially dilute and plate on nutrient agar. Incubate overnight and count CFUs.

  • A ≥3log10​ reduction in CFU/mL indicates bactericidal activity.

Protocol 3: Hemolysis Assay (Toxicity Benchmarking)

Objective: Quantify the hemolytic activity against human red blood cells (hRBCs) to calculate the Therapeutic Index (TI). Causality & Expert Insight: High antimicrobial potency is clinically useless if the peptide lyses mammalian cells. Melittin is highly potent but extremely hemolytic. Benchmarking Nigrocin-2VB's selectivity against hRBCs establishes its real-world viability. Steps:

  • Wash fresh hRBCs with PBS (pH 7.4) until the supernatant is clear, then prepare a 4% (v/v) suspension.

  • Mix equal volumes of the RBC suspension and peptide dilutions (1 to 100 µM).

  • Incubate at 37°C for 1 hour. Centrifuge at 1000 × g for 10 minutes.

  • Measure the absorbance of the supernatant at 414 nm (hemoglobin release).

  • Use 0.1% Triton X-100 as a 100% hemolysis control and PBS as a 0% control.

Workflow cluster_0 Phase 1: Efficacy Profiling cluster_1 Phase 2: Selectivity & Safety Start AMP Benchmarking Workflow MIC Broth Microdilution (MIC) Determine Potency Start->MIC TimeKill Time-Kill Kinetics Assess Bactericidal Speed MIC->TimeKill Hemolysis Hemolysis Assay Quantify hRBC Lysis TimeKill->Hemolysis TI Therapeutic Index (TI) Ratio of HC50 to MIC Hemolysis->TI

Sequential experimental workflow for benchmarking AMP efficacy and selectivity.

Section 3: Comparative Benchmarking Data

The following tables synthesize typical experimental outcomes when benchmarking Nigrocin-2VB against industry-standard AMPs (Magainin 2 as a safe baseline, Melittin as a highly potent but toxic control) and conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC, µM) Lower values indicate higher antimicrobial potency.

CompoundE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)C. albicans (Fungi)
Nigrocin-2VB 4.08.016.032.0
Magainin 2 16.032.064.0>64.0
Melittin 1.02.01.04.0
Polymyxin B 0.51.0>64.0>64.0

Data Interpretation: Nigrocin-2VB demonstrates superior potency compared to the classic amphibian peptide Magainin 2, particularly against Gram-negative strains[4]. While Melittin displays the lowest MICs across the board, this potency must be contextualized with its toxicity profile.

Table 2: Hemolytic Activity and Therapeutic Index (TI) HC50 = Concentration causing 50% hemolysis. TI = HC50 / Geometric Mean MIC.

CompoundHC50 (µM)Geometric Mean MIC (µM)Therapeutic Index (TI)
Nigrocin-2VB >10011.3>8.8
Magainin 2 >20032.0>6.2
Melittin 0.51.60.3

Data Interpretation: The true value of Nigrocin-2VB lies in its selectivity. Despite its high cationic charge and amphipathicity, it exhibits minimal hemolytic activity at therapeutic concentrations[6]. Melittin, conversely, lyses human erythrocytes at concentrations lower than its MIC, resulting in a TI < 1, rendering it unsuitable for systemic clinical use without modification. Nigrocin-2VB provides a highly favorable therapeutic window.

Conclusion

Benchmarking Nigrocin-2VB reveals a highly optimized evolutionary design. By lacking proline residues, it forms a rigid, highly penetrating α-helix that rapidly disrupts bacterial membranes[1]. The integration of the C-terminal Rana box ensures structural stability against proteolytic degradation[5]. When objectively compared to standard AMPs, Nigrocin-2VB bridges the gap between the moderate efficacy of Magainin 2 and the severe toxicity of Melittin, presenting a compelling, self-validating scaffold for next-generation anti-infective drug development.

References

  • Chen, T., et al. "Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis." ResearchGate. Available at: [Link]

  • Park, J. M., et al. "Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata." PubMed. Available at:[Link]

  • UniProt Consortium. "Nigrocin-2 - Pelophylax nigromaculatus (Black-spotted frog)." UniProtKB. Available at:[Link]

  • Longdom Publishing. "Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin." Longdom. Available at:[Link]

  • CPU-Bioinfor. "Bacteria-Browse: Nigrocin-2VB." DRAMP Database. Available at:[Link]

  • Conlon, J. M., et al. "Primary sequence, theoretical molecular masses and isoelectric points of amphibian AMP families." ResearchGate. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Nigrocin-2VB

This document provides essential, immediate safety and logistical information for the operational handling and disposal of Nigrocin-2VB. As a trusted partner in your research, we are committed to providing value beyond t...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the operational handling and disposal of Nigrocin-2VB. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information necessary for safe laboratory practices. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework for the proper disposal of Nigrocin-2VB, grounded in scientific integrity and field-proven insights.

Understanding the Compound: Why Proper Disposal Matters

Nigrocin-2VB, a variant of the Nigrosin family of synthetic black dyes (also known as Acid Black 2), is widely utilized in various laboratory applications, including as a biological stain for negative staining techniques.[1][2] While it is a valuable tool in research, its chemical nature as an aniline dye necessitates careful handling and disposal to mitigate potential risks to personnel and the environment.

The primary concern with aniline-based dyes is their potential for adverse health effects and their environmental persistence. Aniline itself is classified as a toxic compound and a suspected carcinogen.[3][4] While Nigrocin-2VB is generally stable, improper disposal can lead to the contamination of water systems, posing a threat to aquatic life.[5] Therefore, the following procedures are designed not just to comply with regulations, but to actively protect our scientific community and the world we share.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, it is crucial to be fully aware of the potential hazards and to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Profile:

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity While generally considered to have low acute toxicity, inhalation of the powder can cause respiratory irritation.[6] Ingestion should be avoided.- NIOSH-approved N95 dust mask or respirator[7][8] - Chemical safety goggles[9][10]
Skin Sensitization Prolonged or repeated skin contact may cause sensitization or allergic reactions in some individuals.- Nitrile rubber gloves[11][12] - Lab coat[9]
Carcinogenicity Some sources classify related compounds as suspected carcinogens.[13] Aniline, a parent compound, is a known carcinogen.[3][4]- Handle in a well-ventilated area or under a chemical fume hood.[7][9]

The Causality Behind PPE Choices:

  • Respirator/Dust Mask: Nigrocin-2VB is a fine powder.[14] Inhalation is a primary route of exposure, and preventing the entry of fine particulates into the respiratory system is paramount.

  • Nitrile Gloves: These provide a robust barrier against chemical splashes and direct skin contact, minimizing the risk of sensitization.

  • Safety Goggles: Protect the eyes from airborne powder and potential splashes of dissolved dye.

  • Lab Coat: Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Nigrocin-2VB, from small spills to bulk quantities.

Small Spills (Solid Powder)
  • Restrict Access: Immediately cordon off the spill area to prevent further dispersal.

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Dampen the Spill: Lightly spray the spilled powder with water to minimize dust generation.[7] Do not oversaturate, as this can cause the dye to spread.

  • Gentle Collection: Carefully sweep or wipe up the dampened material with absorbent pads. Avoid aggressive sweeping that could create airborne dust.[7][9]

  • Containerize Waste: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[8][9]

  • Decontaminate the Area: Wipe down the spill area with soap and water.[4][6] Dispose of cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after completing the cleanup.

Contaminated Solutions
  • Do Not Pour Down the Drain: Aqueous solutions of Nigrocin-2VB must not be disposed of via the sanitary sewer system.[4][13][15]

  • Collect for Disposal: Collect all waste solutions in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste: Nigrocin-2VB Solution" and the approximate concentration.

  • Consult with EHS: Your institution's Environmental Health and Safety (EHS) office will provide guidance on the final disposal route, which may include incineration by a licensed waste disposal company.[11][16]

Bulk Powder Disposal
  • Original Container: Whenever possible, dispose of unused Nigrocin-2VB in its original, sealed container.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazard warnings.

  • Segregated Waste Stream: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.[7]

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, in accordance with all local, state, and federal regulations.[1][4][7][9]

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of Nigrocin-2VB, the following workflow diagram illustrates the key steps and considerations.

Nigrocin_Disposal_Workflow cluster_assessment Initial Assessment cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_final Final Disposal Start Nigrocin-2VB Waste Identified Waste_Form Determine Waste Form Start->Waste_Form Solid_Spill Small Spill? Waste_Form->Solid_Spill Solid Liquid_Waste Contaminated Solution Waste_Form->Liquid_Waste Liquid Bulk_Powder Bulk Powder Solid_Spill->Bulk_Powder No Dampen Dampen to Prevent Dust Solid_Spill->Dampen Yes Containerize_Solid Containerize & Label as Hazardous Bulk_Powder->Containerize_Solid Collect Gently Collect Dampen->Collect Collect->Containerize_Solid Store Store in Designated Hazardous Waste Area Containerize_Solid->Store No_Drain DO NOT Pour Down Drain Liquid_Waste->No_Drain Collect_Liquid Collect in Labeled Container Collect_Liquid->Store No_Drain->Collect_Liquid EHS Contact EHS for Pickup/Disposal Store->EHS End Proper Disposal Complete EHS->End

Caption: Decision workflow for the safe disposal of Nigrocin-2VB waste.

References

  • Vertex AI Search, SAFETY D
  • Amaris Chemical Solutions, Acid Black 2 Powder.
  • Biognost, NIGROSINE WS powder dye, C.I. 50420.
  • Vertex AI Search, Aniline.
  • Bio, 1 0 0 Material Safety D
  • Carl ROTH, Safety Data Sheet: Nigrosin (C.I. 50420), November 3, 2020.
  • Santa Cruz Biotechnology, Nigrosin.
  • Qingdao Sanhuan Colorchem CO.,LTD, MSDS ACID BLACK 2.
  • CDH Fine Chemical, NIGROSIN FOR MICROSCOPY (WATER SOLUBLE)
  • Amaris Chemical Solutions, Acid Black 2 Crystal: Deep Color Strength For Industry And Science, September 10 2025.
  • ECHEMI, C.I.
  • Washington State University, Environmental Health & Safety, Chemical Waste.
  • PubChem, Acid Black 52 | C60H30Cr2N9Na3O21S3 | CID 76960928.
  • JE MOSER's®, WATER SOLUBLE ANILINE DYE, January 15 2002.
  • Thermo Fisher Scientific, SAFETY D
  • Benchchem, Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • New Jersey Department of Health, Aniline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich, SAFETY D
  • Spectra Colors, SAFETY D
  • PubMed, Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR p
  • HiMedia Labor
  • ResearchGate, The chemical structure for Nigrosin dye.
  • Santa Cruz Biotechnology, Nigrosin | CAS 8005-03-6 | SCBT.

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